Product packaging for methyl-1H-1,2,4-triazolecarboxylate(Cat. No.:)

methyl-1H-1,2,4-triazolecarboxylate

Cat. No.: B8573654
M. Wt: 126.09 g/mol
InChI Key: PMEKKJJZHNQEIZ-UHFFFAOYSA-M
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Description

Methyl-1H-1,2,4-triazolecarboxylate is a useful research compound. Its molecular formula is C4H4N3O2- and its molecular weight is 126.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N3O2- B8573654 methyl-1H-1,2,4-triazolecarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4N3O2-

Molecular Weight

126.09 g/mol

IUPAC Name

1-methyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C4H5N3O2/c1-7-2-5-3(6-7)4(8)9/h2H,1H3,(H,8,9)/p-1

InChI Key

PMEKKJJZHNQEIZ-UHFFFAOYSA-M

Canonical SMILES

CN1C=NC(=N1)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

methyl-1H-1,2,4-triazolecarboxylate chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic organic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural features, particularly the 1,2,4-triazole ring, make it a versatile precursor for creating complex molecules. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its pivotal role as a primary intermediate in the production of the broad-spectrum antiviral drug, Ribavirin.[1][2][3] The information is tailored for researchers, chemists, and professionals in the field of drug development.

Chemical Structure and Identifiers

The molecule consists of a five-membered 1,2,4-triazole ring substituted with a methyl carboxylate group at the 3-position. The presence of three nitrogen atoms in the heterocyclic ring imparts unique chemical properties and reactivity.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 4928-88-5[4][5]
Molecular Formula C₄H₅N₃O₂[1][4][5]
Molecular Weight 127.10 g/mol [1][5]
IUPAC Name methyl 1H-1,2,4-triazole-3-carboxylate[5]
InChI 1S/C4H5N3O2/c1-9-4(8)3-5-2-6-7-3/h2H,1H3,(H,5,6,7)[4]
InChIKey QMPFMODFBNEYJH-UHFFFAOYSA-N[4]

| SMILES | COC(=O)c1nc[nH]n1 |

Physicochemical Properties

Methyl-1H-1,2,4-triazole-3-carboxylate is typically supplied as a white to off-white crystalline powder, a form that is convenient for handling and storage in a laboratory setting.[1] Its high melting point suggests significant thermal stability, a valuable characteristic for an intermediate that may be subjected to heat during synthetic processes.[1]

Table 2: Physicochemical Data

Property Value
Appearance White to off-white crystalline powder[1]
Melting Point 196-199 °C[1]
Boiling Point 283.9 °C at 760 mmHg[1]
Flash Point > 120 °C[1]
Purity (Assay) ≥ 98.0% (by HPLC)[1]

| Solubility | Information not widely available, but its structure suggests some polarity. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound. While raw spectral data is beyond the scope of this guide, the availability of standard spectral analyses is noted below.

Table 3: Available Spectroscopic Information

Technique Instrument/Method
FTIR Spectroscopy Bruker Tensor 27 FT-IR (KBr Pellet Technique)[5]
ATR-IR Spectroscopy Bruker Tensor 27 FT-IR (ATR-Neat Technique)[5]

| Raman Spectroscopy | Bruker MultiRAM Stand Alone FT-Raman Spectrometer[5] |

Synthesis Protocols and Experimental Workflows

Several synthetic routes to Methyl-1H-1,2,4-triazole-3-carboxylate have been established. The choice of method often depends on the availability of starting materials, scalability, and safety considerations.

This method involves the direct esterification of the corresponding carboxylic acid.

  • Reactants : 5-Amino-1,2,4-triazole-3-carboxylic acid, Methanol (reagent and solvent), a strong acid catalyst (e.g., sulfuric acid).

  • Procedure :

    • Suspend 5-Amino-1,2,4-triazole-3-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

    • The resulting precipitate of methyl 5-amino-1,2,4-triazole-3-carboxylate is filtered and dried.

    • The amino group is subsequently removed via a diazotization reaction followed by reduction to yield the final product.[2] Note: The diazotization step involves potentially explosive intermediates and requires strict safety protocols.

A safer, patented route avoids the hazardous diazotization step.[3]

  • Reactants : Thiosemicarbazide, Oxalic acid, Nitric acid, Methanol, Sulfuric acid.[3]

  • Procedure :

    • Step 1 (Cyclization) : React thiosemicarbazide with oxalic acid in water in a one-pot reaction to form an intermediate (2-mercapto-1H-1,2,4-triazole-3-carboxylic acid).[3]

    • Step 2 (Desulfurization) : Remove the mercapto group from the intermediate using nitric acid (e.g., 50% concentration at 60°C for 6 hours) to yield 1H-1,2,4-triazole-3-carboxylic acid.[3]

    • Step 3 (Esterification) : Perform an esterification reaction on the resulting carboxylic acid with methanol, catalyzed by sulfuric acid, to obtain the final product, Methyl-1H-1,2,4-triazole-3-carboxylate.[3] This route is noted for its operational simplicity and improved safety profile.[3]

G Workflow for Non-Diazotization Synthesis cluster_start Starting Materials cluster_proc Reaction Steps cluster_inter Intermediates cluster_end Final Product A Thiosemicarbazide P1 Step 1: Cyclization (One-pot, in Water) A->P1 B Oxalic Acid B->P1 I1 Mercapto-triazole Carboxylic Acid P1->I1 P2 Step 2: Desulfurization (Nitric Acid) I2 1H-1,2,4-triazole -3-carboxylic Acid P2->I2 P3 Step 3: Esterification (Methanol, H₂SO₄) C Methyl-1H-1,2,4-triazole -3-carboxylate P3->C I1->P2 I2->P3

Caption: A simplified workflow of the non-diazotization synthesis method.

Reactivity and Key Applications

The reactivity of the triazole ring system makes Methyl-1H-1,2,4-triazole-3-carboxylate a valuable and versatile building block in organic synthesis.[1] Its primary and most significant application is serving as the key precursor for the synthesis of Ribavirin, a guanosine analog with potent antiviral activity against a wide range of RNA and DNA viruses.[1][2] The demand for Ribavirin directly drives the industrial-scale production of this intermediate.[3]

It is also utilized in the preparation of 1H-1,2,4-triazole-3-carbohydrazide and other complex nucleoside analogues for antiviral and anticancer research.[2]

G Application Pathway to Antiviral Therapy A Methyl-1H-1,2,4-triazole -3-carboxylate B Glycosylation (Coupling with Ribofuranose Derivative) A->B Key Intermediate C Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole -3-carboxamide) B->C Synthesis D Broad-Spectrum Antiviral Agent C->D Therapeutic Use E Inhibition of Viral RNA/DNA Synthesis D->E Mechanism of Action

Caption: Logical flow from intermediate to the antiviral drug Ribavirin.

Biological Context

While Methyl-1H-1,2,4-triazole-3-carboxylate itself is not known for direct biological activity, its derivatives are of immense interest. The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous drugs with diverse activities, including antifungal, antiviral, and anticancer properties.[6] For instance, derivatives of 1,2,4-triazole-3-carboxamide (the aglycone of Ribavirin) have been synthesized and evaluated for their antiproliferative effects in cancer cell lines and for antimicrobial potential.[7] The significance of the title compound is therefore rooted in its ability to provide access to these biologically active molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl-1H-1,2,4-triazole-3-carboxylate is classified with several hazards. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), should be used when handling this compound.

Table 4: GHS Hazard and Precautionary Statements

Classification Code Description
Hazard Class Skin Irrit. 2 Causes skin irritation[5]
Eye Irrit. 2 Causes serious eye irritation[5]
STOT SE 3 May cause respiratory irritation[5]
Signal Word Warning
Hazard Statements H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary Statements P261, P264, P271, P280 Avoid breathing dust, wash skin thoroughly, use outdoors, wear protective gear
P302+P352 IF ON SKIN: Wash with plenty of soap and water

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Conclusion

Methyl-1H-1,2,4-triazole-3-carboxylate is a high-value chemical intermediate with well-defined properties and established synthetic routes. Its central role in the production of Ribavirin underscores its importance in the pharmaceutical industry. A thorough understanding of its chemistry, handling requirements, and synthetic pathways is essential for researchers and developers working on antiviral therapies and other areas of medicinal chemistry. The ongoing exploration of new derivatives based on its 1,2,4-triazole core promises to yield novel therapeutic agents in the future.

References

Synthesis of Methyl-1H-1,2,4-triazole-3-carboxylate from Lime Nitrogen: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl-1H-1,2,4-triazole-3-carboxylate, a key intermediate in the production of antiviral drugs such as ribavirin. The primary focus of this document is the synthetic route originating from lime nitrogen (calcium cyanamide). This guide details the multi-step process, which includes the formation of aminoguanidine, cyclization to a triazole carboxylic acid derivative, and subsequent deamination and esterification. Due to the hazardous nature of the diazotization step involved in the primary route, a safer, non-diazotization alternative synthesis pathway is also presented. This document includes detailed experimental protocols, quantitative data where available, and visual representations of the synthetic pathways and workflows to facilitate understanding and application by researchers in the field of organic synthesis and drug development.

Introduction

Methyl-1H-1,2,4-triazole-3-carboxylate is a crucial building block in the synthesis of various pharmaceuticals, most notably the broad-spectrum antiviral agent ribavirin. The efficient and safe synthesis of this intermediate is of significant interest to the pharmaceutical industry. One of the fundamental starting materials for its synthesis is lime nitrogen (calcium cyanamide), an inexpensive and readily available industrial chemical. This guide outlines the chemical transformations required to convert lime nitrogen into the target molecule, providing a detailed examination of each step.

Synthesis from Lime Nitrogen: A Four-Step Approach

The synthesis of methyl-1H-1,2,4-triazole-3-carboxylate from lime nitrogen can be delineated into four principal stages:

  • Formation of Aminoguanidine: Reaction of calcium cyanamide with hydrazine hydrate.

  • Cyclization to 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: Condensation of aminoguanidine with oxalic acid.

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

  • Deamination via Diazotization: Removal of the amino group to yield the final product.

A schematic representation of this synthetic pathway is provided below.

G LimeNitrogen Lime Nitrogen (Calcium Cyanamide) Aminoguanidine Aminoguanidine LimeNitrogen->Aminoguanidine + Hydrazine Hydrate Hydrazine Hydrazine Hydrate AminoTriazoleAcid 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid Aminoguanidine->AminoTriazoleAcid + Oxalic Acid OxalicAcid Oxalic Acid AminoTriazoleEster Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate AminoTriazoleAcid->AminoTriazoleEster + Methanol, H+ Methanol Methanol (H+) Diazotization Diazotization (NaNO2, H+) AminoTriazoleEster->Diazotization 1. NaNO2, H+ 2. Alcohol FinalProduct Methyl-1H-1,2,4-triazole-3-carboxylate Diazotization->FinalProduct Deamination Deamination

Figure 1: Synthetic pathway from lime nitrogen to methyl-1H-1,2,4-triazole-3-carboxylate.

Experimental Protocols

The initial step involves the reaction of calcium cyanamide with an acidic aqueous solution of hydrazine hydrate.[1]

  • Materials:

    • Calcium cyanamide (CaCN₂)

    • Hydrazine hydrate (H₆N₂O)

    • Suitable acid (e.g., Sulfuric acid) for pH adjustment

    • Water

  • Procedure:

    • Prepare an acidic aqueous solution of hydrazine hydrate.

    • Slowly add powdered calcium cyanamide to the hydrazine hydrate solution with agitation.

    • Maintain the acidic pH of the reaction mixture by adding a suitable acid as needed.

    • Increase the temperature of the mixture to a range of 75-95°C.

    • Maintain this temperature for approximately 1 to 4 hours while continuing to maintain the acidic pH.

    • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

    • The resulting filtrate is an aminoguanidine solution.

The aminoguanidine solution is then condensed with oxalic acid to form the triazole ring.

  • Materials:

    • Aminoguanidine solution (from Step 1)

    • Oxalic acid (C₂H₂O₄)

    • Base (e.g., sodium hydroxide)

  • Procedure:

    • To the aminoguanidine solution, add an excess of oxalic acid.

    • Add a base to facilitate the condensation and cyclization reaction.

    • Heat the reaction mixture to promote the formation of 3-amino-1H-1,2,4-triazole-5-carboxylic acid.

    • Upon completion, cool the reaction mixture and adjust the pH to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry.

The carboxylic acid is converted to its methyl ester using standard esterification methods.

  • Materials:

    • 3-Amino-1H-1,2,4-triazole-5-carboxylic acid

    • Methanol (CH₃OH)

    • Acid catalyst (e.g., concentrated sulfuric acid)

  • Procedure:

    • Suspend the 3-amino-1H-1,2,4-triazole-5-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

    • The product may precipitate upon neutralization or can be extracted with an appropriate organic solvent.

    • Purify the crude product by recrystallization.

This final step involves the removal of the amino group. Caution: This step involves the formation of a diazonium salt, which can be explosive. This reaction should be carried out with extreme caution, behind a blast shield, and on a small scale by experienced chemists.

  • Materials:

    • Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate

    • Sodium nitrite (NaNO₂)

    • Mineral acid (e.g., hydrochloric acid)

    • Methanol

  • Procedure:

    • Dissolve the methyl 3-amino-1H-1,2,4-triazole-5-carboxylate in a cooled (0-5°C) aqueous solution of a mineral acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

    • The deamination is then carried out in a methanol solution, which facilitates the replacement of the diazonium group with a hydrogen atom.

    • After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Quantitative Data

Quantitative data for the synthesis of methyl-1H-1,2,4-triazole-3-carboxylate from lime nitrogen is not extensively reported in a consolidated manner. The following table summarizes available data and typical expectations for such reactions.

StepProductTypical YieldMelting Point (°C)Purity (HPLC)
1Aminoguanidine Bicarbonate>90% (based on hydrazine hydrate)[1]-High Purity[1]
2-4Methyl-1H-1,2,4-triazole-3-carboxylate-198.5[2]>98%[2]

Note: The overall yield for the entire process is expected to be significantly lower than the individual step yields due to the multi-step nature of the synthesis.

A Safer Alternative: Non-Diazotization Synthesis

Given the inherent risks associated with the diazotization step, an alternative synthesis pathway that avoids this hazardous reaction has been developed.[3] This method starts from thiosemicarbazide and oxalic acid.

G Thiosemicarbazide Thiosemicarbazide Intermediate4 Intermediate 4 (in situ) Thiosemicarbazide->Intermediate4 + Oxalic Acid (in water) OxalicAcid Oxalic Acid Intermediate5 5-Mercapto-1H-1,2,4-triazole-3-carboxylic Acid Intermediate4->Intermediate5 Alkali, then Acid Intermediate6 1H-1,2,4-triazole-3-carboxylic Acid Intermediate5->Intermediate6 + Nitric Acid NitricAcid Nitric Acid FinalProduct Methyl-1H-1,2,4-triazole-3-carboxylate Intermediate6->FinalProduct + Methanol, H+ Methanol Methanol (H+)

Figure 2: A safer, non-diazotization synthetic route.

Experimental Protocol for the Non-Diazotization Route

This three-step synthesis offers a safer and more environmentally friendly alternative.[3]

  • Materials:

    • Thiosemicarbazide

    • Oxalic acid

    • Water

    • Alkali (e.g., sodium hydroxide)

    • Acid for neutralization (e.g., hydrochloric acid)

  • Procedure:

    • In a one-pot reaction, thiosemicarbazide and oxalic acid are reacted in water under heating to form an intermediate.[3]

    • Without separation, an alkali is added directly to the reaction mixture to facilitate ring closure.[3]

    • After the reaction is complete, the mixture is neutralized with an acid to precipitate the product, 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid.[3]

    • The product is collected by filtration.

  • Materials:

    • 5-Mercapto-1H-1,2,4-triazole-3-carboxylic acid

    • Nitric acid solution

  • Procedure:

    • The 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid is treated with a nitric acid solution and heated.[3]

    • This reaction removes the mercapto group, yielding 1H-1,2,4-triazole-3-carboxylic acid.[3]

  • Materials:

    • 1H-1,2,4-triazole-3-carboxylic acid

    • Methanol

    • Sulfuric acid (catalyst)

  • Procedure:

    • The 1H-1,2,4-triazole-3-carboxylic acid is esterified with methanol under sulfuric acid catalysis to produce the final product.[3]

Quantitative Data for the Non-Diazotization Route

This route is reported to have a good overall yield and avoids hazardous intermediates.

StepProductOverall Yield
1-3Methyl-1H-1,2,4-triazole-3-carboxylate>58%[3]

Conclusion

The synthesis of methyl-1H-1,2,4-triazole-3-carboxylate from lime nitrogen is a viable industrial process. However, it involves a hazardous diazotization step that requires stringent safety protocols. The alternative non-diazotization route, starting from thiosemicarbazide, offers a safer and more environmentally benign approach with a good overall yield. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the availability of starting materials, scale of production, and, most importantly, safety considerations. This guide provides the foundational knowledge for both pathways to aid in this decision-making process.

References

Spectroscopic and Synthetic Profile of Methyl 1H-1,2,4-triazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for methyl 1H-1,2,4-triazole-3-carboxylate, a key building block in pharmaceutical synthesis. The information is presented to facilitate research and development activities requiring this versatile heterocyclic compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl 1H-1,2,4-triazole-3-carboxylate, providing a detailed fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of Methyl 1H-1,2,4-triazole-3-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolventInstrument Frequency
14.68s1HNH (triazole)DMSO-d₆400 MHz
8.74s1HCH (triazole)DMSO-d₆400 MHz
3.85s3HOCH₃ (ester)DMSO-d₆400 MHz

Table 2: ¹³C NMR Data of Methyl 1H-1,2,4-triazole-3-carboxylate

Chemical Shift (δ) ppmAssignmentSolventInstrument Frequency
160.36C=O (ester)DMSO-d₆400 MHz
154.02C3 (triazole)DMSO-d₆400 MHz
145.19C5 (triazole)DMSO-d₆400 MHz
52.15OCH₃ (ester)DMSO-d₆400 MHz
Infrared (IR) Spectroscopy

The following table outlines the characteristic absorption bands in the Fourier-transform infrared (FTIR) spectrum of methyl 1H-1,2,4-triazole-3-carboxylate, recorded as a KBr pellet.

Table 3: IR Absorption Data for Methyl 1H-1,2,4-triazole-3-carboxylate

Wavenumber (cm⁻¹)IntensityAssignment
~3100Strong, BroadN-H Stretching
~3000MediumC-H Stretching (aromatic/methyl)
~1730StrongC=O Stretching (ester)
~1570MediumC=N Stretching (triazole ring)
~1450MediumC-H Bending (methyl)
~1250StrongC-O Stretching (ester)
Mass Spectrometry (MS)

The mass spectrum of methyl 1H-1,2,4-triazole-3-carboxylate provides crucial information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for Methyl 1H-1,2,4-triazole-3-carboxylate

m/zRelative Intensity (%)Assignment
127High[M]⁺ (Molecular Ion)
96Moderate[M - OCH₃]⁺
69High[M - COOCH₃]⁺

Experimental Protocols

The following section details a common and reliable method for the synthesis and purification of methyl 1H-1,2,4-triazole-3-carboxylate.

Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate via Fischer Esterification

This procedure involves the acid-catalyzed esterification of 1H-1,2,4-triazole-3-carboxylic acid with methanol.

Materials:

  • 1H-1,2,4-triazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Reflux Condenser

  • Ice Bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1H-1,2,4-triazole-3-carboxylic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or dropwise add thionyl chloride.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether or ethyl acetate/hexanes) to obtain pure methyl 1H-1,2,4-triazole-3-carboxylate as a white crystalline solid.

Visualizations

The following diagrams illustrate the chemical structure, a typical synthetic workflow, and key spectroscopic correlations.

chemical_structure cluster_molecule Methyl 1H-1,2,4-triazole-3-carboxylate C1 C N1 N C1->N1 C3 C=O C1->C3 N2 N N1->N2 C2 C N2->C2 N3 N-H C2->N3 N3->C1 O1 O C3->O1 O2 O C3->O2 CH3 CH₃ O2->CH3

Caption: Chemical structure of methyl 1H-1,2,4-triazole-3-carboxylate.

experimental_workflow start Start: 1H-1,2,4-triazole-3-carboxylic acid + Methanol step1 Acid Catalyst Addition (H₂SO₄ or SOCl₂) 0°C start->step1 step2 Reflux (4-8 hours) step1->step2 step3 Work-up: Neutralization (NaHCO₃) Extraction (EtOAc) step2->step3 step4 Purification: Drying (MgSO₄) Solvent Removal step3->step4 end Final Product: Methyl 1H-1,2,4-triazole-3-carboxylate step4->end

Caption: Synthetic workflow for methyl 1H-1,2,4-triazole-3-carboxylate.

spectroscopic_correlations cluster_structure Chemical Structure cluster_nmr NMR Correlations cluster_ir IR Correlations cluster_ms Mass Spec Correlations Structure N-H | C=CH /   \ N-----N  |  C=O  |  O-CH₃ H_NH ¹H: ~14.7 ppm (s, 1H) Structure->H_NH H_CH ¹H: ~8.7 ppm (s, 1H) Structure->H_CH H_OCH3 ¹H: ~3.9 ppm (s, 3H) Structure->H_OCH3 C_CO ¹³C: ~160 ppm Structure->C_CO C_C3 ¹³C: ~154 ppm Structure->C_C3 C_C5 ¹³C: ~145 ppm Structure->C_C5 C_OCH3 ¹³C: ~52 ppm Structure->C_OCH3 IR_NH ~3100 cm⁻¹ (N-H str) Structure->IR_NH IR_CO ~1730 cm⁻¹ (C=O str) Structure->IR_CO IR_CN ~1570 cm⁻¹ (C=N str) Structure->IR_CN MS_M m/z 127 [M]⁺ Structure->MS_M MS_Frag1 m/z 96 [M-OCH₃]⁺ MS_Frag2 m/z 69 [M-COOCH₃]⁺

Caption: Key spectroscopic correlations for methyl 1H-1,2,4-triazole-3-carboxylate.

An In-Depth Technical Guide to Methyl 1,2,4-triazole-3-carboxylate (CAS 4928-88-5)

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding your request: The CAS number 4928-88-5 corresponds to the chemical compound Methyl 1,2,4-triazole-3-carboxylate . The compound "4-(Trifluoromethyl)picolinonitrile" is a different chemical substance with a distinct CAS number. This guide will focus on the properties and safety data for Methyl 1,2,4-triazole-3-carboxylate as identified by the provided CAS number.

This technical guide provides a comprehensive overview of the chemical properties, safety data, and primary applications of Methyl 1,2,4-triazole-3-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Methyl 1,2,4-triazole-3-carboxylate is a white solid organic compound.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antiviral agent Ribavirin.[1][2]

PropertyValueReference
Molecular Formula C4H5N3O2[1]
Molecular Weight 127.1 g/mol [1]
Melting Point 196-199 °C (lit.)[1][3]
Boiling Point 283.9 ± 23.0 °C (Predicted)[1]
Density 1.380 ± 0.06 g/cm3 (Predicted)[1]
Appearance White solid[1][2]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
pKa 7.96 ± 0.20 (Predicted)[1]
InChI Key QMPFMODFBNEYJH-UHFFFAOYSA-N[3]
SMILES String COC(=O)c1nc[nH]n1[3]

Safety and Hazard Information

Methyl 1,2,4-triazole-3-carboxylate is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[3]

Hazard ClassificationCodeDescriptionReference
Skin IrritationH315Causes skin irritation[3][4]
Eye IrritationH319Causes serious eye irritation[3][4]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[3][4]

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols & Workflows

While specific experimental protocols for this compound are not detailed in the provided search results, a generalized workflow for assessing chemical safety is presented below. This workflow is representative of standard industry practices for determining key toxicological endpoints.

experimental_workflow cluster_physchem Physicochemical Characterization cluster_in_vitro In Vitro Toxicity cluster_in_vivo In Vivo Toxicity (Rodent Model) cluster_reporting Data Analysis & Reporting p1 Purity Analysis (HPLC) p2 Melting Point Determination p1->p2 p3 Solubility Assessment p2->p3 iv1 Ames Test (Mutagenicity) p3->iv1 Proceed if characterized iv2 Cell Viability Assay iv1->iv2 ivv1 Acute Oral Toxicity (LD50) iv2->ivv1 Proceed to in vivo ivv2 Skin Irritation Test ivv1->ivv2 ivv3 Eye Irritation Test ivv2->ivv3 r1 Hazard Identification ivv3->r1 Compile data r2 Dose-Response Assessment r1->r2 r3 Safety Data Sheet (SDS) Generation r2->r3

Generalized workflow for chemical safety assessment.

Primary Application: Synthesis of Ribavirin

Methyl 1,2,4-triazole-3-carboxylate is a key precursor in the synthesis of Ribavirin, a broad-spectrum antiviral medication.[1][2] The synthesis involves the reaction of Methyl 1,2,4-triazole-3-carboxylate with a protected ribose derivative, followed by amidation.

ribavirin_synthesis reactant1 Methyl 1,2,4-triazole-3-carboxylate (CAS 4928-88-5) intermediate Glycosylation Product reactant1->intermediate Reaction reactant2 Protected Ribose Derivative reactant2->intermediate Reaction product Ribavirin intermediate->product Amidation

Synthesis pathway of Ribavirin from Methyl 1,2,4-triazole-3-carboxylate.

Storage and Handling

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Regulatory Information

This compound is not regulated under DOT, TDG, IATA, or IMDG/IMO for transport.[5] It is listed on the Japanese ENCS and ISHL inventories.[5] It is not subject to SARA 313 reporting requirements.[5]

References

Methyl-1H-1,2,4-triazole-3-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-1H-1,2,4-triazole-3-carboxylate is a pivotal heterocyclic compound, primarily recognized for its role as a key intermediate in the synthesis of the broad-spectrum antiviral drug, Ribavirin. This technical guide provides an in-depth exploration of its discovery and history, detailed synthetic methodologies with experimental protocols, and a summary of its known biological context. While direct biological activity and signaling pathway involvement of the methyl ester itself are not extensively documented, this guide also explores the broader context of 1,2,4-triazole derivatives to provide a comprehensive overview for research and development.

Discovery and History

The history of methyl-1H-1,2,4-triazole-3-carboxylate is intrinsically linked to the development of the 1,2,4-triazole ring system and the subsequent discovery of its therapeutic potential. While the precise date and discoverer of this specific methyl ester are not well-documented in readily available literature, the foundational work on the 1,2,4-triazole scaffold dates back to the late 19th century.

The significance of methyl-1H-1,2,4-triazole-3-carboxylate surged with the invention of Ribavirin, a synthetic nucleoside analogue with potent antiviral activity. This compound serves as the aglycone precursor to Ribavirin, making its efficient synthesis a critical aspect of the drug's manufacturing process. Consequently, much of the historical and ongoing research on methyl-1H-1,2,4-triazole-3-carboxylate has been in the context of optimizing Ribavirin production.

Physicochemical Properties

A summary of the key physicochemical properties of methyl-1H-1,2,4-triazole-3-carboxylate is presented in the table below.

PropertyValueReference
CAS Number 4928-88-5[1]
Molecular Formula C₄H₅N₃O₂[1]
Molecular Weight 127.10 g/mol [1]
Appearance White solid[2]
Melting Point 196-199 °C
SMILES COC(=O)c1nc[nH]n1
InChI Key QMPFMODFBNEYJH-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of methyl-1H-1,2,4-triazole-3-carboxylate has evolved to improve safety, yield, and industrial scalability. Early methods often involved diazotization, a process that carries the risk of explosion. More contemporary approaches focus on non-diazotization routes.

Traditional Synthesis via Diazotization

One of the earlier methods for synthesizing the 1,2,4-triazole-3-carboxylic acid core involves the diazotization of 5-amino-1,2,4-triazole-3-carboxylic acid, followed by esterification.[3] This method, while effective, is often avoided in large-scale production due to the hazardous nature of diazonium salts.[3]

Generalized Reaction Scheme:

G A 5-Amino-1,2,4-triazole- 3-carboxylic acid B 1,2,4-Triazole-3-carboxylic acid diazonium salt A->B NaNO2, H+ C 1H-1,2,4-Triazole- 3-carboxylic acid B->C Reducing Agent D Methyl-1H-1,2,4-triazole- 3-carboxylate C->D Methanol, H+

Figure 1. Traditional diazotization synthesis route.
Non-Diazotization Synthesis from Thiosemicarbazide

A safer and more modern approach utilizes thiosemicarbazide and an oxalate derivative, avoiding the hazardous diazotization step.[3]

Experimental Protocol (Adapted from CN103145632B) [4]

  • Condensation: Monomethyl oxalyl chloride is reacted with thiosemicarbazide to form monomethyl oxalate monoamide sulfur.

  • Cyclization: The intermediate from step 1 undergoes a ring-closing reaction in a lye solution to yield 5-mercapto-triazole-3-carboxylic acid.

  • Desulfurization: The mercapto group is removed under acetic acid-hydrogen peroxide conditions.

  • Esterification: The resulting 1H-1,2,4-triazole-3-carboxylic acid is esterified with methanol to produce the final product.

StepReactantsReagents/ConditionsProductYieldReference
1-4Thiosemicarbazide, Monomethyl oxalyl chloride1. Acid-binding agent; 2. Lye; 3. Acetic acid, H₂O₂; 4. MethanolMethyl-1H-1,2,4-triazole-3-carboxylateNot specified[4]
Synthesis from Trichloroacetonitrile and Formyl Hydrazine

A three-step synthesis method starting from trichloroacetonitrile and formyl hydrazine has also been developed.[2]

Experimental Protocol (Adapted from CN111808034A) [2]

  • Intermediate Formation: Trichloroacetonitrile is reacted with formyl hydrazine to generate an intermediate.

  • Cyclization: The intermediate from step 1 undergoes a cyclization reaction.

  • Alcoholysis: The cyclized product is subjected to alcoholysis to yield methyl-1H-1,2,4-triazole-3-carboxylate.

StepReactantsReagents/ConditionsProductYieldReference
1-3Trichloroacetonitrile, Formyl hydrazine1. Alcohol solvent, catalyst; 2. Heat; 3. AlcoholMethyl-1H-1,2,4-triazole-3-carboxylateUp to 90.5%[2]

Workflow for Synthesis from Trichloroacetonitrile:

G Start Start Materials: Trichloroacetonitrile Formyl Hydrazine Step1 Step 1: Intermediate Formation (Alcohol, Catalyst) Start->Step1 Step2 Step 2: Cyclization (Heat) Step1->Step2 Step3 Step 3: Alcoholysis Step2->Step3 End Final Product: Methyl-1H-1,2,4-triazole-3-carboxylate Step3->End G cluster_cell Cell Triazole 1,2,4-Triazole Derivative Keap1 Keap1 Triazole->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Cytoprotective Cytoprotective Gene Expression ARE->Cytoprotective Activation

References

Solubility Profile of Methyl 1H-1,2,4-Triazole-3-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 1H-1,2,4-triazole-3-carboxylate, a key intermediate in the synthesis of antiviral medications. The following sections detail quantitative solubility data in various organic solvents, the experimental protocols for these measurements, and visual representations of the experimental workflow and factors influencing solubility.

Quantitative Solubility Data

The solubility of methyl 1H-1,2,4-triazole-3-carboxylate was systematically measured in fourteen pure organic solvents at temperatures ranging from 278.15 K to 318.15 K. The experimental data, expressed as the mole fraction (x) of the solute, are summarized in the table below. These data are crucial for the design and optimization of crystallization processes, which are essential for the purification of this pharmaceutical intermediate.

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol 278.150.0158
283.150.0185
288.150.0216
293.150.0252
298.150.0294
303.150.0343
308.150.0399
313.150.0464
318.150.0539
Ethanol 278.150.0048
283.150.0057
288.150.0068
293.150.0081
298.150.0096
303.150.0114
308.150.0135
313.150.0159
318.150.0187
1-Propanol 278.150.0033
283.150.0039
288.150.0047
293.150.0056
298.150.0067
303.150.0080
308.150.0095
313.150.0113
318.150.0134
2-Propanol 278.150.0028
283.150.0034
288.150.0041
293.150.0049
298.150.0059
303.150.0071
308.150.0085
313.150.0101
318.150.0120
1-Butanol 278.150.0024
283.150.0029
288.150.0035
293.150.0042
298.150.0051
303.150.0061
308.150.0073
313.150.0087
318.150.0104
Isobutyl alcohol 278.150.0021
283.150.0025
288.150.0030
293.150.0036
298.150.0043
303.150.0052
308.150.0062
313.150.0074
318.150.0088
Acetonitrile 278.150.0041
283.150.0049
288.150.0059
293.150.0071
298.150.0085
303.150.0102
308.150.0122
313.150.0145
318.150.0173
Acetone 278.150.0045
283.150.0054
288.150.0065
293.150.0078
298.150.0093
303.150.0111
308.150.0132
313.150.0157
318.150.0187
2-Pentanone 278.150.0031
283.150.0037
288.150.0044
293.150.0053
298.150.0063
303.150.0075
308.150.0090
313.150.0107
318.150.0127
3-Pentanone 278.150.0029
283.150.0035
288.150.0042
293.150.0050
298.150.0060
303.150.0072
308.150.0086
313.150.0102
318.150.0121
4-Methyl-2-pentanone 278.150.0026
283.150.0031
288.150.0037
293.150.0044
298.150.0053
303.150.0063
308.150.0075
313.150.0089
318.150.0106
Cyclopentanone 278.150.0052
283.150.0062
288.150.0074
293.150.0088
298.150.0105
303.150.0125
308.150.0149
313.150.0177
318.150.0211
Cyclohexanone 278.150.0060
283.150.0072
288.150.0086
293.150.0102
298.150.0121
303.150.0144
308.150.0171
313.150.0204
318.150.0242
Tetrahydrofuran 278.150.0038
283.150.0045
288.150.0054
293.150.0064
298.150.0076
303.150.0091
308.150.0108
313.150.0128
318.150.0152

Experimental Protocols

The solubility data presented in this guide were determined using a static gravimetric method.[1][2] This reliable and widely used technique involves achieving solid-liquid equilibrium at a constant temperature and then accurately measuring the composition of the saturated solution.

Materials:

  • Solute: Methyl 1H-1,2,4-triazole-3-carboxylate (purity > 99%)

  • Solvents: Methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, isobutyl alcohol, acetonitrile, acetone, 2-pentanone, 3-pentanone, 4-methyl-2-pentanone, cyclopentanone, cyclohexanone, and tetrahydrofuran (all analytical grade).

Apparatus:

  • Jacketed glass vessel (100 mL)

  • Thermostatic water bath with temperature controller (accuracy ±0.1 K)

  • Magnetic stirrer

  • Analytical balance (accuracy ±0.0001 g)

  • Drying oven

Procedure:

  • An excess amount of methyl 1H-1,2,4-triazole-3-carboxylate was added to a known mass of the selected solvent in the jacketed glass vessel.

  • The vessel was sealed to prevent solvent evaporation and placed in the thermostatic water bath set to the desired temperature.

  • The suspension was continuously agitated using a magnetic stirrer for at least 10 hours to ensure that solid-liquid equilibrium was reached.

  • After reaching equilibrium, the stirring was stopped, and the solution was allowed to settle for at least 2 hours.

  • A sample of the clear supernatant was carefully withdrawn using a preheated or precooled syringe to avoid any change in temperature that might alter the solubility.

  • The withdrawn sample was immediately transferred to a pre-weighed weighing bottle and the total mass was recorded.

  • The weighing bottle containing the sample was then placed in a drying oven at a suitable temperature (e.g., 333.15 K) until a constant weight was achieved, ensuring complete evaporation of the solvent.

  • The mass of the residual solid (the solute) was determined by weighing the bottle after drying.

  • The mole fraction solubility was calculated from the masses of the solute and the solvent.

  • This procedure was repeated for each solvent at all specified temperatures.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship of factors influencing solubility.

experimental_workflow process_node process_node start_end_node start_end_node decision_node decision_node output_node output_node start Start add_solute_solvent Add excess solute to a known mass of solvent in a jacketed glass vessel start->add_solute_solvent set_temp Set and maintain constant temperature with a thermostatic bath add_solute_solvent->set_temp stir Stir for >10 hours to achieve equilibrium set_temp->stir settle Stop stirring and allow to settle for >2 hours stir->settle sample Withdraw a sample of the clear supernatant settle->sample weigh_sample Weigh the sample in a pre-weighed bottle sample->weigh_sample dry_sample Dry the sample in an oven to a constant weight weigh_sample->dry_sample weigh_solute Weigh the residual solid (solute) dry_sample->weigh_solute calculate Calculate mole fraction solubility weigh_solute->calculate end End calculate->end

Caption: Experimental workflow for the gravimetric determination of solubility.

solubility_factors cluster_factors Influencing Factors cluster_properties Solvent Characteristics factor_node factor_node property_node property_node outcome_node outcome_node Temperature Temperature Solvent_Properties Solvent Properties Solubility Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate Temperature->Solubility Directly proportional Polarity Polarity Hydrogen_Bonding Hydrogen Bonding Capacity Molecular_Structure Molecular Structure Polarity->Solubility Hydrogen_Bonding->Solubility Molecular_Structure->Solubility

Caption: Factors influencing the solubility of the target compound.

References

An In-depth Technical Guide to Methyl 1,2,4-triazole-3-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,2,4-triazole-3-carboxylate is a pivotal heterocyclic compound, serving as a critical intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antiviral agent Ribavirin. This technical guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications. The information is presented to support research, development, and quality control efforts in the pharmaceutical and chemical industries.

Physicochemical Characteristics

Methyl 1,2,4-triazole-3-carboxylate is a white crystalline solid.[1] Its fundamental physical and chemical properties are summarized in the tables below, providing a consolidated reference for laboratory and industrial applications.

Physical Properties
PropertyValueSource
Molecular Formula C₄H₅N₃O₂[2]
Molecular Weight 127.10 g/mol [3]
Appearance White to off-white crystalline powder or solid[1]
Melting Point 196-199 °C[3]
Boiling Point 283.9 ± 23.0 °C (Predicted)
Density 1.380 ± 0.06 g/cm³ (Predicted)
pKa 7.96 ± 0.20 (Predicted)
Solubility

The solubility of methyl 1,2,4-triazole-3-carboxylate has been determined in various solvents. It is slightly soluble in DMSO and methanol.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of methyl 1,2,4-triazole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the molecular structure.

Nucleus Solvent Chemical Shift (δ) ppm Assignment Source
¹H NMRDMSO-d₆14.83 (s, 1H)NH proton of the triazole ring[1]
8.75 (s, 1H)CH proton of the triazole ring[1]
3.93 (s, 3H)OCH₃ protons of the methyl ester[1]
¹³C NMRDMSO-d₆160.36Carbonyl carbon of the ester[4]
154.02C5 carbon of the triazole ring[4]
145.19C3 carbon of the triazole ring[4]
52.15Methyl carbon of the ester[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule. The spectrum of the parent 1,2,4-triazole shows characteristic aromatic C-H stretching vibrations at 3097 and 3032 cm⁻¹ and an N-H stretching vibration at 3126 cm⁻¹.[5] For methyl 1,2,4-triazole-3-carboxylate, key absorptions are expected for the C=O of the ester, C-N and N-N bonds of the triazole ring, and C-H bonds. Specific assignments for the title compound can be inferred from the analysis of related triazole structures.[6]

Chemical Properties and Reactivity

The chemical behavior of methyl 1,2,4-triazole-3-carboxylate is dictated by the triazole ring and the methyl ester functional group.

Reactivity of the Triazole Ring

The 1,2,4-triazole ring is aromatic and possesses both acidic and basic properties. The NH proton can be deprotonated by a base, and the nitrogen atoms can be protonated by an acid. The ring is generally stable but can undergo electrophilic substitution, primarily at the nitrogen atoms.[7] Alkylation of 1,2,4-triazoles can occur at different nitrogen atoms, leading to a mixture of isomers.[8]

Reactivity of the Methyl Ester Group

The methyl ester group is susceptible to nucleophilic attack. Key reactions include:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Ammonolysis/Aminolysis: Reaction with ammonia or amines yields the corresponding amide. This reaction is a key step in the synthesis of Ribavirin.[7]

  • Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group.

  • Reaction with Hydrazine: It reacts with hydrazine to form the corresponding carbohydrazide.[9]

Experimental Protocols

Several synthetic routes to methyl 1,2,4-triazole-3-carboxylate have been developed. A common and effective method involves the cyclization of a precursor derived from trichloroacetonitrile and formyl hydrazine.[1]

Synthesis from Trichloroacetonitrile and Formyl Hydrazine[1]

This method avoids the use of potentially explosive diazotization reactions.

Step 1: Preparation of the Intermediate

  • Add 200 mL of methanol to a reaction flask and cool to 0 °C.

  • Add 1.4 g (0.01 mol) of potassium carbonate to the cooled methanol.

  • While maintaining the temperature between 0-5 °C, slowly add 28.9 g (0.2 mol) of trichloroacetonitrile dropwise.

  • After the addition is complete, stir the reaction mixture at the same temperature for 20 minutes.

  • Slowly add a solution of 13.2 g (0.22 mol) of formyl hydrazine in methanol dropwise to the reaction mixture.

Step 2: Cyclization and Formation of the Product

  • After the addition of formyl hydrazine, continue stirring the reaction mixture at 0-5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Recrystallize the crude product from approximately 190 mL of methanol.

  • This procedure yields methyl 1,2,4-triazole-3-carboxylate as a white crystalline solid.

Applications in Drug Development

The primary and most significant application of methyl 1,2,4-triazole-3-carboxylate is as a key starting material for the synthesis of Ribavirin, a potent antiviral drug effective against a wide range of RNA and DNA viruses.[10]

Synthesis of Ribavirin

The synthesis of Ribavirin from methyl 1,2,4-triazole-3-carboxylate involves a multi-step process, which is a cornerstone of its industrial production.

Ribavirin_Synthesis cluster_0 Glycosylation cluster_1 Ammonolysis MTC Methyl 1,2,4-triazole- 3-carboxylate Riboside_intermediate Protected Ribofuranosyl Triazole Intermediate MTC->Riboside_intermediate Reaction with protected ribofuranose derivative Ribavirin Ribavirin Riboside_intermediate->Ribavirin Treatment with ammonia in methanol

Caption: Synthetic pathway from Methyl 1,2,4-triazole-3-carboxylate to Ribavirin.

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the final purified product follows a logical workflow.

Synthesis_Workflow Start Starting Materials: Trichloroacetonitrile, Formyl Hydrazine, Methanol, K₂CO₃ Reaction Reaction Mixture (0-5 °C) Start->Reaction Cyclization Cyclization Reaction->Cyclization Filtration Filtration Cyclization->Filtration Evaporation Evaporation of Solvent Filtration->Evaporation Crude_Product Crude Methyl 1,2,4-triazole- 3-carboxylate Evaporation->Crude_Product Recrystallization Recrystallization from Methanol Crude_Product->Recrystallization Final_Product Pure Methyl 1,2,4-triazole- 3-carboxylate Recrystallization->Final_Product

Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

Methyl 1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its well-defined physicochemical properties, coupled with established synthetic protocols, make it a reliable precursor for the production of vital antiviral medications. This guide provides essential technical information to aid researchers and professionals in their work with this important heterocyclic intermediate.

References

An In-depth Technical Guide to the Tautomerism of Methyl-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-1H-1,2,4-triazole-3-carboxylate is a pivotal heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antiviral agent Ribavirin. The 1,2,4-triazole core of this molecule exhibits prototropic tautomerism, a phenomenon of significant interest in drug design and development as the tautomeric form of a molecule can profoundly influence its physicochemical properties, and consequently its biological activity and therapeutic efficacy. This guide provides a comprehensive technical overview of the tautomerism of methyl-1H-1,2,4-triazole-3-carboxylate, integrating crystallographic data, and outlining key experimental and computational methodologies for its study.

Tautomeric Forms of Methyl-1,2,4-triazole-3-carboxylate

The unsymmetrical nature of the 1,2,4-triazole ring in methyl-1,2,4-triazole-3-carboxylate allows for the existence of three possible prototropic tautomers: the 1H, 2H, and 4H forms. These tautomers are constitutional isomers that readily interconvert through the migration of a proton.

The tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents on the triazole ring, the solvent's polarity, temperature, and the physical state (solid or solution) of the compound. Understanding the predominant tautomeric form and the dynamics of the equilibrium is crucial for predicting molecular interactions, particularly with biological targets.

Solid-State Tautomerism: Insights from X-ray Crystallography

The definitive tautomeric form of methyl-1,2,4-triazole-3-carboxylate in the solid state has been elucidated through single-crystal X-ray diffraction analysis.

Crystal Structure Data:

The crystallographic data for methyl-1H-1,2,4-triazole-3-carboxylate is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 287755 . The analysis of this crystal structure reveals that in the solid state, the molecule exists exclusively as the 1H-tautomer .[1]

Parameter Value
CCDC Number287755
Empirical FormulaC4H5N3O2
Tautomeric Form1H-1,2,4-triazole
Crystal SystemMonoclinic
Space GroupP21/c

This data is based on the crystallographic information deposited under CCDC 287755.

The crystal structure provides precise bond lengths and angles, confirming the position of the proton on the N1 nitrogen atom of the triazole ring. This structural information is invaluable for computational modeling and as a reference for spectroscopic analysis.

Tautomerism in Solution: Spectroscopic and Computational Approaches

While X-ray crystallography provides a static picture of the solid state, the tautomeric equilibrium in solution can be significantly different and is often more relevant to biological activity. A combination of spectroscopic and computational methods is typically employed to investigate tautomerism in solution.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of the protons and carbons in the triazole ring are sensitive to the position of the mobile proton.

  • ¹H NMR Spectroscopy: The chemical shift of the C-H proton of the triazole ring can be indicative of the tautomeric form. Additionally, the N-H proton signal, if observable, provides direct evidence for the proton's location. In cases of rapid interconversion between tautomers on the NMR timescale, an averaged spectrum is observed. Variable temperature NMR studies can be employed to slow down the exchange and potentially resolve the signals of individual tautomers.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the triazole ring are also distinct for each tautomer. By comparing experimental spectra with those predicted by computational methods for each tautomer, the predominant form in a given solvent can be inferred.

  • ¹⁵N NMR Spectroscopy: Direct observation of the nitrogen chemical shifts provides the most unambiguous data for determining the protonation site. However, this technique is less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus.

Detailed NMR Protocol (General):

  • Sample Preparation: Dissolve a precisely weighed amount of methyl-1H-1,2,4-triazole-3-carboxylate in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C and ¹⁵N NMR, longer acquisition times will be necessary.

  • Data Analysis: Process the spectra and assign the chemical shifts of all signals. Compare the experimental chemical shifts with literature values for similar 1,2,4-triazole systems and with computationally predicted shifts for the 1H, 2H, and 4H tautomers.

  • Quantitative Analysis: If distinct signals for different tautomers are observed, the relative peak integrals can be used to determine the tautomer ratio. In the case of fast exchange, the observed chemical shifts can be compared to the weighted average of the predicted shifts for each tautomer to estimate their relative populations.

UV-Vis Spectroscopy:

The electronic absorption spectra of the different tautomers are expected to vary due to differences in their electronic structures and conjugation.

Detailed UV-Vis Protocol (General):

  • Sample Preparation: Prepare a dilute solution of methyl-1H-1,2,4-triazole-3-carboxylate in the solvent of interest (e.g., ethanol, acetonitrile, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the experimental spectrum with theoretical spectra for each tautomer calculated using time-dependent density functional theory (TD-DFT). This comparison can help to identify the predominant tautomer in solution.

Computational Chemistry Methods

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Methodology:

Density Functional Theory (DFT) is a widely used method for studying tautomerism due to its balance of accuracy and computational cost.

Detailed Computational Protocol (General):

  • Model Building: Construct the 3D structures of the 1H, 2H, and 4H tautomers of methyl-1,2,4-triazole-3-carboxylate.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimizations for each tautomer in the gas phase and in various solvents using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for studying tautomerism in solution. Frequency calculations should be performed to confirm that the optimized structures correspond to true energy minima and to obtain thermochemical data.

  • Energy Calculation: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers. The relative Gibbs free energies provide the most accurate prediction of the tautomer populations at a given temperature.

  • Spectroscopic Prediction: Calculate the NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT) for each optimized tautomer. These predicted spectra can then be compared with experimental data.

Tautomeric Equilibrium and Influencing Factors

The tautomeric equilibrium of methyl-1,2,4-triazole-3-carboxylate is a dynamic process. The following diagram illustrates the interconversion between the three possible tautomers.

Tautomerism T1 1H-Tautomer T2 2H-Tautomer T1->T2 Proton Shift T4 4H-Tautomer T1->T4 Proton Shift T2->T1 Proton Shift T2->T4 Interconversion T4->T1 Proton Shift T4->T2 Interconversion

Caption: Tautomeric equilibrium of methyl-1,2,4-triazole-3-carboxylate.

The relative stability of these tautomers is dictated by a delicate balance of electronic and steric effects, as well as solvent interactions. The electron-withdrawing nature of the methylcarboxylate group at the 3-position is expected to influence the acidity of the N-H protons and thus the position of the tautomeric equilibrium.

Conclusion

The tautomerism of methyl-1H-1,2,4-triazole-3-carboxylate is a critical aspect of its chemistry, with significant implications for its application in drug development. While X-ray crystallography confirms the predominance of the 1H-tautomer in the solid state, a comprehensive understanding of its behavior in solution requires a multi-faceted approach combining advanced spectroscopic techniques and high-level computational modeling. The detailed experimental and computational protocols outlined in this guide provide a robust framework for researchers and scientists to investigate the tautomeric landscape of this important molecule and its derivatives, ultimately aiding in the design of more effective therapeutic agents.

References

A Theoretical Investigation into the Molecular Structure of Methyl-1H-1,2,4-triazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the molecular structure and properties of methyl-1H-1,2,4-triazole-3-carboxylate. This compound is of significant interest in medicinal chemistry and materials science due to the versatile nature of the 1,2,4-triazole ring system, which is a key component in many pharmaceutical agents and functional materials.[1][2] Theoretical calculations offer a powerful, non-invasive method to understand the molecule's geometry, electronic structure, and reactivity, providing insights that are crucial for drug design and development.

Introduction to the Molecular Structure

Methyl-1H-1,2,4-triazole-3-carboxylate (C₄H₅N₃O₂) is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring substituted with a methyl carboxylate group. The tautomerism of the N-H proton on the triazole ring can lead to different isomers, influencing the molecule's electronic properties and interaction capabilities. Understanding the most stable tautomeric form and its detailed molecular geometry is fundamental for predicting its biological activity and material properties.

Computational Methodology: A Detailed Protocol

The theoretical investigation of methyl-1H-1,2,4-triazole-3-carboxylate's molecular structure typically employs quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and reliable method.[2][3]

Software and Theoretical Level

A common choice for these calculations is the Gaussian suite of programs. The geometry of the molecule is typically optimized without any symmetry constraints. A widely used and effective level of theory is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination provides a good balance between computational cost and accuracy for organic molecules.

Geometry Optimization and Frequency Calculations

The initial step involves constructing the 3D structure of the molecule. This structure is then subjected to geometry optimization, a process that systematically alters the atomic coordinates to find the minimum energy conformation on the potential energy surface. Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[2]

Electronic Property Calculations

Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[3]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

  • Dipole Moment: The calculated dipole moment provides information about the molecule's overall polarity.[2]

Logical Workflow for Theoretical Calculations

The following diagram illustrates the typical workflow for the theoretical analysis of methyl-1H-1,2,4-triazole-3-carboxylate.

Theoretical_Calculation_Workflow A Initial Molecular Structure Input B Selection of Theoretical Method (e.g., DFT/B3LYP/6-311++G(d,p)) A->B Define Computational Model C Geometry Optimization B->C Perform Calculation D Frequency Calculation C->D Use Optimized Geometry G Electronic Property Calculation (HOMO-LUMO, MEP, NBO) C->G Use Optimized Geometry E Verification of True Minimum (No Imaginary Frequencies) D->E Analyze Frequencies E->C Re-optimize if necessary F Analysis of Optimized Geometry (Bond Lengths, Angles) E->F Proceed if Verified H Data Analysis and Interpretation F->H G->H I Comparison with Experimental Data H->I Validate Results J Final Report and Visualization H->J Synthesize Findings I->J

Caption: Workflow of theoretical molecular structure calculations.

Tabulated Data: Representative Theoretical Results

The following tables summarize the kind of quantitative data obtained from theoretical calculations for methyl-1H-1,2,4-triazole-3-carboxylate. Note: The values presented here are illustrative and based on typical results for similar molecules. Actual values would be derived from specific quantum chemical calculations.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) N1-N21.38
N2-C31.32
C3-N41.37
N4-C51.33
C5-N11.35
C3-C61.48
C6=O71.21
C6-O81.35
O8-C91.44
**Bond Angles (°) **N1-N2-C3108.5
N2-C3-N4115.0
C3-N4-C5105.5
N4-C5-N1112.0
C5-N1-N2109.0
N2-C3-C6120.5
N4-C3-C6124.5
C3-C6-O8111.0
O7=C6-O8125.0

Table 2: Calculated Electronic Properties

PropertyCalculated Value
HOMO Energy -7.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Energy Gap 5.7 eV
Dipole Moment 3.5 Debye
Molecular Weight 127.10 g/mol [4]

Experimental Protocols for Synthesis and Characterization

While this guide focuses on theoretical calculations, it is important to consider the experimental context. The synthesis of methyl-1H-1,2,4-triazole-3-carboxylate and its derivatives often involves multi-step reactions.

General Synthesis Procedure

A common synthetic route involves the cyclization of a suitable precursor. For instance, one method involves reacting trichloroacetonitrile with formyl hydrazine, followed by cyclization and alcoholysis to yield the final product.[5] Another approach may use 1H-1,2,4-triazole as a starting material, followed by N-methylation and subsequent functionalization at the 3-position.[1]

Illustrative Synthesis Workflow:

Synthesis_Workflow A Starting Materials (e.g., Trichloroacetonitrile, Formyl Hydrazine) B Reaction to form Intermediate A->B C Cyclization Reaction B->C D Alcoholysis C->D E Crude Product D->E F Purification (e.g., Recrystallization) E->F G Pure Methyl-1H-1,2,4-triazole-3-carboxylate F->G H Characterization (NMR, IR, Mass Spec, X-ray) G->H

Caption: A generalized synthetic workflow for the target molecule.

Characterization Techniques

The synthesized compound is typically characterized using a variety of spectroscopic methods to confirm its structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively.[3][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[3][6]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound.[6]

  • Single-Crystal X-ray Diffraction: This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, offering the most accurate experimental data on bond lengths and angles for comparison with theoretical results.[7][8]

Conclusion

Theoretical calculations, particularly DFT, provide a robust framework for understanding the molecular structure and electronic properties of methyl-1H-1,2,4-triazole-3-carboxylate. The synergy between computational predictions and experimental validation is crucial for advancing the rational design of new molecules with desired biological activities or material properties. The methodologies and workflows outlined in this guide offer a standardized approach for researchers in the field.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to their development as successful therapeutic agents and their continuous exploration for novel pharmacological applications. This technical guide provides an in-depth overview of the significant biological activities of 1,2,4-triazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of underlying mechanisms and workflows. The diverse pharmacological actions associated with this core structure include antifungal, antimicrobial, anticancer, and antitubercular effects, making it a focal point in the quest for new and effective treatments for a wide range of diseases.[1][2][3][4][5]

Antifungal Activity

Derivatives of 1,2,4-triazole are renowned for their potent antifungal properties, forming the basis of several clinically important drugs like fluconazole and voriconazole.[1][2] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8] This disruption leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.[6]

Quantitative Antifungal Data

The following table summarizes the in vitro antifungal activity of selected 1,2,4-triazole derivatives against various pathogenic fungi, presented as Minimum Inhibitory Concentration (MIC) in μg/mL.

Compound/DerivativeCandida albicansCryptococcus neoformansAspergillus fumigatusReference
Fluconazole (Control) PotentPotent-[8]
Voriconazole (Control) Potent0.0156-[8]
Compound 7 More potent than Fluconazole0.0156-[8]
Compound 21 More potent than Fluconazole0.0156-[8]
Compounds 6, 9, 14, 29 MIC80 16x lower than Voriconazole--[8]
Triazole-oxadiazole derivative 22i Equipotent to Ketoconazole--[9]
Triazole 79c (R=4-nitrophenyl) --High activity[6]

Note: "Potent" and "More potent than" are qualitative descriptions from the source; specific MIC values were not always provided in the abstracts.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, commonly used in the cited studies.

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

    • A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in culture medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.

  • Preparation of Drug Dilutions:

    • The test 1,2,4-triazole derivatives and control antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).

    • Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using the culture medium to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

    • The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth in the drug-free control well.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the mechanism of action of antifungal 1,2,4-triazole derivatives.

Antifungal_Mechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol FungalMembrane Intact Fungal Cell Membrane Ergosterol->FungalMembrane Incorporation Triazole 1,2,4-Triazole Derivative Triazole->Inhibition CYP51->Ergosterol Catalyzes ToxicSterols Accumulation of Toxic Sterols CYP51->ToxicSterols Inhibition->CYP51 Inhibits DisruptedMembrane Disrupted Fungal Cell Membrane ToxicSterols->DisruptedMembrane Leads to

Caption: Inhibition of lanosterol 14α-demethylase by 1,2,4-triazoles.

Anticancer Activity

A growing body of evidence highlights the potential of 1,2,4-triazole derivatives as anticancer agents.[4][10] These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, including those of the breast, lung, colon, and melanoma.[10][11] The mechanisms underlying their anticancer activity are diverse and can involve the inhibition of key enzymes like EGFR, BRAF, and tubulin, as well as the induction of apoptosis.[12]

Quantitative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values for selected 1,2,4-triazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (μM)Target(s)Reference
Compound 8c Various-EGFR, BRAF, Tubulin[12]
Compound 8d Various-BRAF, Tubulin[12]
TP1-TP7 series Murine Melanoma (B16F10)41.12 - 61.11-[13][14]
BIH4 Breast (MDA-MB-231)SignificantBCL-2 (predicted)[15]
TB-NO2 Breast (MCF-7), Liver (HEPG2), Colon (HCT-116)EffectiveInduces Apoptosis[11]
TB-OCH3 Breast (MCF-7), Liver (HEPG2), Colon (HCT-116)EffectiveInduces Apoptosis[11]

Note: "Significant" and "Effective" are qualitative descriptions from the source; specific IC50 values were not always provided in the abstracts.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard procedure for in vitro screening of anticancer compounds.[13][14]

  • Cell Seeding:

    • Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • The synthesized 1,2,4-triazole derivatives are dissolved in DMSO to create stock solutions.

    • The stock solutions are serially diluted with culture medium to various concentrations.

    • The medium in the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Cell viability is calculated as a percentage of the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram outlines the typical workflow for the initial in vitro screening of novel 1,2,4-triazole derivatives for anticancer activity.

Anticancer_Workflow Synthesis Synthesis of 1,2,4-Triazole Derivatives Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization MTT MTT Cell Viability Assay Characterization->MTT CellCulture Cancer Cell Line Culture CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 HitIdentification Hit Compound Identification IC50->HitIdentification Mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) HitIdentification->Mechanism Docking Molecular Docking Studies HitIdentification->Docking

Caption: Workflow for anticancer evaluation of 1,2,4-triazole derivatives.

Antimicrobial and Antitubercular Activities

Beyond their antifungal and anticancer properties, 1,2,4-triazole derivatives have demonstrated significant potential as antimicrobial and antitubercular agents.[1][16][17] They have shown activity against a range of bacteria, including both Gram-positive and Gram-negative strains.[2][9] Furthermore, specific derivatives have been identified with potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, by targeting essential mycobacterial enzymes like MmpL3.[16]

Quantitative Antimicrobial and Antitubercular Data

This table summarizes the antimicrobial and antitubercular activities of various 1,2,4-triazole derivatives.

Compound/DerivativeOrganismActivity (MIC in μg/mL)Reference
Compounds 36 & 37 Various Bacteria200[2]
Compound 37 C. albicans, A. nigerMost effective in series[2]
Mercapto-triazole with bromo diphenylsulfone Bacillus cereus8[9]
Schiff bases 46-47 Staphylococcus aureus3.125[9]
Compound 21 M. tuberculosis H37Rv0.03 - 0.13[16]
Compound 28 M. tuberculosis H37Rv0.03 - 0.13[16]
Compound 21 MDR & XDR M. tuberculosis0.06 - 1.0[16]
Compound 28 MDR & XDR M. tuberculosis0.06 - 1.0[16]
Experimental Protocol: Antibacterial Susceptibility Testing

A standard method for determining the antibacterial activity of novel compounds is the broth microdilution method, which is outlined below.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacteria is grown on a suitable agar medium.

    • Several colonies are used to inoculate a broth medium (e.g., Mueller-Hinton Broth), which is incubated to achieve a logarithmic growth phase.

    • The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • The 1,2,4-triazole derivatives are dissolved in DMSO and then serially diluted in the 96-well microtiter plates using the broth medium.

  • Inoculation and Incubation:

    • The standardized bacterial inoculum is added to each well.

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of bacteria.

Logical Relationship: Drug Discovery Pathway for Antitubercular Agents

The diagram below illustrates the logical progression from initial design to target identification for novel antitubercular 1,2,4-triazole derivatives.

Antitubercular_Discovery Design Structure-Based Design (e.g., based on MmpL3) Synthesis Synthesis of 1,2,4-Triazole Library Design->Synthesis Screening Antitubercular Screening (vs. H37Rv, MDR, XDR strains) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Cytotoxicity Cytotoxicity Testing (e.g., vs. Vero cells) Screening->Cytotoxicity ADME In Silico ADME Prediction Screening->ADME Lead Lead Compound Identification SAR->Lead Cytotoxicity->Lead ADME->Lead TargetID Target Identification (e.g., MST Assay) Lead->TargetID

Caption: Drug discovery process for 1,2,4-triazole antitubercular agents.

References

Methodological & Application

Application of Methyl-1H-1,2,4-triazole-3-carboxylate in Nucleoside Analogue Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-1H-1,2,4-triazole-3-carboxylate is a pivotal building block in the synthesis of a wide array of nucleoside analogues, most notably the broad-spectrum antiviral agent, Ribavirin.[1][2] The inherent biological activities of the 1,2,4-triazole scaffold, coupled with the versatility of its chemical modification, have established this compound as a cornerstone in the development of novel therapeutic agents.[3][4] This document provides detailed application notes and experimental protocols for the utilization of methyl-1H-1,2,4-triazole-3-carboxylate in the synthesis of various nucleoside analogues, supported by quantitative data and visual representations of key synthetic pathways.

The 1,2,4-triazole moiety can be found in numerous compounds with a broad spectrum of biological activities, including antiviral, antifungal, anticancer, and anti-inflammatory properties.[3][5] The ability to functionalize the triazole ring at different positions allows for the generation of diverse chemical libraries and the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.

Key Synthetic Applications

The primary applications of methyl-1H-1,2,4-triazole-3-carboxylate in nucleoside analogue synthesis can be categorized into two main strategies:

  • N-Alkylation/Arylation of the Triazole Ring: This approach involves the introduction of various acyclic side chains at the N1 position of the triazole ring, leading to the formation of acyclic nucleoside analogues. These modifications can significantly impact the compound's biological activity and pharmacokinetic properties.

  • Glycosylation: This is the classical approach for the synthesis of nucleosides, where a sugar moiety (e.g., ribose, deoxyribose) is coupled to the nitrogen atom of the triazole base. This method is famously employed in the industrial synthesis of Ribavirin.

A third, increasingly important method, involves enzymatic synthesis , which offers high regio- and stereoselectivity in the formation of the glycosidic bond.

Data Presentation

Table 1: Synthesis of 1-Alkyl/Aryloxymethyl-1,2,4-triazole-3-carboxamides

This table summarizes the yields and physical properties of various acyclic nucleoside analogues synthesized from methyl-1H-1,2,4-triazole-3-carboxylate. The general synthetic scheme involves the N-alkylation of the triazole followed by ammonolysis of the methyl ester.

Compound IDR GroupOverall Yield (%)Melting Point (°C)
11a Methoxymethyl87146-147
11b Ethoxymethyl78127
11c n-Propyloxymethyl78125-126
11d Isopropyloxymethyl91145
11e n-Butyloxymethyl81123-126
11f tert-Butoxymethyl49194-195
11h Benzyloxymethyl89168-169
11i Cyclopentyloxymethyl53153-154
11j Cyclohexyloxymethyl82155-156
11k Phenoxymethyl52188-192
1c (2-Hydroxyethoxy)methyl83154-156

Data extracted from the synthesis of alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides.

Table 2: Antiviral Activity of Selected 1,2,4-Triazole Nucleoside Analogues

This table presents the in vitro antiviral activity of Ribavirin and some of its analogues against various viruses. The data is presented as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀).

CompoundVirusCell LineEC₅₀ / IC₅₀ (µM)Reference
Ribavirin Hantaan Virus (HTNV)Vero E6~10[6]
Ribavirin Andes VirusVero E64.4[6]
Ribavirin Influenza A-14[5]
Ribavirin HIV-1-3.8[5]
ETAR Hantaan Virus (HTNV)Vero E610[6]
ETAR Andes VirusVero E64.4[6]

ETAR: 1-beta-d-ribofuranosyl-3-ethynyl-[1][5][7]triazole

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Substituted-1,2,4-triazole-3-carboxamides (Acyclic Analogues)

This protocol is adapted from the synthesis of alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides.

Step 1: Silylation of Methyl-1H-1,2,4-triazole-3-carboxylate

  • Suspend methyl-1H-1,2,4-triazole-3-carboxylate (1 eq.) in hexamethyldisilazane (HMDS, 5 eq.).

  • Stir the suspension under reflux for 1 hour in an anhydrous atmosphere.

  • After cooling, remove the excess HMDS using a rotary evaporator to obtain the silylated intermediate.

Step 2: N-Alkylation

  • To the residue from Step 1, add anhydrous acetonitrile, the corresponding alkyl/aryloxymethyl acetate (5 eq.), and tin(IV) chloride (SnCl₄, 1 eq.).

  • Stir the reaction mixture under reflux until the starting ester is no longer detectable by Thin Layer Chromatography (TLC).

  • Pour the reaction mass into a saturated sodium bicarbonate solution.

  • Filter off the precipitate that forms. The filtrate contains the N-alkylated methyl ester.

Step 3: Ammonolysis

  • Dissolve the crude methyl ester from Step 2 in a 10 M solution of ammonia in methanol.

  • Stir the solution at room temperature until the conversion of the starting material is complete (monitored by TLC).

  • Remove the volatile components on a rotary evaporator.

  • Purify the resulting amide by recrystallization from an appropriate solvent system (e.g., ethanol-ethyl acetate).

Protocol 2: Synthesis of Ribavirin (Glycosylation)

This protocol describes a general procedure for the glycosylation of a triazole derivative to form a nucleoside, based on the synthesis of Ribavirin.

Step 1: Glycosylation

  • In an anhydrous reactor under a nitrogen atmosphere, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1 eq.) and methyl-1H-1,2,4-triazole-3-carboxylate (1-1.2 eq.) in an anhydrous solvent such as dichloromethane or acetonitrile.

  • Cool the mixture to approximately 0-5 °C.

  • Slowly add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1-1.1 eq.), while maintaining the temperature below 20 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture and quench by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected nucleoside.

Step 2: Deprotection and Ammonolysis

  • Dissolve the crude protected nucleoside from Step 1 in anhydrous methanol saturated with ammonia gas at 0 °C.

  • Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent (e.g., aqueous methanol) to yield 1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide (Ribavirin).

Mandatory Visualization

Synthesis_of_Acyclic_Nucleoside_Analogues reagent1 Methyl-1H-1,2,4-triazole-3-carboxylate intermediate1 N-Alkylated Methyl Ester reagent1->intermediate1 Alkylation reagent2 1. HMDS 2. R-OAc, SnCl₄ product 1-Substituted-1,2,4-triazole-3-carboxamide (Acyclic Nucleoside Analogue) intermediate1->product Ammonolysis reagent3 NH₃/MeOH

Caption: General workflow for the synthesis of acyclic nucleoside analogues.

Synthesis_of_Ribavirin cluster_glycosylation Glycosylation reagent1 Methyl-1H-1,2,4-triazole-3-carboxylate intermediate1 Protected Ribavirin Analogue reagent1->intermediate1 reagent2 Protected Ribose (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) reagent2->intermediate1 catalyst Lewis Acid (e.g., SnCl₄) catalyst->intermediate1 product Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) intermediate1->product Deprotection & Ammonolysis reagent3 NH₃/MeOH

Caption: Key steps in the synthesis of Ribavirin via glycosylation.

Signaling_Pathway_Analogy cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation start Methyl-1H-1,2,4-triazole-3-carboxylate step1 Functionalization (Alkylation/Glycosylation) start->step1 product Nucleoside Analogue Library step1->product screening Antiviral/Anticancer Screening product->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound Identification sar->lead lead->step1 Optimization

Caption: Logical workflow from starting material to lead compound identification.

References

Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2,4-Triazole derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development due to their diverse biological activities. The N-methylation of the triazole ring is a critical step in the synthesis of many pharmacologically active molecules, influencing their binding affinity, solubility, and metabolic stability. This document provides a detailed experimental procedure for the N-methylation of methyl 1H-1,2,4-triazole-3-carboxylate, a key intermediate in the synthesis of antiviral agents like Ribavirin.[1] The protocol described herein focuses on a common and effective method using a methylating agent in the presence of a base, with considerations for regioselectivity.

The alkylation of 1,2,4-triazoles can result in a mixture of N1, N2, and N4 isomers. The regioselectivity of the reaction is influenced by factors such as the nature of the substrate, the alkylating agent, the solvent, and the base used.[2][3] This protocol aims to provide a straightforward and reproducible method, which can be adapted and optimized for specific research needs.

Experimental Overview

The procedure involves the deprotonation of the N-H group of methyl 1H-1,2,4-triazole-3-carboxylate using a suitable base, followed by nucleophilic attack on the methylating agent to form the N-methylated product. The primary challenge is to control the regioselectivity of the methylation. This protocol provides a method that has been shown to be effective, though further purification may be required to isolate the desired isomer.

Materials and Reagents

ReagentSupplierCAS NumberNotes
Methyl 1H-1,2,4-triazole-3-carboxylateSigma-Aldrich4928-88-5Starting material.
Sodium Methoxide (NaOMe)Acros Organics124-41-425% solution in methanol is convenient.
Methyl Iodide (CH₃I)Alfa Aesar74-88-4Highly toxic and volatile, handle with care.
Methanol (MeOH), AnhydrousFisher Chemical67-56-1Solvent.
Dichloromethane (DCM), AnhydrousVWR Chemicals75-09-2For extraction.
Saturated Sodium Bicarbonate SolutionLab PreparedN/AFor work-up.
Brine (Saturated NaCl solution)Lab PreparedN/AFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)EMD Millipore7757-82-6For drying organic phase.

Experimental Protocol

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl 1H-1,2,4-triazole-3-carboxylate (1.27 g, 10 mmol).

  • Add anhydrous methanol (40 mL) to the flask and stir until the starting material is completely dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

2. Deprotonation:

  • Slowly add sodium methoxide (25% solution in methanol, 2.38 mL, 10.5 mmol, 1.05 eq) to the cooled solution dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for an additional 30 minutes. The formation of the sodium salt of the triazole may be observed.[4][5]

3. Methylation:

  • While maintaining the temperature at 0 °C, add methyl iodide (0.68 mL, 11 mmol, 1.1 eq) to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

4. Work-up and Purification:

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • To the resulting residue, add dichloromethane (50 mL) and saturated sodium bicarbonate solution (30 mL) and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the different N-methylated isomers.

5. Characterization:

  • The purified product(s) should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and determine the isomeric ratio.

Data Presentation

ParameterValue
Starting Material Mass1.27 g
Moles of Starting Material10 mmol
Volume of Sodium Methoxide2.38 mL (25% in MeOH)
Moles of Sodium Methoxide10.5 mmol
Volume of Methyl Iodide0.68 mL
Moles of Methyl Iodide11 mmol
Reaction Time12-16 hours
Reaction Temperature0 °C to Room Temperature
Expected ProductMethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate and other isomers
Theoretical Yield1.41 g
Purification MethodColumn Chromatography

Safety Precautions

  • Methyl iodide is highly toxic, a suspected carcinogen, and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium methoxide is corrosive and flammable. Handle with care.

  • Anhydrous solvents are flammable. Avoid open flames.

  • Always wear appropriate personal protective equipment.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Methyl 1H-1,2,4-triazole-3-carboxylate in Anhydrous Methanol deprotonation Add Sodium Methoxide at 0 °C start->deprotonation methylation Add Methyl Iodide at 0 °C to RT deprotonation->methylation stir Stir for 12-16 hours methylation->stir concentrate Concentrate in vacuo stir->concentrate extract DCM Extraction & NaHCO₃ Wash concentrate->extract dry Dry with Na₂SO₄ extract->dry purify Column Chromatography dry->purify product N-Methylated Product(s) purify->product characterize NMR & Mass Spectrometry product->characterize

References

Application Notes and Protocols: Methyl-1H-1,2,4-triazole-3-carboxylate as a Precursor for Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-1H-1,2,4-triazole-3-carboxylate is a critical starting material in the synthesis of a class of potent antiviral compounds.[1][2] Its triazole core is a key pharmacophore found in numerous clinically significant antiviral drugs, most notably Ribavirin, a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[3][4][5] The chemical versatility of the 1,2,4-triazole ring allows for extensive structural modifications, enabling the development of novel antiviral agents with improved efficacy and reduced toxicity.[6][7] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antiviral compounds derived from methyl-1H-1,2,4-triazole-3-carboxylate.

Key Antiviral Compound: Ribavirin

Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a synthetic guanosine analog that serves as a cornerstone in the treatment of various viral infections, including Hepatitis C and Respiratory Syncytial Virus (RSV).[8][9] Its antiviral activity stems from multiple mechanisms of action, primarily the inhibition of viral RNA synthesis and the induction of lethal mutagenesis, leading to an "error catastrophe" in the replicating virus.[1][3][6]

Data Presentation: Antiviral Activity of Ribavirin and its Analogs

The following table summarizes the in vitro antiviral activity of Ribavirin and a representative analog against various viruses. This data highlights the broad-spectrum nature of these compounds.

Compound/AnalogVirusAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
Ribavirin Hantaan Virus (HTNV)RT-qPCR2.65 (IC50)>100>37.7[10]
Ribavirin Influenza ANot Specified14 (IC50)Not SpecifiedNot Specified[11]
Ribavirin HIV-1 RTEnzyme Assay112 (IC50, triphosphorylated form)Not SpecifiedNot Specified[11]
Analog 5b (R = CO2CH3) Influenza ANot Specified14 (IC50)Not SpecifiedNot Specified[11]
Analog 5b (R = CO2CH3) HIV-1 RTEnzyme Assay3.8 (IC50)Not SpecifiedNot Specified[11]

Experimental Protocols

Protocol 1: Synthesis of Ribavirin from Methyl-1H-1,2,4-triazole-3-carboxylate

This protocol outlines the key steps for the synthesis of Ribavirin, a widely used antiviral drug, starting from methyl-1H-1,2,4-triazole-3-carboxylate. The process involves the glycosylation of the triazole with a protected ribose derivative, followed by ammonolysis.

Materials:

  • Methyl-1H-1,2,4-triazole-3-carboxylate

  • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

  • Dichloromethane (anhydrous)

  • Tin(IV) chloride (SnCl4)

  • Methanol (anhydrous)

  • Ammonia gas

  • Hydrochloric acid

  • Sodium bicarbonate

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Glycosylation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve methyl-1H-1,2,4-triazole-3-carboxylate and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in anhydrous dichloromethane.

    • Cool the mixture to 0-5°C using an ice bath.

    • Slowly add tin(IV) chloride to the stirred solution, maintaining the temperature below 20°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and quench by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate, methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

  • Ammonolysis:

    • Dissolve the purified protected intermediate in anhydrous methanol in a pressure vessel.

    • Cool the solution to 0°C and bubble ammonia gas through it for 2-3 hours, ensuring the vessel is properly sealed.

    • Allow the sealed vessel to stand at room temperature for 24-48 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Once the reaction is complete, carefully vent the excess ammonia in a fume hood.

    • Concentrate the solution under reduced pressure to obtain a solid residue.

    • Recrystallize the crude Ribavirin from a suitable solvent system (e.g., methanol/water) to yield the pure product.

Protocol 2: General Antiviral Activity Screening (Cytopathic Effect Inhibition Assay)

This protocol describes a general method for evaluating the antiviral activity of synthesized compounds based on the inhibition of the virus-induced cytopathic effect (CPE) in cell culture.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 cells for many viruses)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized test compounds

  • Positive control antiviral drug (e.g., Ribavirin)

  • 96-well cell culture plates

  • MTT or similar reagent for cell viability assessment

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compounds and the positive control drug in the cell culture medium.

    • After 24 hours of incubation, remove the medium from the cell plates and add the different concentrations of the compounds to the wells in triplicate. Include wells with untreated infected cells (virus control) and untreated uninfected cells (cell control).

  • Virus Infection:

    • Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).

  • Assessment of Antiviral Activity and Cytotoxicity:

    • Observe the cells daily under an inverted microscope for the appearance of CPE.

    • At the end of the incubation period, quantify the cell viability using an MTT assay or a similar method.

    • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.

    • The selectivity index (SI = CC50/EC50) is then calculated to determine the therapeutic window of the compound. A higher SI value indicates a more promising antiviral candidate.

Visualizations

Synthesis of Ribavirin

Synthesis_of_Ribavirin Precursor Methyl-1H-1,2,4- triazole-3-carboxylate Intermediate Protected Intermediate Precursor->Intermediate Glycosylation (SnCl4, Dichloromethane) Ribose 1,2,3,5-Tetra-O-acetyl- β-D-ribofuranose Ribose->Intermediate Ribavirin Ribavirin Intermediate->Ribavirin Ammonolysis (NH3, Methanol) Antiviral_Screening_Workflow Start Start: Synthesized 1,2,4-Triazole Derivatives Cell_Culture 1. Seed Host Cells in 96-well plates Start->Cell_Culture Compound_Addition 2. Add Serial Dilutions of Test Compounds Cell_Culture->Compound_Addition Virus_Infection 3. Infect Cells with Virus Compound_Addition->Virus_Infection Incubation 4. Incubate for 3-5 Days Virus_Infection->Incubation CPE_Assay 5. Assess Cytopathic Effect (CPE) and Cell Viability (MTT) Incubation->CPE_Assay Data_Analysis 6. Calculate EC50, CC50, and Selectivity Index (SI) CPE_Assay->Data_Analysis End Identify Lead Compounds Data_Analysis->End Ribavirin_Mechanism cluster_viral_processes Viral Processes cluster_cellular_processes Host Cell Processes Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Phosphorylation RTP Ribavirin Triphosphate (RTP) RMP->RTP Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibition Viral_Polymerase Viral RNA Polymerase RTP->Viral_Polymerase Inhibition RNA_Synthesis Viral RNA Synthesis RTP->RNA_Synthesis Incorporation Viral_Polymerase->RNA_Synthesis Lethal_Mutagenesis Lethal Mutagenesis (Error Catastrophe) RNA_Synthesis->Lethal_Mutagenesis Leads to GTP Guanosine Triphosphate (GTP) Pool IMPDH->GTP Synthesis

References

Application Notes and Protocols: Large-Scale Synthesis of Methyl-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl-1H-1,2,4-triazole-3-carboxylate is a critical starting material in the synthesis of various pharmaceuticals, most notably the broad-spectrum antiviral agent Ribavirin.[1][2][3] The efficiency, safety, and scalability of its synthesis are therefore of significant interest to the drug development and manufacturing sectors. Historically, industrial production methods have been fraught with safety concerns, primarily due to the use of explosive diazonium salts in diazotization steps.[1][4] This has spurred the development of safer, more robust synthetic routes. These application notes provide detailed protocols for several established and novel methods for the large-scale synthesis of methyl-1H-1,2,4-triazole-3-carboxylate, presenting comparative data to aid in method selection.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different large-scale synthesis methods of methyl-1H-1,2,4-triazole-3-carboxylate, allowing for a direct comparison of their efficiencies and outcomes.

Synthetic Route Starting Materials Key Intermediates Overall Yield (%) Purity (HPLC) Key Advantages Reference
Non-Diazotization Method Thiosemicarbazide, Oxalic Acid2-Thioxo-imidazolidine-4,5-dione, 1,2,4-triazole-3-carboxylic acid> 58%Not SpecifiedAvoids explosive diazotization, uses water as a green solvent, simple operation.[1]CN105037284A[1]
Desulfurization Method Monomethyl oxalyl chloride, Thiosemicarbazide5-mercapto-1,2,4-triazole-3-carboxylic acid63-70%Not SpecifiedHigh safety by avoiding diazotization, cheap raw materials.[4]CN103145632B[4]
Trichloroacetonitrile Method Trichloroacetonitrile, Formyl hydrazineN-(trichloro-ethylidene)formohydrazide, 5-(trichloromethyl)-1H-1,2,4-triazole89-91%~98%High overall yield, avoids dangerous diazotization, cost-effective.[5]CN111808034A[5]
Diethyl Oxalate Method Diethyl oxalateNot specified~31%Not SpecifiedUtilizes common starting materials.Lu Youchang et al. (as cited in[4])

Experimental Protocols

Protocol 1: Non-Diazotization Synthesis from Thiosemicarbazide

This method avoids the hazardous diazotization step by utilizing a condensation and cyclization approach.[1]

Step 1: Synthesis of Intermediate 4 (2-Thioxo-imidazolidine-4,5-dione)

  • In a suitable reaction vessel, dissolve thiosemicarbazide and oxalic acid in water.

  • Heat the mixture to induce a condensation reaction.

  • The intermediate product is used directly in the next step without isolation.

Step 2: Ring Closure and Desulfurization to form Intermediate 5 (1,2,4-triazole-3-carboxylic acid)

  • To the solution from Step 1, add an alkali to facilitate the ring closure reaction.

  • After the ring closure is complete, neutralize the reaction mixture with an acid.

  • Add nitric acid (concentration: 40%-69%, preferably 50%) to the mixture.

  • Heat the reaction to 60°C for 6 hours to effect the removal of the mercapto group.[1]

Step 3: Esterification to Methyl-1H-1,2,4-triazole-3-carboxylate

  • Isolate the 1,2,4-triazole-3-carboxylic acid from the previous step.

  • Dissolve the acid in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Heat the mixture to drive the esterification reaction to completion.

  • Isolate and purify the final product, methyl-1H-1,2,4-triazole-3-carboxylate.

Logical Workflow for Non-Diazotization Synthesis

G A Thiosemicarbazide + Oxalic Acid B Condensation in Water (Heating) A->B C Intermediate 4 (in situ) B->C D Ring Closure (Alkali) C->D E Neutralization (Acid) D->E F Desulfurization (Nitric Acid, 60°C) E->F G Intermediate 5 (1,2,4-triazole-3-carboxylic acid) F->G H Esterification (Methanol, H2SO4) G->H I Methyl-1H-1,2,4-triazole-3-carboxylate H->I

Caption: Workflow of the non-diazotization synthesis route.

Protocol 2: Synthesis via Desulfurization

This route also circumvents the hazardous diazotization reaction and utilizes readily available starting materials.[4]

Step 1: Synthesis of Monomethyl Oxalate Monoamide Sulfur

  • React monomethyl oxalyl chloride with thiosemicarbazide urea to produce monomethyl oxalate monoamide sulfur.

Step 2: Ring-Closing Reaction

  • Treat the product from Step 1 with a lye solution to induce a ring-closing reaction, yielding 5-mercapto-1,2,4-triazole-3-carboxylic acid.

Step 3: Desulfurization

  • Perform desulfurization of the mercapto-triazole intermediate using an acetic acid-hydrogen peroxide system to yield 1H-1,2,4-triazole-3-carboxylic acid.

Step 4: Esterification

  • Dissolve 1.7 g of 1H-1,2,4-triazole-3-carboxylic acid in 50 mL of a saturated solution of hydrogen chloride in methanol.

  • Stir the solution at room temperature for 2 days.

  • Reduce the solvent volume to approximately 10 mL by rotary evaporation under reduced pressure.

  • Allow the product to crystallize by cooling to room temperature.

  • Collect the solid product by filtration, wash with a saturated sodium bicarbonate solution, and dry under vacuum to yield the final product. An alternative esterification involves heating with thionyl chloride in methanol.[4]

Experimental Workflow for Desulfurization Method

G A Monomethyl oxalyl chloride + Thiosemicarbazide B Formation of Monomethyl Oxalate Monoamide Sulfur A->B C Ring Closure (Lye) B->C D 5-mercapto-1,2,4-triazole-3-carboxylic acid C->D E Desulfurization (Acetic Acid/H2O2) D->E F 1H-1,2,4-triazole-3-carboxylic acid E->F G Esterification (MeOH/HCl or SOCl2) F->G H Methyl-1H-1,2,4-triazole-3-carboxylate G->H

Caption: Workflow for the synthesis via desulfurization.

Protocol 3: High-Yield Synthesis from Trichloroacetonitrile

This three-step method offers a high overall yield and avoids the traditional dangerous diazotization deamination reaction.[5]

Step 1: Synthesis of Intermediate 3

  • Add 20 L of methanol to a reaction vessel and cool to 0°C.

  • Add 140 g (1 mol) of potassium carbonate.

  • Maintaining the temperature at 0-5°C, slowly add 2.89 kg (20 mol) of trichloroacetonitrile.

  • After the addition is complete, maintain the temperature and react for 30 minutes.

  • Slowly add 1.32 kg (22 mol) of formylhydrazine in a methanol solution.

Step 2: Cyclization to Intermediate 4

  • After the reaction in Step 1 is complete, heat the mixture to reflux for 5 hours to facilitate the cyclization reaction.

Step 3: Alcoholysis to Final Product

  • After cyclization, continue to heat the reaction mixture to reflux for 8 hours to perform alcoholysis.

  • Cool the reaction mixture and filter to obtain the crude product.

  • Recrystallize the crude product from approximately 190 L of methanol to obtain pure methyl-1H-1,2,4-triazole-3-carboxylate.

Process Flow for Trichloroacetonitrile Method

G A Trichloroacetonitrile + Formyl hydrazine B Reaction in Methanol/K2CO3 (0-5°C) A->B C Intermediate 3 B->C D Cyclization (Reflux, 5h) C->D E Intermediate 4 D->E F Alcoholysis (Reflux, 8h) E->F G Crude Product F->G H Recrystallization (Methanol) G->H I Methyl-1H-1,2,4-triazole-3-carboxylate H->I

Caption: High-yield synthesis from trichloroacetonitrile.

The selection of a synthetic route for methyl-1H-1,2,4-triazole-3-carboxylate on a large scale requires careful consideration of factors such as yield, cost, safety, and environmental impact. The newer, non-diazotization methods, particularly the trichloroacetonitrile route, offer significant advantages in terms of safety and yield over traditional approaches.[1][4][5] These protocols and comparative data serve as a valuable resource for researchers and process chemists in the pharmaceutical industry, enabling informed decisions for the efficient and safe production of this vital pharmaceutical intermediate.

References

Application Notes and Protocols: Derivatization of Methyl-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-1H-1,2,4-triazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities, including antifungal, antiviral, anticancer, and antimicrobial properties.[1][2] The derivatization of the carboxylate group at the 3-position of this scaffold offers a versatile handle to introduce diverse functionalities, enabling the modulation of physicochemical properties and biological activities of the resulting molecules. This document provides detailed application notes and experimental protocols for the common derivatization reactions of methyl-1H-1,2,4-triazole-3-carboxylate, with a focus on amidation, esterification, and reduction.

Applications in Drug Discovery

Derivatives of 1,2,4-triazole-3-carboxamide are of significant interest, most notably as analogues of the broad-spectrum antiviral drug Ribavirin (1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide).[3] By modifying the carboxamide group and substituting at the N-1 position of the triazole ring, novel compounds with potential antiviral, anticancer, and antimicrobial activities have been synthesized.[3][4] For instance, certain 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides have demonstrated cytotoxic activity against leukemia cell lines and antimicrobial effects against both Gram-positive and Gram-negative bacteria.[3] The structural versatility and favorable pharmacokinetic properties of these derivatives make them promising candidates for further investigation in drug development pipelines.[4]

Derivatization Strategies

The primary routes for the derivatization of the carboxylate group of methyl-1H-1,2,4-triazole-3-carboxylate involve nucleophilic acyl substitution and reduction. The general workflow for these transformations is depicted below.

Derivatization_Workflow Start Methyl-1H-1,2,4-triazole-3-carboxylate Amide 1,2,4-Triazole-3-carboxamides Start->Amide Ammonolysis or Amine + Coupling Agent Ester 1,2,4-Triazole-3-carboxylates (Transesterification) Start->Ester Alcohol + Acid/Base Catalyst Alcohol (1H-1,2,4-triazol-3-yl)methanol Start->Alcohol Reducing Agent (e.g., NaBH4) Hydrazide 1,2,4-Triazole-3-carbohydrazide Start->Hydrazide Hydrazine Hydrate Amidation_Workflow cluster_ammonolysis Ammonolysis cluster_trimethylaluminium Trimethylaluminium Method A1 Dissolve Ester in Methanolic Ammonia A2 Stir at Room Temperature A1->A2 A3 Monitor by TLC A2->A3 A4 Evaporate Volatiles A3->A4 A5 Recrystallize Product A4->A5 B1 Prepare Aluminium-Amine Complex in Toluene B2 Add Ester Solution B1->B2 B3 Heat Reaction Mixture B2->B3 B4 Quench and Extract B3->B4 B5 Purify Product B4->B5 Reduction_Hydrazide_Workflow cluster_reduction Reduction to Alcohol cluster_hydrazide Hydrazide Synthesis R1 Dissolve Ester in Methanol/THF R2 Add NaBH4 Portion-wise R1->R2 R3 Monitor by TLC (Reflux if needed) R2->R3 R4 Quench with HCl, Evaporate Solvent R3->R4 R5 Extract and Purify R4->R5 H1 Dissolve Ester in Ethanol H2 Add Hydrazine Hydrate H1->H2 H3 Reflux Reaction Mixture H2->H3 H4 Cool and Isolate Precipitate H3->H4 H5 Wash and Dry Product H4->H5

References

Application Notes and Protocols for the Use of Methyl-1H-1,2,4-triazole-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of methyl-1H-1,2,4-triazole-3-carboxylate as a versatile building block in the synthesis of potential agrochemical candidates. The 1,2,4-triazole moiety is a well-established pharmacophore in numerous commercial fungicides and herbicides, and this starting material offers a convenient scaffold for the development of novel active ingredients.

Application Note 1: Synthesis of 1-Alkyl/Aryloxymethyl-1,2,4-triazole-3-carboxamides as Potential Fungicides

This section details a synthetic pathway starting from methyl-1H-1,2,4-triazole-3-carboxylate to produce a series of 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides. These compounds have demonstrated antimicrobial activity, suggesting their potential as fungicidal agents in crop protection.

The overall synthetic scheme involves a two-step process: N-alkylation of the triazole ring followed by ammonolysis of the methyl ester to the corresponding primary amide.

MTC Methyl-1H-1,2,4-triazole-3-carboxylate Intermediate Methyl 1-(alkoxymethyl)-1H-1,2,4- triazole-3-carboxylate MTC->Intermediate Alkoxymethylation (HMDS, Acetonitrile, SnCl4) Product 1-(Alkoxymethyl)-1H-1,2,4- triazole-3-carboxamide Intermediate->Product Ammonolysis (Methanolic Ammonia)

Caption: Synthetic workflow for 1-alkoxymethyl-1,2,4-triazole-3-carboxamides.

Data Presentation: Synthesis of 1-Substituted 1,2,4-Triazole-3-carboxamides

The following table summarizes the reaction yields for the synthesis of various 1-substituted 1,2,4-triazole-3-carboxamides from methyl-1H-1,2,4-triazole-3-carboxylate.

Compound IDSubstituent (R) in 1-(ROCH2)-Starting Material Amount (mmol)Product Yield (%)Melting Point (°C)
11a Methyl1.287146-147
11d Isopropyl7.891145
11e n-Butyl7.881123-126
11f tert-Butyl7.849194-195
11h Benzyl7.889168-169
11i Cyclopentyl7.853153-154
11j Cyclohexyl7.882155-156
11k Phenyl3.1852188-192

Data extracted from a study on the synthesis and biological activities of these compounds.[1]

Experimental Protocols

Protocol 1: General Procedure for the Preparation of Methyl 1-(Alkoxymethyl)-1,2,4-triazole-3-carboxylates (Intermediate Esters) [1]

  • Suspend methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in hexamethyldisilazane (HMDS, 5.0 eq).

  • Stir the suspension under reflux for 1 hour in an anhydrous atmosphere.

  • After cooling to room temperature, remove the excess HMDS using a rotary evaporator.

  • To the residue, add anhydrous acetonitrile, the corresponding dialkoxymethane (5.0 eq), and tin(IV) chloride (SnCl₄, 1.0 eq).

  • Stir the reaction mixture under reflux until the starting ester is no longer detectable by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate. The crude ester is then used in the next step without further purification.

Protocol 2: General Procedure for the Preparation of 1-Substituted 1,2,4-Triazole-3-carboxamides (Final Products) [1]

  • Dissolve the crude methyl 1-(alkoxymethyl)-1,2,4-triazole-3-carboxylate from the previous step in a 10 M solution of ammonia in methanol.

  • Stir the solution at room temperature until the conversion of the starting material is complete (monitored by TLC).

  • Remove the volatile components on a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol-ethyl acetate) to yield the pure 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamide.

Application Note 2: Potential Synthetic Pathways to Herbicidal Derivatives

Methyl-1H-1,2,4-triazole-3-carboxylate can also be envisioned as a starting material for the synthesis of herbicidal compounds. For instance, the carbamoyl triazole class of herbicides are structurally related. The following diagram illustrates a conceptual pathway for the derivatization of the triazole scaffold to access different classes of potential agrochemicals.

MTC Methyl-1H-1,2,4-triazole-3-carboxylate Carboxamide 1,2,4-Triazole-3-carboxamides MTC->Carboxamide Ammonolysis Carbohydrazide 1,2,4-Triazole-3-carbohydrazide MTC->Carbohydrazide Hydrazinolysis Thioamide 1,2,4-Triazole-3-carbothioamides Carboxamide->Thioamide Thionation Fungicides Potential Fungicides Carboxamide->Fungicides Herbicides Potential Herbicides Carbohydrazide->Herbicides Insecticides Potential Insecticides Thioamide->Insecticides

Caption: Conceptual derivatization pathways from methyl-1H-1,2,4-triazole-3-carboxylate.

Experimental Protocol: Synthesis of 1H-1,2,4-triazole-3-carbohydrazide

A potential route to novel agrochemicals is through the corresponding hydrazide, which is a versatile intermediate.

  • Reflux a mixture of methyl-1H-1,2,4-triazole-3-carboxylate and hydrazine hydrate in ethanol for several hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Upon cooling, the product crystallizes from the reaction mixture.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain 1H-1,2,4-triazole-3-carbohydrazide.

This carbohydrazide can then be used in subsequent reactions to build more complex molecules with potential herbicidal or other agrochemical activities.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel in a suitable laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 1H-1,2,4-triazole-3-carboxylate. This important intermediate is a precursor for antiviral drugs such as Ribavirin.[1][2] This guide aims to address common challenges encountered during synthesis to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for methyl 1H-1,2,4-triazole-3-carboxylate?

A1: Several synthetic routes have been reported. A traditional industrial method involves the diazotization of 5-amino-1,2,4-triazole-3-carboxylic acid followed by esterification.[2] However, this method involves potentially explosive diazonium salts, posing a significant safety risk.[1][3]

Newer, non-diazotization methods are gaining prominence due to their enhanced safety profiles. These include:

  • From Thiosemicarbazide and an Oxalic Acid Derivative: This multi-step process involves condensation, cyclization, desulfurization, and final esterification. It avoids the use of hazardous diazonium salts.[1][3]

  • From Trichloroacetonitrile and Formylhydrazine: This three-step reaction involves the formation of an intermediate, followed by cyclization and alcoholysis to yield the final product. This method also circumvents the dangerous diazotization deamination reaction.[4]

Q2: What are the main safety concerns associated with the traditional synthesis method?

A2: The primary safety concern with the traditional synthesis route is the use of diazonium salts, which are known to be explosive in a dry state.[1][3] This has led to strict monitoring by safety agencies and limitations on production scale.[1] For this reason, non-diazotization methods are generally recommended for improved safety.

Q3: Can N-alkylation lead to isomeric impurities?

A3: Yes, the alkylation of the 1,2,4-triazole ring can occur at different nitrogen atoms, leading to the formation of regioisomers.[5] The desired product is the 1-substituted isomer. To achieve high regioselectivity, methods such as using N-silyl derivatives of the triazole carboxylic acid ester for alkylation have been reported to yield predominantly the 1-alkoxymethyl substituted product.[5]

Troubleshooting Guide

Low Yield
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. For esterification of 1H-1,2,4-triazole-3-carboxylic acid with methanol, stirring at room temperature for up to 2 days may be necessary.[1]
Suboptimal Reaction Temperature For the ring-closing reaction to form 5-mercapto-triazole-3-carboxylic acid, a key intermediate in one of the non-diazo routes, the temperature should be maintained between 70-90°C.[1] For the desulfurization step using hydrogen peroxide, the temperature should be kept between 0-5°C to avoid unwanted side reactions.[1]
Moisture in the Reaction For reactions sensitive to moisture, such as those involving silyl derivatives, ensure all glassware is thoroughly dried and the reaction is conducted under an anhydrous atmosphere (e.g., under nitrogen or argon).[5]
Inefficient Purification During workup and purification, the product can be lost. For instance, after esterification, cooling the reaction mixture to room temperature can help in the crystallization and collection of the product.[1] Washing the solid product with a saturated sodium bicarbonate solution can help remove acidic impurities.[1]
Impurity Formation
Potential Cause Recommended Solution
Formation of Regioisomers during Alkylation To favor the formation of the N1-substituted isomer, consider using a method that offers high regioselectivity, such as the use of N-silyl derivatives.[5]
Side Reactions due to High Temperature Carefully control the reaction temperature, especially during exothermic steps. For example, the dropwise addition of reagents like hydrogen peroxide while maintaining a low temperature is crucial.[1]
Incomplete Desulfurization In the synthesis route starting from thiosemicarbazide, ensure the desulfurization step goes to completion by monitoring with TLC. Adjust the amount of the oxidizing agent (e.g., hydrogen peroxide or nitric acid) or the reaction time as needed.[1][3]
Presence of Starting Materials or Intermediates Optimize the reaction conditions (time, temperature, stoichiometry of reactants) to ensure complete conversion. Recrystallization of the final product from a suitable solvent like methanol can effectively remove unreacted starting materials and most impurities.[4]

Experimental Protocols

Synthesis via Non-Diazotization Route (from Thiosemicarbazide)

This protocol is based on a method that avoids hazardous diazonium salts.[1][3]

Step 1: Synthesis of 5-mercapto-1,2,4-triazole-3-carboxylic acid

  • React monomethyl oxalyl chloride with thiosemicarbazide to form monomethyl oxalate monoamide sulfur.

  • Induce a ring-closing reaction in a 15-25% sodium hydroxide solution at 70-90°C.

  • After the reaction is complete, cool the mixture to room temperature and adjust the pH to 2-5 with dilute hydrochloric acid to precipitate the product.

  • Filter the solid to obtain 5-mercapto-1,2,4-triazole-3-carboxylic acid.

Step 2: Synthesis of 1H-1,2,4-triazole-3-carboxylic acid (Desulfurization)

  • Dissolve the 5-mercapto-1,2,4-triazole-3-carboxylic acid in a mixture of ethyl acetate and acetic acid.

  • Cool the solution to 0°C.

  • Slowly add 30% hydrogen peroxide dropwise while maintaining the temperature between 0-5°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude product.

Step 3: Synthesis of methyl 1H-1,2,4-triazole-3-carboxylate (Esterification)

  • Dissolve the 1H-1,2,4-triazole-3-carboxylic acid in a saturated solution of hydrogen chloride in methanol.

  • Stir the solution at room temperature for 2 days.

  • Reduce the volume of the solvent by rotary evaporation.

  • Cool the solution to allow for crystallization.

  • Collect the solid product, wash with a saturated sodium bicarbonate solution, and dry under vacuum.

Data Presentation

Synthesis Route Key Reagents Reported Yield Key Advantages Reference
Non-DiazotizationThiosemicarbazide, Oxalyl chloride monoester70% (for esterification step)Avoids explosive diazonium salts, simple operation.[1]
Non-DiazotizationThiosemicarbazide, Oxalic acid>58% (overall yield)Short route (3 steps), no column chromatography, green solvent (water).[3]
Non-DiazotizationTrichloroacetonitrile, Formylhydrazine89.6% - 90.5%High overall yield, avoids dangerous diazotization.[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Desulfurization cluster_step3 Step 3: Esterification a Thiosemicarbazide + Oxalic Acid Derivative b Condensation & Cyclization a->b c 5-mercapto-1,2,4-triazole-3-carboxylic acid b->c e 1H-1,2,4-triazole-3-carboxylic acid c->e Oxidation d Oxidizing Agent (e.g., H2O2) g Methyl 1H-1,2,4-triazole-3-carboxylate e->g Esterification f Methanol + Acid Catalyst troubleshooting_logic start Low Product Yield q1 Is the reaction complete? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the workup/purification procedure optimal? a1_yes->q2 sol1 Extend reaction time or increase temperature slightly. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Were anhydrous conditions maintained (if required)? a2_yes->q3 sol2 Review and optimize crystallization, extraction, and washing steps. a2_no->sol2 a3_no No q3->a3_no sol3 Ensure proper drying of glassware and use of inert atmosphere. a3_no->sol3

References

Technical Support Center: Methyl-1H-1,2,4-triazole-3-carboxylate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of methyl-1H-1,2,4-triazole-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of methyl-1H-1,2,4-triazole-3-carboxylate.

Issue 1: Low yield after recrystallization.

  • Question: I am getting a very low yield after recrystallizing my crude methyl-1H-1,2,4-triazole-3-carboxylate. What could be the cause?

  • Answer: Low recovery from recrystallization can stem from several factors:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

    • Excessive Solvent: Using too much solvent will keep more of your compound dissolved even after cooling, thus reducing the yield.

    • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals, and smaller crystals may form, which are harder to collect.

    • Incomplete Precipitation: The cooling time or temperature might be insufficient for complete crystallization.

    Troubleshooting Steps:

    • Solvent Screening: Test a variety of solvents or solvent mixtures. Methanol and ethanol-ethyl acetate mixtures have been reported for similar compounds.[1][2][3]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity.

    • Concentrate the Mother Liquor: To recover more product, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Issue 2: Persistent impurities after recrystallization.

  • Question: My NMR/HPLC analysis shows that my product is still impure after one round of recrystallization. What should I do?

  • Answer: If impurities persist, consider the following:

    • Nature of the Impurity: The impurity may have similar solubility properties to your desired compound in the chosen solvent system.

    • Inadequate Washing: The crystals may not have been washed thoroughly after filtration, leaving residual mother liquor containing impurities on the crystal surface.

    Troubleshooting Steps:

    • Second Recrystallization: A second recrystallization using the same or a different solvent system can often remove persistent impurities.

    • Solvent System Change: If the impurity co-crystallizes with your product, a different solvent or solvent mixture is necessary.

    • Thorough Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.

Issue 3: Difficulty with column chromatography separation.

  • Question: I am running a silica gel column, but my compound is not separating from an impurity. How can I improve the separation?

  • Answer: Poor separation in column chromatography can be due to several factors:

    • Inappropriate Eluent System: The polarity of the eluent system may not be optimal to achieve differential migration of your compound and the impurity.

    • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.

    • Improper Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and poor separation.

    Troubleshooting Steps:

    • TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various eluent systems to find the optimal solvent mixture that gives good separation (a clear difference in Rf values) between your product and the impurities. Eluent systems such as toluene-acetone and petroleum ether-ethyl acetate have been used for similar compounds.[1][4]

    • Gradient Elution: If a single eluent system is not effective, a gradient elution, where the polarity of the eluent is gradually increased, can improve separation.

    • Sample Loading: Ensure the amount of crude material is appropriate for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Proper Packing: Pack the column carefully to ensure a homogenous stationary phase.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common purification techniques for methyl-1H-1,2,4-triazole-3-carboxylate?

  • A1: The most commonly employed purification techniques are recrystallization and column chromatography.[1][2][4] Recrystallization is often used as a primary purification step, while column chromatography is utilized for more difficult separations or to achieve very high purity.

  • Q2: What are some suitable recrystallization solvents for methyl-1H-1,2,4-triazole-3-carboxylate?

  • A2: Methanol is a commonly used solvent for the recrystallization of methyl-1H-1,2,4-triazole-3-carboxylate.[2][3] A mixture of ethanol and ethyl acetate has also been reported for the recrystallization of a similar derivative.[1]

  • Q3: What type of stationary and mobile phases are typically used for column chromatography of this compound?

  • A3: Silica gel is a common stationary phase. For the mobile phase (eluent), mixtures of toluene and acetone, or petroleum ether and ethyl acetate have been shown to be effective.[1][4] The optimal eluent system should be determined by preliminary TLC analysis.

  • Q4: What are the potential impurities I should be aware of?

  • A4: Potential impurities can include unreacted starting materials such as 5-amino-1,2,4-triazole-3-carboxylic acid or products from earlier synthetic steps.[5][6] Side products, such as N-methylated isomers, can also be present depending on the synthetic route.[2] Residual solvents from the reaction or workup are also common impurities.

  • Q5: How can I confirm the purity of my final product?

  • A5: The purity of methyl-1H-1,2,4-triazole-3-carboxylate should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can provide a quantitative measure of purity.[2][3] The identity and structural integrity of the compound should be confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Melting point determination can also be a useful indicator of purity.

Data Presentation

Table 1: Summary of Reported Purification Parameters

Purification MethodStationary PhaseEluent/Solvent SystemReported Purity/YieldReference
Recrystallization-Methanol99.5% (HPLC), 91.3% Yield[2]
Recrystallization-Methanol98.1% (HPLC), 90.3% Yield[3]
Recrystallization-Ethanol-Ethyl Acetate-[1]
Column ChromatographySilica GelToluene-Acetone (gradient)-[1]
Column ChromatographySilica Gel10% Petroleum Ether/Ethyl Acetate-[4]

Experimental Protocols

Protocol 1: Recrystallization from Methanol

  • Transfer the crude methyl-1H-1,2,4-triazole-3-carboxylate to an Erlenmeyer flask.

  • Add a minimal amount of methanol and gently heat the mixture with stirring until the solid is completely dissolved.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent over time.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified methyl-1H-1,2,4-triazole-3-carboxylate.

Visualizations

Purification_Decision_Tree start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (HPLC/TLC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 99% column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 99% purity_check2 Check Purity (HPLC/TLC) column_chromatography->purity_check2 purity_check2->recrystallization Purity < 99% purity_check2->pure_product Purity > 99%

Caption: Decision tree for selecting a purification technique.

Recrystallization_Workflow dissolve Dissolve crude product in minimum hot solvent cool Slowly cool to room temperature dissolve->cool ice_bath Place in ice bath cool->ice_bath filter Filter crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry

Caption: General workflow for recrystallization.

References

common side reactions in the synthesis of methyl-1H-1,2,4-triazolecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of methyl-1H-1,2,4-triazolecarboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Low Yield of the Desired this compound Product

  • Question: My reaction to synthesize this compound has a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors, primarily the formation of side products. The most common side reactions are the formation of regioisomers and over-alkylation. Inefficient purification can also lead to product loss.

    • Formation of Regioisomers: The N-methylation of methyl 1H-1,2,4-triazole-3-carboxylate can produce a mixture of the desired 1-methyl isomer and the undesired 4-methyl isomer. The ratio of these isomers is highly dependent on the reaction conditions.

    • Over-alkylation: Excess methylating agent can lead to the formation of a quaternary 1,4-dimethyl-1,2,4-triazolium salt, which consumes both the starting material and the desired product.[1]

    • Product Loss During Workup: Both the starting material (1,2,4-triazole) and the methylated products can have appreciable water solubility, leading to loss during aqueous extraction steps.[1]

    Solutions:

    • Optimize Reaction Conditions to Favor the N1 Isomer: The choice of base and solvent can significantly influence the N1/N4 isomer ratio. The use of a non-nucleophilic, sterically hindered base like 1,8-Diazabicycloundec-7-ene (DBU) has been shown to favor the formation of the 1-substituted isomer.[2]

    • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the triazole to minimize over-alkylation. A slight excess of the triazole may be beneficial.

    • Alternative Synthetic Route: Consider a synthetic strategy that avoids the direct methylation of the pre-formed methyl 1H-1,2,4-triazole-3-carboxylate. One patented method involves first methylating 1,2,4-triazole to get 1-methyl-1,2,4-triazole, followed by protection of the 5-position, carboxylation at the 3-position, esterification, and finally deprotection. This multi-step process is designed to circumvent the issue of isomerization from the start.[3]

    • Modified Workup Procedure: To minimize product loss due to water solubility, consider continuous liquid-liquid extraction or salting out the aqueous phase to reduce the solubility of the organic components.[1][4]

Issue 2: Presence of an Impurity with the Same Mass in GC-MS Analysis

  • Question: My GC-MS analysis shows a significant impurity with the same mass as my target product. What is this impurity and how can I get rid of it?

  • Answer: An impurity with the same mass is almost certainly a regioisomer, specifically the 4-methyl-1H-1,2,4-triazole-3-carboxylate. The 1,2,4-triazole ring has two nucleophilic nitrogens (N1 and N4) that can be methylated, leading to the formation of these two isomers.

    Solutions for Mitigation and Removal:

    • Regioselective Synthesis: As mentioned previously, modifying the reaction conditions can favor the formation of the desired N1 isomer. See the table below for a summary of how reaction conditions can affect isomer ratios.

    • Chromatographic Separation: While challenging due to the similar polarities of the isomers, careful column chromatography can be used for separation. HPLC may be a more effective method for both analysis and purification.[5]

    • Recrystallization: If the desired isomer is a solid and has different solubility characteristics from the isomeric byproduct, fractional recrystallization may be an effective purification method.

    • Alternative Synthesis: To completely avoid the formation of the isomeric byproduct, a synthetic route that establishes the methyl group on the N1 position before the formation of the carboxylate is recommended.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the N-methylation of methyl 1H-1,2,4-triazole-3-carboxylate?

A1: The most prevalent side products are the 4-methyl-1H-1,2,4-triazole-3-carboxylate (a regioisomer) and the 1,4-dimethyl-1,2,4-triazolium salt (an over-alkylation product).[1] The formation of these byproducts is a primary reason for reduced yields of the desired 1-methyl isomer.

Q2: How can I control the regioselectivity of the N-methylation to favor the 1-methyl isomer?

A2: Controlling regioselectivity is a key challenge. Several factors influence the ratio of N1 to N4 alkylation:

  • Choice of Base: Sterically hindered, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) tend to favor the formation of the less sterically hindered N1-alkylated product. The use of DBU with alkyl halides has been reported to yield a consistent 90:10 ratio of N1 to N4 isomers.[2]

  • Solvent: The choice of solvent can influence the reactivity of the triazole anion and the electrophile. Aprotic solvents are commonly used.

  • Protecting Groups: A highly regioselective method involves the use of N-silyl derivatives of the triazole ester, which can lead exclusively to the 1-alkoxymethyl derivative.[6]

Q3: Are there any synthetic methods that completely avoid the formation of isomeric byproducts?

A3: Yes, several patents describe synthetic routes that circumvent the issue of isomerization. One such method involves the following steps:

  • N-methylation of 1,2,4-triazole with a methylating agent like chloromethane in the presence of a strong base (e.g., KOH) to form 1-methyl-1,2,4-triazole.

  • Protection of the 5-position of 1-methyl-1,2,4-triazole, for instance, by silylation.

  • Introduction of the carboxylic acid group at the 3-position via reaction with carbon dioxide using a strong base like LDA.

  • Esterification of the carboxylic acid to form the methyl ester.

  • Removal of the protecting group from the 5-position to yield the final product.[3] This approach ensures that the methyl group is in the desired N1 position before the introduction of the carboxylate group, thus avoiding the formation of the N4-methyl isomer.

Q4: What is "quaternization" and how can I prevent it?

A4: Quaternization is the over-alkylation of the already N-methylated triazole ring to form a positively charged 1,4-dimethyl-1,2,4-triazolium salt.[1] This happens when the N4 position of the desired 1-methyl product is also methylated. To prevent this:

  • Control Stoichiometry: Use a carefully measured amount of the methylating agent, ideally not in large excess.

  • Reaction Time and Temperature: Monitor the reaction progress and avoid prolonged reaction times or excessively high temperatures, which can promote over-alkylation.

Data Presentation

Table 1: Influence of Base on the Regioselectivity of 1,2,4-Triazole Alkylation

BaseAlkylating AgentSolventN1:N4 Isomer RatioReference
DBU4-Nitrobenzyl halidesTHF~90:10[2]
NaOMeIodomethaneMethanol93% N1, ~2% N4 (in crude)[1]

Note: Data on specific isomer ratios for the methylation of methyl 1H-1,2,4-triazole-3-carboxylate is limited in the literature. The data presented is for the alkylation of the parent 1,2,4-triazole and serves as a general guide.

Experimental Protocols

Protocol 1: General Procedure for N-methylation of Methyl 1H-1,2,4-triazole-3-carboxylate (Illustrative)

This is a general, illustrative protocol. Actual conditions should be optimized for your specific setup.

  • Preparation: To a solution of methyl 1H-1,2,4-triazole-3-carboxylate in a suitable aprotic solvent (e.g., DMF, acetonitrile), add an appropriate base (e.g., K₂CO₃, DBU).

  • Addition of Methylating Agent: Cool the mixture in an ice bath and slowly add a methylating agent (e.g., methyl iodide, dimethyl sulfate) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to separate the desired 1-methyl isomer from the 4-methyl isomer and other impurities.

Protocol 2: Synthesis of 1-Methyl-1H-1,2,4-triazole (Isomer-Free Precursor)[3]

  • Reaction Setup: In a reaction vessel, mix 1,2,4-triazole, potassium hydroxide, and ethanol.

  • Methylation: Slowly add chloromethane to the mixture.

  • Reflux: Heat the reaction mixture to reflux until the reaction is complete.

  • Workup and Purification: After cooling, filter the reaction mixture and concentrate the filtrate. The resulting 1-methyl-1,2,4-triazole can then be purified by distillation. This precursor can then be carried forward in a multi-step synthesis to the final product, avoiding the formation of the N4-isomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis & Troubleshooting cluster_solutions Solutions start Start: Methyl 1H-1,2,4-triazole-3-carboxylate + Methylating Agent reaction Reaction (Base, Solvent, Temp) start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude analysis GC-MS / HPLC Analysis crude->analysis check_yield Low Yield? analysis->check_yield check_isomers Isomers Present? analysis->check_isomers optimize Optimize Reaction: - Change Base (e.g., DBU) - Control Stoichiometry check_yield->optimize Yes alt_route Alternative Synthesis Route (avoids isomerization) check_yield->alt_route Persistent Issue check_isomers->optimize Yes purify Purification: - Column Chromatography - Recrystallization check_isomers->purify Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

side_reactions start Methyl 1H-1,2,4-triazole-3-carboxylate methylating_agent + Methylating Agent (e.g., CH3I) start->methylating_agent main_product Desired Product: 1-Methyl-1H-1,2,4-triazole-3-carboxylate methylating_agent->main_product Alkylation at N1 isomer Side Product: 4-Methyl-1H-1,2,4-triazole-3-carboxylate (Regioisomer) methylating_agent->isomer Alkylation at N4 quaternized Side Product: 1,4-Dimethyl-1,2,4-triazolium Salt (Over-alkylation) main_product->quaternized + Excess CH3I

Caption: Common side reactions in the N-methylation of methyl 1H-1,2,4-triazole-3-carboxylate.

References

optimization of reaction conditions for synthesizing ribavirin from methyl-1H-1,2,4-triazolecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ribavirin from methyl-1H-1,2,4-triazolecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing ribavirin from this compound?

The synthesis typically involves the glycosylation of methyl-1H-1,2,4-triazole-3-carboxylate with a protected ribose derivative, followed by ammonolysis to form the carboxamide group of ribavirin. A common approach is the condensation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with methyl-1H-1,2,4-triazole-3-carboxylate, which is then treated with a methanolic ammonia solution.[1]

Q2: What are the critical reaction parameters to control for optimal yield and purity?

Key parameters to monitor and optimize include reaction temperature, choice of catalyst, solvent, and the purity of starting materials. For the glycosylation step, Lewis acids like SnCl₄ are often used as catalysts.[2] The subsequent ammonolysis is typically conducted under pressure at a controlled temperature.[2]

Q3: What are some common byproducts in this synthesis, and how can they be minimized?

Byproduct formation can arise from incomplete reactions, side reactions of the protecting groups, or isomerization. For instance, the formation of regioisomers during glycosylation can be a challenge. Careful control of reaction conditions and purification by chromatography or recrystallization are essential to minimize impurities.

Q4: Are there alternative synthetic routes to ribavirin?

Yes, several alternative routes exist. One notable method is a fusion procedure where 3-carbomethoxytriazole and tetra-acetylribose are heated together in the presence of a catalyst like bis(p-nitrophenyl)phosphate.[2] Chemoenzymatic processes have also been developed, utilizing enzymes like purine nucleoside phosphorylase for the transglycosylation reaction.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Glycosylated Intermediate - Inactive or insufficient catalyst.- Impure starting materials (this compound or protected ribose).- Suboptimal reaction temperature or time.- Inefficient removal of water from the reaction mixture.- Use a fresh, anhydrous Lewis acid catalyst (e.g., SnCl₄).- Ensure the purity of starting materials through recrystallization or chromatography.- Optimize the reaction temperature and monitor the reaction progress using TLC.- Conduct the reaction under anhydrous conditions using dried solvents and glassware.
Formation of Multiple Products (Isomers) - Lack of stereocontrol during the glycosylation step.- Use of a non-stereoselective catalyst or reaction conditions.- Employ a stereoselective catalyst system.- Optimize the reaction temperature; lower temperatures often favor the formation of a single isomer.- Carefully choose the solvent system, as it can influence stereoselectivity.
Incomplete Ammonolysis - Insufficient concentration of ammonia.- Low reaction temperature or pressure.- Short reaction time.- Use a saturated solution of ammonia in methanol.- Increase the reaction pressure to between 1 and 4 atmospheres.[2]- Extend the reaction time and monitor for the disappearance of the methyl ester intermediate by TLC or HPLC.
Difficulty in Product Purification - Presence of closely related impurities or unreacted starting materials.- Inappropriate crystallization solvent.- Utilize column chromatography with a suitable solvent gradient for separation.- Screen various solvents and solvent mixtures for effective recrystallization.- Consider derivatization to facilitate separation, followed by removal of the derivatizing group.
Product Degradation - Harsh reaction conditions (e.g., high temperature, strong acid/base).- Presence of oxygen or moisture during storage.- Use milder reaction conditions where possible.- Purge reaction vessels with an inert gas (e.g., nitrogen or argon).- Store the final product in a cool, dry, and dark place under an inert atmosphere.

Experimental Protocols

General Protocol for Ribavirin Synthesis

A typical laboratory-scale synthesis involves two main steps:

  • Glycosylation of Methyl-1H-1,2,4-triazole-3-carboxylate:

    • In an anhydrous reactor, dissolve methyl-1H-1,2,4-triazole-3-carboxylate and a protected ribose derivative (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) in a suitable dry solvent (e.g., dichloromethane).

    • Cool the mixture in an ice bath and add a Lewis acid catalyst (e.g., SnCl₄) dropwise under an inert atmosphere.

    • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the resulting crude product (the protected ribavirin intermediate) by column chromatography.

  • Ammonolysis of the Protected Intermediate:

    • Dissolve the purified intermediate in anhydrous methanol.

    • Saturate the solution with ammonia gas at 0°C.

    • Transfer the solution to a sealed pressure reactor and heat it to the desired temperature.

    • Maintain the reaction under pressure (e.g., 1.9-2.5 atm) for several hours.[2]

    • After cooling, carefully vent the reactor and concentrate the solution in a vacuum.

    • Purify the final product, ribavirin, by recrystallization.

Process Visualization

Ribavirin_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_step1 Step 1: Glycosylation cluster_step2 Step 2: Ammonolysis cluster_product Final Product cluster_purification Purification A Methyl-1H-1,2,4- triazolecarboxylate C Condensation Reaction (Lewis Acid Catalyst, e.g., SnCl₄) A->C B 1,2,3,5-Tetra-O-acetyl- β-D-ribofuranose B->C D Treatment with Methanolic Ammonia C->D Protected Intermediate F Chromatography / Recrystallization D->F E Ribavirin F->E

Caption: Workflow for the synthesis of Ribavirin.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity_issue Purity Issues cluster_reaction Reaction Stalls Start Problem Encountered Yield Low Yield Start->Yield Impurity Product Impure Start->Impurity Stall Incomplete Reaction Start->Stall Catalyst Check Catalyst Activity Yield->Catalyst Purity Verify Starting Material Purity Yield->Purity Conditions Optimize Reaction Conditions (Temp, Time) Yield->Conditions Byproducts Identify Byproducts (NMR, MS) Impurity->Byproducts Purification Refine Purification Method (Chromatography, Recrystallization) Byproducts->Purification Monitoring Monitor with TLC/HPLC Stall->Monitoring Reagents Check Reagent Stoichiometry and Addition Stall->Reagents

Caption: Troubleshooting logic for Ribavirin synthesis.

References

Technical Support Center: Esterification of 5-Amino-1,2,4-triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature for a sufficient duration. For Fischer esterification, reflux is often required. For SOCl₂/alcohol methods, monitor the reaction progress by TLC.
Poor solubility of the starting material.5-Amino-1,2,4-triazole-3-carboxylic acid can exist as a zwitterion, which may limit its solubility in certain organic solvents.[1] Consider using a co-solvent or a different solvent system. For Fischer esterification, using a large excess of the alcohol as the solvent can help.
Deactivation of the catalyst in Fischer esterification.Ensure anhydrous conditions, as water can deactivate the acid catalyst.
Loss of product during workup and purification.The ester product may have some water solubility, leading to losses during aqueous workup. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.
Presence of Multiple Side Products Acylation of the amino group.The amino group can react with the activated carboxylic acid or acyl chloride, leading to amide formation or diacylation.
Acylation of the triazole ring nitrogens.The nitrogen atoms of the triazole ring are nucleophilic and can be acylated, leading to N-acylated side products.[2]
Polymerization or decomposition.Harsh reaction conditions (e.g., high temperatures for prolonged periods) can lead to decomposition or polymerization of the starting material or product.
Difficulty in Product Purification Co-elution of the product with starting material or byproducts during chromatography.Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if baseline separation is not achieved.
Difficulty in inducing crystallization.The product may be an oil or a solid that is difficult to crystallize. Try different solvent systems for recrystallization, or consider purification by distillation if the product is volatile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid?

A1: The two most frequently employed methods are Fischer esterification and the use of thionyl chloride (SOCl₂) followed by the addition of an alcohol.

  • Fischer Esterification : This method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction.[3][4][5][6]

  • Thionyl Chloride/Alcohol Method : This is a two-step, one-pot procedure where the carboxylic acid is first activated with thionyl chloride to form an acyl chloride intermediate. Subsequent addition of an alcohol leads to the formation of the ester. This method is often preferred for substrates that are sensitive to strong acids or high temperatures.[7][8][9]

Q2: I am getting a very low yield with the Fischer esterification. What can I do to improve it?

A2: Low yields in Fischer esterification can be due to several factors. Here are some troubleshooting steps:

  • Increase the excess of alcohol: The reaction is an equilibrium. Using a large excess of the alcohol (it can even be used as the solvent) will shift the equilibrium towards the product side.

  • Ensure anhydrous conditions: Water is a byproduct of the reaction and its presence can shift the equilibrium back to the starting materials. Ensure all your reagents and glassware are dry. You can also use a Dean-Stark apparatus to remove water as it is formed.[3]

  • Increase the catalyst concentration: A higher concentration of the acid catalyst can increase the reaction rate.

  • Increase the reaction time and/or temperature: Ensure the reaction is refluxing properly and allow it to proceed for a sufficient amount of time. Monitor the reaction by TLC to determine the optimal reaction time.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The presence of the amino group and the triazole ring makes this molecule susceptible to several side reactions:

  • N-acylation: The amino group at the 5-position can be acylated by another molecule of the activated carboxylic acid, leading to the formation of an amide byproduct.

  • Ring acylation: The nitrogen atoms of the 1,2,4-triazole ring are also nucleophilic and can be acylated.[2]

  • Di- or tri-acylation: It is possible for both the amino group and one or more of the ring nitrogens to be acylated.

To minimize these side reactions, you could consider using a protecting group for the amino function.

Q4: Should I use a protecting group for the amino group?

A4: Using a protecting group for the amino group can be an effective strategy to prevent N-acylation side reactions, which can simplify the purification process and potentially improve the yield of the desired ester. Common protecting groups for amines that are stable to esterification conditions include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). However, the use of a protecting group adds extra steps to your synthesis (protection and deprotection), so the decision to use one will depend on the overall synthetic strategy and the observed severity of side reactions.

Q5: What is the best way to purify the final ester product?

A5: The purification method will depend on the physical properties of your ester (solid or liquid) and the nature of the impurities.

  • Column Chromatography: This is a versatile method for separating the desired ester from starting materials and side products. A silica gel column with a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.[10]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Distillation: If your product is a liquid with a sufficiently low boiling point, distillation under reduced pressure can be used for purification.

Experimental Protocols

Protocol 1: Methyl Esterification using Thionyl Chloride in Methanol

This protocol is a general guideline and may require optimization.

Materials:

  • 5-amino-1,2,4-triazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend 5-amino-1,2,4-triazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gently reflux until the reaction is complete (monitor by TLC).

  • Remove the excess methanol under reduced pressure.

  • Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Fischer Esterification (for Ethyl Ester)

This protocol is a general guideline and may require optimization.

Materials:

  • 5-amino-1,2,4-triazole-3-carboxylic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or dry HCl gas

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend 5-amino-1,2,4-triazole-3-carboxylic acid (1.0 eq) in a large excess of absolute ethanol (can be used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture. Alternatively, bubble dry HCl gas through the solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Carefully neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of methyl and ethyl esters of 5-amino-1,2,4-triazole-3-carboxylic acid under specific conditions.

EsterMethodAlcoholCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
Methyl esterEsterificationMethanolDry HCl202469[2]
Ethyl esterEsterificationEthanolDry HCl202470[2]

Visualizations

Esterification_Workflow cluster_fischer Fischer Esterification cluster_socl2 SOCl₂/Alcohol Method f_start 5-Amino-1,2,4-triazole-3-carboxylic Acid + Excess Alcohol f_acid Add Acid Catalyst (e.g., H₂SO₄) f_start->f_acid f_reflux Reflux f_acid->f_reflux f_workup Aqueous Workup f_reflux->f_workup f_purify Purification (Chromatography/Recrystallization) f_workup->f_purify f_product Desired Ester f_purify->f_product s_start 5-Amino-1,2,4-triazole-3-carboxylic Acid in Alcohol s_socl2 Add SOCl₂ (0°C to RT) s_start->s_socl2 s_reaction Reaction s_socl2->s_reaction s_workup Aqueous Workup s_reaction->s_workup s_purify Purification (Chromatography/Recrystallization) s_workup->s_purify s_product Desired Ester s_purify->s_product Troubleshooting_Logic decision decision issue issue start Esterification Reaction check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No check_purity Check Purity (TLC) check_yield->check_purity Yes solution_yield Increase Reaction Time/Temp Use Excess Alcohol Ensure Anhydrous Conditions low_yield->solution_yield impure Multiple Spots check_purity->impure No success Successful Esterification check_purity->success Yes solution_purity Consider Protecting Group Optimize Purification impure->solution_purity

References

troubleshooting low yields in the deamination step of methyl-1H-1,2,4-triazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for the deamination step in the synthesis of methyl-1H-1,2,4-triazole-3-carboxylate, a key intermediate for various pharmaceutical compounds. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.

Troubleshooting Guide: Low Yields in the Deamination Step

Low yields in the deamination of 3-amino-1H-1,2,4-triazole-5-carboxylic acid to 1H-1,2,4-triazole-3-carboxylic acid, prior to esterification, are a common challenge. This guide addresses potential issues in a question-and-answer format.

Question 1: My final yield of methyl-1H-1,2,4-triazole-3-carboxylate is significantly lower than expected. What are the most critical parameters in the deamination step?

Answer: The deamination of 3-amino-1H-1,2,4-triazole-5-carboxylic acid via diazotization is a sensitive reaction. The most critical parameters to control are:

  • Temperature: Diazonium salts of heterocyclic amines are often unstable at elevated temperatures. Maintaining a low temperature, typically between 0-5 °C, during the addition of sodium nitrite is crucial to prevent the decomposition of the diazonium intermediate.[1]

  • Rate of Addition: Slow, portion-wise addition of the sodium nitrite solution is essential. A rapid addition can lead to localized warming and an increase in side reactions, including the formation of unwanted diazoamino compounds or decomposition of the diazonium salt.

  • Acid Concentration: The reaction is typically carried out in a strong acidic medium (e.g., sulfuric acid). Insufficient acidity can lead to incomplete diazotization and the formation of byproducts.

  • Purity of Starting Material: Impurities in the 3-amino-1H-1,2,4-triazole-5-carboxylic acid can interfere with the diazotization reaction. Ensure the starting material is of high purity.

Question 2: I observe excessive foaming and gas evolution during the addition of sodium nitrite. Is this normal?

Answer: Vigorous gas evolution, likely nitrogen (N₂), upon addition of sodium nitrite indicates the decomposition of the diazonium salt intermediate. While some nitrogen evolution is expected during the subsequent deamination (replacement of the diazonium group with hydrogen), excessive and immediate foaming suggests the diazonium salt is unstable under your reaction conditions.

  • Troubleshooting:

    • Immediately check and lower the reaction temperature. Ensure your cooling bath is efficient.

    • Slow down the rate of sodium nitrite addition.

    • Ensure adequate stirring to dissipate localized heat.

Question 3: The color of my reaction mixture is dark brown or black. What could be the cause?

Answer: A dark coloration often indicates the formation of phenolic byproducts and other decomposition products. This can happen if the diazonium salt reacts with water, which is a known side reaction, especially at higher temperatures.

  • Troubleshooting:

    • Strict temperature control is paramount.

    • Ensure the subsequent removal of the diazonium group (dediazoniation) is initiated promptly after its formation.

    • The choice of reagent for the removal of the diazonium group (e.g., hypophosphorous acid, or simply heating in an alcohol) can influence the formation of byproducts.

Question 4: After the reaction, I have difficulty isolating the product. What are common purification challenges?

Answer: The product, 1H-1,2,4-triazole-3-carboxylic acid (before esterification), and the final ester are water-soluble, which can complicate extraction and isolation.

  • Troubleshooting:

    • For the carboxylic acid: After neutralization, you may need to concentrate the aqueous solution and precipitate the product by adjusting the pH or by adding a miscible organic solvent.

    • For the methyl ester: Continuous liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) may be necessary. Recrystallization from a suitable solvent system is a common final purification step.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the diazotization of 3-amino-1,2,4-triazole challenging?

A1: 3-Amino-1,2,4-triazole is a weakly basic heterocyclic amine. Such amines can be difficult to diazotize due to the reduced nucleophilicity of the amino group, often requiring strongly acidic conditions to proceed effectively. The resulting diazonium salt can also be less stable than those derived from simple anilines.

Q2: Are there alternatives to the diazotization-deamination route?

A2: Yes, due to the often problematic nature of the diazotization step, alternative synthetic routes have been developed. These include methods starting from thiosemicarbazide and oxalic acid or from trichloroacetonitrile and formyl hydrazine, which avoid the use of diazotization altogether.[3]

Q3: What safety precautions should I take during the deamination step?

A3: Diazonium salts can be explosive, especially when isolated and dried.[1] It is crucial to:

  • Always keep the reaction mixture at a low temperature (0-5 °C).

  • Never isolate the intermediate diazonium salt. Use it in situ.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the potential for rapid gas evolution and take precautions against pressure buildup.

Q4: How can I monitor the progress of the diazotization reaction?

A4: A simple and effective way to monitor the consumption of the nitrosating agent is to use starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid, signifying that the diazotization is complete.

Quantitative Data Summary

ParameterTypical RangeIndication of ProblemPotential Cause
Reaction Temperature 0 - 5 °C> 10 °CInefficient cooling, rapid addition of reagents
Sodium Nitrite (NaNO₂) Molar Ratio 1.0 - 1.2 equivalents> 1.5 equivalentsInaccurate measurement, may lead to side reactions
Typical Yield (Deamination) 60 - 80%< 50%Poor temperature control, incomplete reaction
Typical Yield (Esterification) 85 - 95%< 70%Incomplete reaction, product loss during workup

Experimental Protocol: Deamination and Esterification

This protocol is a representative procedure synthesized from general knowledge of diazotization and esterification reactions for similar compounds.

Step 1: Deamination of 3-amino-1H-1,2,4-triazole-5-carboxylic acid

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in a solution of concentrated sulfuric acid (2.0-3.0 eq) in water.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled suspension over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper.

  • Dediazoniation: While maintaining the low temperature, slowly add a reducing agent such as hypophosphorous acid (50% aqueous solution, 2-3 eq) or alternatively, the reaction can be carefully warmed to room temperature and then heated gently in an alcohol like ethanol to effect the removal of the diazonium group.

  • Workup: After the reaction is complete (indicated by the cessation of gas evolution), neutralize the mixture carefully with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the 1H-1,2,4-triazole-3-carboxylic acid. Filter the solid, wash with cold water, and dry.

Step 2: Esterification to Methyl-1H-1,2,4-triazole-3-carboxylate

  • Reaction Setup: Suspend the dried 1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise at 0 °C.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Isolation: Cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate). Remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Recrystallize from a suitable solvent (e.g., methanol/ether) to yield pure methyl-1H-1,2,4-triazole-3-carboxylate.[2]

Visualizations

Deamination_Troubleshooting start Low Yield in Deamination Step check_temp Was reaction temperature maintained at 0-5°C? start->check_temp check_addition Was NaNO2 added slowly? check_temp->check_addition Yes solution_temp Improve cooling efficiency. Ensure accurate temperature monitoring. check_temp->solution_temp No check_gas Excessive gas evolution observed? check_addition->check_gas Yes solution_addition Reduce addition rate. Ensure efficient stirring. check_addition->solution_addition No check_color Reaction mixture dark brown/black? check_gas->check_color No solution_gas Indicates diazonium salt decomposition. Re-evaluate temperature and addition rate. check_gas->solution_gas Yes solution_color Indicates byproduct formation. Strict temperature control is critical. check_color->solution_color Yes solution_ok Proceed to check other parameters (e.g., starting material purity, workup). check_color->solution_ok No

Caption: Troubleshooting logic for low deamination yields.

Deamination_Pathway cluster_deamination Step 1: Deamination cluster_esterification Step 2: Esterification start_material 3-Amino-1H-1,2,4-triazole- 5-carboxylic acid diazonium Diazonium Salt Intermediate start_material->diazonium NaNO2, H2SO4 0-5°C deaminated 1H-1,2,4-Triazole- 3-carboxylic acid diazonium->deaminated H3PO2 or heat final_product Methyl-1H-1,2,4-triazole- 3-carboxylate deaminated->final_product Methanol, H+

Caption: Reaction pathway for the synthesis.

References

stability issues of methyl-1H-1,2,4-triazolecarboxylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of methyl-1H-1,2,4-triazole-3-carboxylate under acidic and basic conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific stability issues you might encounter when working with methyl-1H-1,2,4-triazole-3-carboxylate.

Issue Possible Cause Recommendation
Loss of compound over time in aqueous solution Hydrolysis of the methyl ester: The primary stability concern for methyl-1H-1,2,4-triazole-3-carboxylate in aqueous media is the hydrolysis of the methyl ester to form 1H-1,2,4-triazole-3-carboxylic acid. This reaction is accelerated by both acidic and basic conditions.- Maintain solutions at a neutral pH if possible.- For storage, consider a buffered solution (pH 6-7).- If the experimental conditions require acidic or basic pH, prepare solutions fresh and use them promptly.- For long-term storage, keep the compound in a dry, solid form at a low temperature.
Unexpected peaks in HPLC or NMR analysis Formation of degradation products: The most likely degradation product is 1H-1,2,4-triazole-3-carboxylic acid. Depending on the reaction conditions, other minor byproducts might also form.- Confirm the identity of the new peak by comparing its retention time (HPLC) or chemical shifts (NMR) with a standard of 1H-1,2,4-triazole-3-carboxylic acid.- Adjust your analytical method to resolve the parent compound and its primary degradant.
Inconsistent experimental results Variable rates of hydrolysis: The rate of hydrolysis is sensitive to pH and temperature. Small variations in these parameters between experiments can lead to different levels of degradation and thus, inconsistent results.- Carefully control and monitor the pH and temperature of your reaction mixture.- Use buffered solutions to maintain a constant pH.- Perform a stability study under your specific experimental conditions to understand the degradation kinetics.
Precipitate formation in solution Solubility changes: The hydrolysis product, 1H-1,2,4-triazole-3-carboxylic acid, may have different solubility characteristics than the parent methyl ester, potentially leading to precipitation.- Check the solubility of 1H-1,2,4-triazole-3-carboxylic acid in your solvent system.- Adjust the solvent composition or pH to maintain the solubility of all components.

Frequently Asked Questions (FAQs)

Q1: How stable is methyl-1H-1,2,4-triazole-3-carboxylate in aqueous solutions?

As an estimate, a study on the structurally similar compound, methyl nicotinate, found that it degrades in aqueous solution at a rate of approximately 0.5% per year at 4°C, forming nicotinic acid.[1][2][3] This suggests that methyl-1H-1,2,4-triazole-3-carboxylate is likely to be relatively stable in neutral aqueous solutions, but its stability will decrease under acidic or basic conditions.

Q2: What are the expected degradation products under acidic or basic conditions?

The primary degradation product under both acidic and basic conditions is the corresponding carboxylic acid, 1H-1,2,4-triazole-3-carboxylic acid , formed through the hydrolysis of the methyl ester.

Q3: How can I monitor the stability of my methyl-1H-1,2,4-triazole-3-carboxylate solution?

You can monitor the stability of your solution by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow you to quantify the amount of the parent compound and its primary degradation product, 1H-1,2,4-triazole-3-carboxylic acid, over time.

Q4: Are there recommended storage conditions for solutions of methyl-1H-1,2,4-triazole-3-carboxylate?

For optimal stability in solution, it is recommended to:

  • Use a buffered aqueous solution with a pH between 6 and 7.

  • Store the solution at a low temperature (e.g., 2-8 °C).

  • Protect the solution from light.

  • For long-term storage, it is best to store the compound as a dry solid in a tightly sealed container at a low temperature.

Quantitative Data Summary

The following table summarizes the stability data for methyl nicotinate, a structurally similar compound, which can be used as a general reference.

CompoundConditionDegradation RatePrimary Degradation Product
Methyl NicotinateAqueous solution at 4°C~0.5% per yearNicotinic Acid

Data from studies on methyl nicotinate.[1][2][3] The stability of methyl-1H-1,2,4-triazole-3-carboxylate should be experimentally verified for your specific conditions.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

Objective: To determine the stability of methyl-1H-1,2,4-triazole-3-carboxylate in a given aqueous solution by monitoring the decrease in its concentration and the appearance of 1H-1,2,4-triazole-3-carboxylic acid over time.

Methodology:

  • Solution Preparation: Prepare a stock solution of methyl-1H-1,2,4-triazole-3-carboxylate of known concentration in the aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH). Also, prepare a standard solution of 1H-1,2,4-triazole-3-carboxylic acid.

  • Incubation: Aliquot the stock solution into several vials and incubate them under the desired conditions (e.g., specific temperature and light exposure).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove a vial and quench any further reaction by freezing or immediate analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve good separation between the ester and the carboxylic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Create a calibration curve for both methyl-1H-1,2,4-triazole-3-carboxylate and 1H-1,2,4-triazole-3-carboxylic acid. Use the peak areas from the chromatograms to determine the concentration of each compound at each time point. Plot the concentration of the parent compound versus time to determine the degradation rate.

Protocol 2: Stability Assessment by ¹H NMR Spectroscopy

Objective: To monitor the hydrolysis of methyl-1H-1,2,4-triazole-3-carboxylate by observing the change in the signals corresponding to the methyl ester and the formation of methanol.

Methodology:

  • Sample Preparation: Dissolve a known amount of methyl-1H-1,2,4-triazole-3-carboxylate in a deuterated aqueous buffer (e.g., D₂O with phosphate buffer) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero. Identify the characteristic signals for the methyl ester protons (a singlet around 3.9 ppm) and the triazole ring proton (a singlet around 8.5-9.0 ppm).

  • Time-Course Monitoring: Keep the NMR tube at a constant temperature and acquire spectra at regular intervals.

  • Data Analysis:

    • Monitor the decrease in the integral of the methyl ester singlet.

    • Monitor the appearance and increase in the integral of the methanol singlet (around 3.35 ppm).

    • The ratio of the integrals of the methyl ester to an internal standard (if used) or to the triazole ring proton (assuming it remains stable) can be used to quantify the extent of hydrolysis over time.

Visualizations

Stability_Issues cluster_conditions Experimental Conditions cluster_compound Compound State cluster_degradation Degradation Pathway cluster_outcome Observed Issues Acidic Acidic pH Hydrolysis Ester Hydrolysis Acidic->Hydrolysis Accelerates Basic Basic pH Basic->Hydrolysis Accelerates Ester Methyl-1H-1,2,4-triazole-carboxylate Ester->Hydrolysis Acid 1H-1,2,4-triazole-3-carboxylic acid Hydrolysis->Acid Methanol Methanol Hydrolysis->Methanol Loss Loss of Parent Compound Hydrolysis->Loss Impurity Formation of Impurities Acid->Impurity Inconsistency Inconsistent Results Loss->Inconsistency Impurity->Inconsistency

References

analytical methods for detecting impurities in methyl-1H-1,2,4-triazolecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in methyl-1H-1,2,4-triazolecarboxylate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its impurities.

HPLC Analysis

  • Question 1: Why am I observing poor peak shape (tailing) for the main component and its impurities?

    Answer: Peak tailing is a common issue when analyzing polar, nitrogen-containing compounds like triazoles. It is often caused by secondary interactions between the analyte and the stationary phase. Here are several potential causes and solutions:

    • Silanol Interactions: Free silanol groups on the surface of silica-based C18 or C8 columns can interact with the basic nitrogen atoms of the triazole ring, leading to tailing.

      • Solution: Use a base-deactivated column (end-capped) or a column with a different stationary phase (e.g., polymer-based or polar-embedded).

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the silanol groups.

      • Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of the triazole compound to ensure it is in a single ionic form. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to mask the active silanol sites.

    • Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, causing peak distortion.

      • Solution: Ensure your mobile phase has sufficient buffer capacity. A concentration of 10-20 mM is typically adequate for reversed-phase chromatography.

  • Question 2: My peaks of interest are not well-retained on the C18 column and elute near the void volume. What can I do?

    Answer: this compound is a relatively polar molecule, which can lead to poor retention in traditional reversed-phase HPLC.

    • Solution 1: Adjust Mobile Phase: Decrease the amount of organic solvent (e.g., acetonitrile, methanol) in your mobile phase. A higher percentage of aqueous buffer will increase the retention of polar compounds.

    • Solution 2: Use a Different Column: Consider using a column designed for polar analytes, such as an AQ-type C18 column (with a polar-embedded or end-capping technology that makes it stable in highly aqueous mobile phases) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Solution 3: Ion-Pairing Chromatography: If the compound can be ionized, adding an ion-pairing reagent to the mobile phase can significantly increase retention.

  • Question 3: I am seeing a new peak appear in my chromatogram over time when analyzing the same sample. What could be the cause?

    Answer: The appearance of a new peak suggests that your compound may be degrading in the sample solution. This compound, being an ester, is susceptible to hydrolysis.

    • Likely Degradant: The most probable degradation product is the corresponding carboxylic acid (1H-1,2,4-triazole-3-carboxylic acid) formed by the hydrolysis of the methyl ester.

    • Solution:

      • Prepare samples fresh and analyze them promptly.

      • If samples need to be stored, keep them at a low temperature (e.g., 2-8 °C) and in a neutral or slightly acidic buffer to minimize hydrolysis.

      • Use a stability-indicating HPLC method that can separate the active pharmaceutical ingredient (API) from its potential degradation products.

GC Analysis

  • Question 4: I am concerned about the thermal stability of this compound in the GC inlet. How can I minimize on-column degradation?

    Answer: Thermal degradation can be a concern for some nitrogen-containing heterocyclic compounds in GC.

    • Solution 1: Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte.

    • Solution 2: Use a Split Injection: A split injection with a high split ratio will minimize the residence time of the analyte in the hot inlet, reducing the chance of degradation.

    • Solution 3: Derivatization: If thermal degradation is significant, consider derivatizing the molecule to a more thermally stable form before GC analysis.

General

  • Question 5: What are the potential process-related impurities I should be looking for?

    Answer: Based on common synthetic routes, potential impurities include:

    • Starting Materials and Reagents: 1,2,4-triazole, methylating agents (e.g., dimethyl sulfate, methyl iodide), bases (e.g., potassium carbonate), and solvents.

    • Isomeric Impurities: The methylation of 1,2,4-triazole can lead to the formation of different N-methyl isomers, such as 4-methyl-4H-1,2,4-triazole-3-carboxylate. Your analytical method should be able to separate these isomers.

    • Over-methylation Products: Quaternary triazolium salts can be formed if the methylation reaction is not well-controlled.

    • Hydrolysis Product: 1H-1,2,4-triazole-3-carboxylic acid.

Quantitative Data Summary

The following table summarizes typical performance data for analytical methods used for related triazole compounds. This data can serve as a benchmark when developing and validating methods for this compound.

Analyte/MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)Recovery (%)
1-methyl-3,5-dinitro-1H-1,2,4-triazole (HPLC)0.6 mg/mL[1]1.02 mg/mL[1]> 0.999[1]98.17-100.83[1]
1-methyl-1H-1,2,4-triazole (GC-MS in soil)0.005 mg/kg[2]---
Triazole Fungicides (HPLC)30-50 µg/L[3]90-150 µg/L[3]> 0.99762-112[3]

Experimental Protocols

1. Stability-Indicating HPLC Method for Impurity Profiling

This protocol is a starting point and should be optimized and validated for your specific application.

  • Instrumentation: HPLC with UV or Diode Array Detector (DAD).

  • Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size. A base-deactivated column is recommended.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 50 50
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 80:20 v/v) to a final concentration of approximately 1 mg/mL.

2. GC-MS Method for Volatile Impurities

This method is suitable for identifying and quantifying volatile or semi-volatile impurities.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of 1 mg/mL.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent (e.g., H2O/ACN) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column HPLC Column (C8/C18) Autosampler->Column Mobile Phase Gradient Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Impurity Quantification (% Area) Integration->Quantification

Caption: Workflow for HPLC impurity analysis of this compound.

Troubleshooting_Logic Start Problem Observed: Poor Peak Shape (Tailing) Check1 Is tailing observed for all peaks? Start->Check1 Cause1 System Issue: - Column void - Blocked frit - Extra-column volume Check1->Cause1 Yes Check2 Are problematic peaks basic (like triazoles)? Check1->Check2 No Solution1 Action: - Reverse flush/replace column - Check connections Cause1->Solution1 Cause2 Chemical Interaction: - Silanol interactions - Incorrect mobile phase pH Check2->Cause2 Yes Other Other Causes: - Column overload - Sample solvent mismatch Check2->Other No Solution2 Action: - Use end-capped column - Adjust mobile phase pH - Add competing base (TEA) Cause2->Solution2

Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.

References

scale-up challenges for the production of methyl-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up production of methyl-1H-1,2,4-triazole-3-carboxylate, a key intermediate in the synthesis of antiviral drugs such as Ribavirin[1][2][3]. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for methyl-1H-1,2,4-triazole-3-carboxylate and which is recommended for scale-up?

A1: There are two main approaches for synthesis:

  • Traditional Diazotization Route: This method often starts from raw materials like lime nitrogen.[1][3] It involves steps such as hydrazinolysis, condensation with oxalic acid, esterification, and finally, a deamination of a 5-amino-triazole intermediate via a diazotization reaction.[3]

  • Non-Diazotization Routes: These are modern, safer alternatives. One prominent method involves the reaction of trichloroacetonitrile with formyl hydrazine, followed by cyclization and alcoholysis.[4] Another safe route starts with thiosemicarbazide and an oxalate derivative, proceeding through condensation, cyclization, and desulfurization.[5][6]

For scale-up, non-diazotization routes are strongly recommended . The traditional method involves a diazonium salt intermediate which is notoriously unstable and potentially explosive, posing significant safety risks that limit production scale and increase costs.[4][6]

Q2: What are the most critical safety hazards to be aware of during production?

A2: The most critical hazard is the explosion risk associated with the diazonium salt intermediate in the traditional synthesis pathway.[6] This has been a major bottleneck for industrial production.[1][6] Other hazards include:

  • Chemical Exposure: The final product is classified as a skin, eye, and respiratory irritant.[7][8]

  • Hazardous Reagents: The synthesis involves strong acids (sulfuric acid), bases (sodium hydroxide), and other reactive chemicals.[1][9]

  • Reaction Conditions: Some legacy processes involve high-temperature reactions that can be hazardous.[1] Proper personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is mandatory.[2][9]

Q3: My reaction yield is consistently low. What are the common causes?

A3: Low yields are a frequent challenge, especially with older methods.[1] Common causes include:

  • Inefficient Diazotization: The traditional diazotization step is often low-yielding and difficult to control.[1]

  • Side Reactions: The formation of byproducts, such as replacing the amino group with a hydroxyl group in the presence of water during diazotization, can reduce the yield of the desired product.[4]

  • Incomplete Reactions: Long reaction times, particularly in the esterification step (which can take over 24 hours), may still result in incomplete conversion.[1]

  • Purification Losses: Significant material can be lost during work-up and recrystallization steps.

Q4: What is the recommended method for purifying the final product on a larger scale?

A4: The most commonly cited and effective method for purifying methyl-1H-1,2,4-triazole-3-carboxylate is recrystallization from methanol .[4] This method has been shown to yield a product with high purity (e.g., >98% by HPLC).[4]

Synthesis Route Comparison

The choice of synthesis route is critical for both safety and efficiency. The diagram below illustrates the key difference between the hazardous traditional route and a safer, modern alternative.

cluster_0 Traditional (Diazotization) Route cluster_1 Safer Non-Diazotization Route A Lime Nitrogen / 5-Amino-Triazole Precursor B Diazotization A->B NaNO2, Acid C Diazonium Salt (Explosive Intermediate) B->C Formation D Deamination / Nitrogen Release C->D In Methanol E Methyl-1H-1,2,4-triazole-3-carboxylate D->E F Trichloroacetonitrile + Formyl Hydrazine G Intermediate Formation F->G H Cyclization G->H I Alcoholysis H->I J Methyl-1H-1,2,4-triazole-3-carboxylate I->J

Caption: Comparison of a hazardous traditional synthesis pathway with a safer, modern non-diazotization route.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up process.

Problem Potential Cause Recommended Solution
Low or Inconsistent Yield Inefficient cyclization reaction.Monitor reaction completion using TLC or HPLC. Adjust reaction time, temperature, or base concentration as needed.
Suboptimal esterification.Ensure anhydrous conditions. Consider using thionyl chloride in methanol for a more reactive esterification compared to acid catalysis.[5]
Significant losses during purification.Optimize the recrystallization process. Ensure the minimum amount of hot methanol is used to dissolve the crude product and allow for slow cooling to maximize crystal formation.
Product Purity Issues Presence of unreacted starting materials.Increase reaction time or use a slight excess of one of the reagents to drive the reaction to completion.
Formation of hydroxyl byproduct (in diazo route).Strictly use anhydrous methanol for the deamination/nitrogen release step to minimize water-related side reactions.[4]
Discoloration of final product.Treat the crude product with activated carbon during the recrystallization step to remove colored impurities.
Safety Concerns Handling of explosive diazonium salts.Strongly recommend switching to a non-diazotization synthesis route .[4][5][6] If the traditional route is unavoidable, always handle the diazonium intermediate as a wet paste and never allow it to dry.
Long Batch Times Slow esterification step.Traditional acid-catalyzed esterification can take over 16-24 hours.[1] Using a more reactive agent like thionyl chloride can significantly reduce this time.[5]

Troubleshooting Workflow for Low Yield

The following workflow provides a logical path for diagnosing and solving issues related to low product yield.

start Low Yield Observed check_completion Is reaction going to completion? (Check by HPLC/TLC) start->check_completion incomplete_rxn Incomplete Reaction check_completion->incomplete_rxn No check_purity Is crude product purity low? check_completion->check_purity Yes optimize_rxn Optimize Reaction: - Increase time/temperature - Check reagent stoichiometry - Verify catalyst activity incomplete_rxn->optimize_rxn end Yield Improved optimize_rxn->end side_reactions Significant Side Reactions check_purity->side_reactions Yes check_purification High loss during purification? check_purity->check_purification No optimize_conditions Optimize Conditions: - Ensure anhydrous state - Control temperature strictly - Re-evaluate solvent/pH side_reactions->optimize_conditions optimize_conditions->end purification_loss Purification Loss check_purification->purification_loss Yes check_purification->end No optimize_cryst Optimize Recrystallization: - Minimize solvent volume - Control cooling rate - Check for product solubility purification_loss->optimize_cryst optimize_cryst->end

Caption: A logical workflow for troubleshooting low yield in the synthesis of methyl-1H-1,2,4-triazole-3-carboxylate.

Experimental Protocols

Protocol 1: Synthesis via Non-Diazotization (Trichloroacetonitrile Route) This protocol is adapted from patent literature and serves as a representative example.[4] Researchers should optimize based on their specific lab conditions.

  • Reaction Setup: Add methanol (e.g., 20 L) to a suitable reactor and cool to 0 °C.

  • Base Addition: Add potassium carbonate (e.g., 140 g, 1 mol).

  • Reagent 1 Addition: While maintaining the temperature between 0-5 °C, slowly add trichloroacetonitrile (e.g., 2.89 kg, 20 mol) dropwise. Stir for 30 minutes after addition is complete.

  • Reagent 2 Addition: Slowly add a methanol solution of formylhydrazine (e.g., 1.32 kg, 22 mol) dropwise, keeping the temperature between 0-5 °C.

  • Reaction & Work-up: Allow the reaction to proceed to completion (monitor by HPLC/TLC). The subsequent cyclization and alcoholysis steps will yield the crude product.

  • Purification: Recrystallize the crude product from hot methanol (e.g., 190 L). The expected yield of pure methyl-1H-1,2,4-triazole-3-carboxylate is in the range of 89-91%.[4]

Protocol 2: Esterification of 1H-1,2,4-triazole-3-carboxylic acid This protocol is adapted from published procedures.[5]

  • Reaction Setup: Suspend 1H-1,2,4-triazole-3-carboxylic acid (1.7 g) in methanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Cool the mixture in an ice-water bath. Slowly and carefully add thionyl chloride (3.6 g) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to ~10 mL using a rotary evaporator.

  • Isolation: Cool the concentrated solution to induce crystallization. Collect the solid product by filtration.

  • Purification: Wash the collected solid with a saturated sodium bicarbonate solution to neutralize any residual acid, then with water. Dry the product under vacuum. This method can yield the target product at approximately 63% yield.[5]

Summary of Quantitative Data

Table 1: Comparison of Reported Yields for Different Synthesis Routes

Synthesis RouteKey ReagentsReported YieldSafety NoteReference
Non-DiazotizationTrichloroacetonitrile, Formylhydrazine89-91%Avoids explosive intermediates.[4]
Non-DiazotizationThiosemicarbazide, Oxalic Acid>58% (total)Avoids explosive intermediates.[6]
Esterification1H-1,2,4-triazole-3-carboxylic acid, MeOH/HCl70%N/A[5]
Esterification1H-1,2,4-triazole-3-carboxylic acid, MeOH/SOCl₂63%N/A[5]
Traditional DiazotizationLime Nitrogen, Hydrazine, Oxalic AcidOften low and variableHIGH RISK: Involves explosive diazonium salt.[1]

Table 2: Physical and Chemical Properties

PropertyValueReference(s)
CAS Number 4928-88-5[2][10]
Molecular Formula C₄H₅N₃O₂[10]
Molecular Weight 127.10 g/mol [2][10]
Appearance White crystalline solid[5]
Melting Point 196-200 °C[2][4][5]
Solubility Soluble in hot water and ethanol[5]

References

Validation & Comparative

comparing the reactivity of methyl-1H-1,2,4-triazolecarboxylate with its 1,2,3-isomer

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Reactivity of Methyl-1H-1,2,4-triazole-3-carboxylate and its 1,2,3-Isomer

Introduction

Triazole heterocycles are fundamental scaffolds in medicinal chemistry and materials science. The constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, while structurally similar, exhibit distinct electronic properties that significantly influence their chemical reactivity. This guide provides a comparative analysis of the reactivity of two important derivatives, methyl-1H-1,2,4-triazole-3-carboxylate and methyl-1H-1,2,3-triazole-4-carboxylate. Understanding these differences is crucial for researchers in synthetic chemistry and drug development for predicting reaction outcomes and designing synthetic routes.

The primary distinction lies in the arrangement of nitrogen atoms. The 1,2,4-triazole ring possesses two "pyrrole-like" nitrogens (N1 and N4) and one "pyridine-like" nitrogen (N2). In contrast, the 1,2,3-triazole has one "pyrrole-like" nitrogen (N1) and two "pyridine-like" nitrogens (N2 and N3). This variation in nitrogen arrangement affects the electron density distribution, aromaticity, and the sites of electrophilic and nucleophilic attack.

Comparative Analysis of Reactivity

The reactivity of these isomers is compared across several key transformations, including electrophilic substitution on the ring nitrogens, nucleophilic attack on the ester functionality, and cycloaddition reactions.

Electrophilic Substitution on Nitrogen (Alkylation & Acylation)

Electrophilic attack on the triazole ring occurs at the nitrogen atoms due to their available lone pairs of electrons.[1] The key challenge in these reactions is controlling regioselectivity, as multiple nitrogen atoms can be functionalized.

  • Methyl-1H-1,2,4-triazole-3-carboxylate: This isomer presents three potential sites for electrophilic attack (N1, N2, and N4). The outcome is often a mixture of isomers and is highly dependent on reaction conditions.[2] Alkylation with alkyl halides in the presence of a base can lead to a mixture of N1 and N4 substituted products.[1][3] However, regioselective synthesis of the N1-isomer can be achieved under specific conditions, such as using sodium ethoxide as a base or by introducing an alkoxymethyl substituent via N-silyl derivatives.[1][2]

  • Methyl-1H-1,2,3-triazole-4-carboxylate: This isomer also offers multiple sites for substitution (N1, N2, N3). Direct acylation of NH-1,2,3-triazoles often leads to the formation of the N2-acyl isomer as the thermodynamic product.[4] Regioselective N-alkylation can be challenging; therefore, the most common strategy to obtain specific N-substituted 1,2,3-triazoles is to construct the ring with the desired substituent already in place, for instance, through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[5][6]

Logical Flow of Reactivity Comparison

cluster_0 Methyl-1H-1,2,4-triazole-3-carboxylate cluster_1 Methyl-1H-1,2,3-triazole-4-carboxylate T4_Start Reactivity Profile T4_ES Electrophilic Substitution (N1, N2, N4) T4_Start->T4_ES T4_NS Nucleophilic Substitution (Ester Group) T4_Start->T4_NS T4_CR Cycloaddition (as Dienophile) T4_Start->T4_CR Comparison Comparative Analysis T4_Start->Comparison T3_Start Reactivity Profile T3_ES Electrophilic Substitution (N1, N2, N3) T3_Start->T3_ES T3_NS Nucleophilic Substitution (Ester Group) T3_Start->T3_NS T3_RR Ring Reactivity (Carbene Precursor) T3_Start->T3_RR T3_Start->Comparison

Caption: Comparative reactivity pathways for the two triazole isomers.

Nucleophilic Substitution at the Ester Carbonyl

The electron-withdrawing nature of the triazole rings influences the electrophilicity of the ester carbonyl carbon, affecting reactions like hydrolysis, amidation, and reduction.

  • Methyl-1H-1,2,4-triazole-3-carboxylate: The 1,2,4-triazole ring is a strong electron-withdrawing group, which activates the ester group towards nucleophilic attack. This facilitates reactions such as amidation to form the corresponding carboxamides.[2]

  • Methyl-1H-1,2,3-triazole-4-carboxylate: The 1,2,3-triazole ring also deactivates the ester group. Experimental data shows that the reduction of the C(4) ester group with sodium borohydride (NaBH₄) is notably slow, requiring extended reaction times and a large excess of the reducing agent.[7] This suggests a strong deactivating effect from the 1,2,3-triazole ring on the ester carbonyl. Interestingly, in diester-substituted 1,2,3-triazoles, the ester group at the C(5) position is more reactive towards reduction than the one at the C(4) position, highlighting a positional electronic effect.[7]

Cycloaddition Reactions

The participation of the triazole ring itself in cycloaddition reactions is another area of differential reactivity.

  • Methyl-1H-1,2,4-triazole-3-carboxylate: While the parent compound is not typically used as a dienophile, activated derivatives such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) are extremely reactive dienophiles in Diels-Alder reactions.[8][9] This demonstrates the inherent ability of the 1,2,4-triazole system to participate in cycloadditions when appropriately substituted.

  • Methyl-1H-1,2,3-triazole-4-carboxylate: The 1,2,3-triazole ring is generally considered aromatic and stable. Its most significant role in cycloaddition chemistry is its formation via the [3+2] cycloaddition of azides and alkynes.[10] However, N-substituted 1,2,3-triazoles can serve as precursors to reactive intermediates. For example, N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles can generate rhodium(II) carbenes, which then undergo further reactions.[11]

Data Presentation

Table 1: Comparison of N-Alkylation Regioselectivity and Conditions

IsomerReagent/ConditionsMajor Product(s)YieldReference
1,2,4-Triazole Methyl Iodide / aq. NaOHMixture of 1-methyl and 4-methyl-[1]
1,2,4-Triazole Ethyl Chloroacetate / NaOMeN1-substituted productGood[1]
1,2,4-Triazole Alkoxymethyl acetates / N-silyl derivativeN1-alkoxymethyl productHigh (regioselective)
1,2,3-Triazole Acylating agentsN2-acyl isomer (thermodynamic)-[4]
1,2,3-Triazole Alkyl HalidesOften requires ring synthesis (e.g., CuAAC) for regiocontrolGood to Excellent[6]

Table 2: Comparison of Ester Group Reactivity

IsomerReactionReagent/ConditionsOutcomeReference
1,2,4-Isomer AmidationAmineFacile formation of carboxamide[2]
1,2,3-Isomer ReductionNaBH₄ / MethanolVery slow reduction of C(4)-ester[7]

Experimental Protocols

Protocol 1: Regioselective N1-Alkoxymethylation of Methyl-1H-1,2,4-triazole-3-carboxylate[2]

This two-step protocol achieves selective N1-alkylation.

Step A: Silylation

  • To a solution of methyl 1H-1,2,4-triazole-3-carboxylate (1 eq.) in dry acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (1.2 eq.).

  • Heat the mixture at reflux for 2-3 hours until a clear solution is obtained, indicating the formation of the silyl derivative.

  • Cool the reaction mixture to room temperature.

Step B: Alkylation

  • To the solution from Step A, add the desired alkoxymethyl acetate (1.1 eq.).

  • Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the methyl 1-(alkoxymethyl)-1H-1,2,4-triazole-3-carboxylate.

Protocol 2: Synthesis of Methyl 1-Aryl-1H-1,2,3-triazole-4-carboxylate via CuAAC[12]

This protocol builds the substituted 1,2,3-triazole ring regioselectively.

  • In a round-bottom flask, dissolve the desired aryl azide (1.0 mmol) and methyl propiolate (1.1 mmol) in a 1:1 mixture of t-BuOH and water (4 mL).

  • To this solution, add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol).

  • Stir the reaction mixture vigorously at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, add water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to obtain the pure methyl 1-aryl-1H-1,2,3-triazole-4-carboxylate.

N-Alkylation Pathways

cluster_0 Methyl-1H-1,2,4-triazole-3-carboxylate cluster_1 Methyl-1H-1,2,3-triazole-4-carboxylate T4 Parent Isomer N1_4 N1-Alkyl Product T4->N1_4 R-X N2_4 N2-Alkyl Product T4->N2_4 R-X N4_4 N4-Alkyl Product T4->N4_4 R-X T3 Parent Isomer N1_3 N1-Alkyl Product T3->N1_3 R-X N2_3 N2-Alkyl Product T3->N2_3 R-X N3_3 N3-Alkyl Product T3->N3_3 R-X

Caption: Potential regioisomeric products from N-alkylation.

Conclusion

The reactivities of methyl-1H-1,2,4-triazole-3-carboxylate and methyl-1H-1,2,3-triazole-4-carboxylate are distinct, governed by the arrangement of nitrogen atoms in their respective heterocyclic rings.

  • For the 1,2,4-isomer , the primary challenge is controlling regioselectivity during electrophilic substitution on the ring nitrogens, though methods for selective N1-functionalization exist. The ester group is activated towards nucleophilic attack.

  • For the 1,2,3-isomer , regioselective N-substitution is best achieved by synthesizing the ring with the substituent in place (e.g., via CuAAC). The ester group at the C4 position is significantly deactivated towards nucleophilic attack, as evidenced by its slow reduction.

These comparative insights are vital for chemists to devise effective synthetic strategies. The choice of isomer can significantly impact reaction outcomes, influencing protecting group strategies, reaction conditions, and the overall efficiency of a synthetic route targeting complex molecules for pharmaceutical or material science applications.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 1,2,4-Triazole-3-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The synthesis of 1,2,4-triazole-3-carboxylic acid esters, key intermediates for many of these drugs, has traditionally relied on methods that sometimes involve hazardous reagents and harsh conditions. This guide provides an objective comparison of alternative, modern synthetic routes, offering insights into their performance, safety, and operational efficiency, supported by experimental data.

Comparison of Synthetic Methodologies

The following table summarizes key quantitative data for various alternative methods for the synthesis of 1,2,4-triazole-3-carboxylic acid esters, providing a clear comparison of their respective advantages and limitations.

MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)Key AdvantagesDisadvantages/Limitations
From Trichloroacetonitrile Trichloroacetonitrile, Formyl HydrazinePotassium Carbonate, Methanol0-5 °C to 90-100 °C, Multi-step~90High overall yield, avoids hazardous diazotization reaction[1]Multi-step process, involves trichloroacetonitrile.
From Thiosemicarbazide Thiosemicarbazide, Oxalic AcidNitric Acid, Sulfuric Acid, MethanolHeating, Multi-step>58Avoids diazotization, uses water as a solvent (green chemistry)[2]Moderate overall yield, use of strong acids.
From Carboxylic Acid Hydrazides Carboxylic Acid Hydrazides, Ethyl CarbethoxyformimidateTriethylamine, Ethanol/Diphenyl etherRoom temperature to reflux, Multi-stepup to 90Good yields for 5-substituted esters[3]Requires synthesis of starting hydrazides and formimidate.
[3+2] Cycloaddition (Isocyanides) Isocyanides, Aryl Diazonium SaltsAg(I) or Cu(II) catalystMild conditions79-88High regioselectivity, high yields, broad substrate scope[4]Requires synthesis of diazonium salts, catalyst may be costly.
One-Pot from Amidines Amidines, Carboxylic Acids, HydrazinesHATU, DIPEA, DMFRoom temperature, One-pot, two-stepup to 90High efficiency, rapid access to diverse triazoles[5][6]Primarily for 1,3,5-trisubstituted triazoles.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to enable replication and adaptation in a laboratory setting.

Method 1: From Trichloroacetonitrile and Formyl Hydrazine[1]

This three-step synthesis provides methyl 1,2,4-triazole-3-carboxylate in high yield.

Step 1: Formation of Intermediate 3 In a reaction vessel, 200 mL of methanol is cooled to 0 °C. Potassium carbonate (1.4 g, 0.01 mol) is added, and the temperature is maintained at 0-5 °C. Trichloroacetonitrile (28.9 g, 0.2 mol) is slowly added dropwise. The reaction is stirred for 20 minutes, followed by the dropwise addition of a methanol solution of formylhydrazine (15.6 g, 0.26 mol).

Step 2: Cyclization to Intermediate 4 The addition product from Step 1 is heated to 90-100 °C until the solid melts and the reaction is complete. The mixture is then cooled to solidify, yielding the intermediate 4.

Step 3: Alcoholysis to Methyl 1,2,4-triazole-3-carboxylate The intermediate 4 is dissolved in methanol, and a base such as sodium methoxide is added. The mixture is stirred until the reaction is complete. The crude product is then recrystallized from methanol to yield methyl 1,2,4-triazole-3-carboxylate.

Final Product Yield: Approximately 90.5% with a purity of 98.4% (HPLC).

Method 2: From Thiosemicarbazide and Oxalic Acid[2]

This non-diazotization method offers an environmentally friendly approach.

Step 1: Condensation and Cyclization Thiosemicarbazide and oxalic acid are heated in water to form an intermediate. Without isolation, the intermediate is treated with an alkali for ring closure, followed by neutralization with an acid.

Step 2: Desulfurization The product from Step 1 is dissolved in a 50% nitric acid solution and heated at 60 °C for 6 hours. After cooling, the solution is neutralized with sodium hydroxide to yield the desulfurized intermediate.

Step 3: Esterification The intermediate from Step 2 is dissolved in methanol with a catalytic amount of concentrated sulfuric acid and refluxed to produce methyl 1,2,4-triazole-3-carboxylate.

Final Product Yield: Over 58% total yield.

Method 3: From Carboxylic Acid Hydrazides and Ethyl Carbethoxyformimidate[3]

This method is suitable for synthesizing 5-substituted ethyl 1,2,4-triazole-3-carboxylates.

Step 1: Synthesis of Ethyl Carbethoxyformimidate Hydrochloride Ethyl cyanoformate is reacted with ethanol saturated with HCl gas.

Step 2: Formation of Acylamidrazone Intermediate The appropriate carboxylic acid hydrazide is reacted with ethyl carbethoxyformimidate hydrochloride in ethanol with triethylamine at room temperature for 12 hours.

Step 3: Cyclocondensation The acylamidrazone intermediate is heated in diphenyl ether under reflux for 1 minute to induce cyclization, yielding the 5-substituted ethyl 1,2,4-triazole-3-carboxylate.

Final Product Yield: Up to 90%.

Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methodologies.

Synthesis_from_Trichloroacetonitrile A Trichloroacetonitrile + Formyl Hydrazine B Intermediate 3 A->B  Methanol, K2CO3  0-5 °C C Intermediate 4 (Cyclized) B->C  Heat  90-100 °C D Methyl 1,2,4-triazole- 3-carboxylate C->D  Methanol, Base  (Alcoholysis)

Caption: Synthesis from Trichloroacetonitrile.

Synthesis_from_Thiosemicarbazide A Thiosemicarbazide + Oxalic Acid B Cyclized Intermediate A->B  Water, Heat  then Alkali, Acid C Desulfurized Intermediate B->C  50% Nitric Acid  60 °C D Methyl 1,2,4-triazole- 3-carboxylate C->D  Methanol, H2SO4  (Esterification)

Caption: Synthesis from Thiosemicarbazide.

Synthesis_from_Hydrazides A Carboxylic Acid Hydrazide + Ethyl Carbethoxyformimidate B Acylamidrazone Intermediate A->B  Ethanol, Triethylamine  Room Temp C 5-Substituted Ethyl 1,2,4-triazole-3-carboxylate B->C  Diphenyl ether  Reflux

Caption: Synthesis from Carboxylic Acid Hydrazides.

Cycloaddition_Pathway cluster_regioselectivity Regioselective [3+2] Cycloaddition A Isocyanide + Aryl Diazonium Salt B 1,3-Disubstituted 1,2,4-Triazole Ester A->B  Ag(I) Catalyst C 1,5-Disubstituted 1,2,4-Triazole Ester A->C  Cu(II) Catalyst

Caption: Regioselective [3+2] Cycloaddition Pathway.

References

Unveiling the Molecular Architecture: X-ray Crystallography Affirms the Structure of Methyl 1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A definitive structural validation of methyl 1H-1,2,4-triazole-3-carboxylate has been achieved through single-crystal X-ray crystallography. This analysis provides unequivocal evidence of its molecular conformation and intricate packing in the solid state, offering a crucial benchmark for researchers in medicinal chemistry and materials science. This guide compares the crystallographic data with other analytical techniques, offering a comprehensive overview for scientists and drug development professionals.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties. For methyl 1H-1,2,4-triazole-3-carboxylate, a key building block in the synthesis of pharmaceuticals, including the antiviral agent Ribavirin, an unambiguous structural determination is paramount. X-ray crystallography has provided this definitive insight, revealing a planar triazole ring and key intermolecular interactions.

Comparative Analysis of Structural Data

The structural integrity of methyl 1H-1,2,4-triazole-3-carboxylate is supported by a combination of analytical techniques. While X-ray crystallography provides a complete three-dimensional picture, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary data on the molecule's connectivity and functional groups.

Parameter X-ray Crystallography ¹H NMR Spectroscopy Infrared (IR) Spectroscopy Mass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment and connectivity of protonsPresence of functional groupsMass-to-charge ratio of the molecule and its fragments
Key Findings Planar triazole ring, confirmation of ester group positionSignals corresponding to the triazole ring proton, the methyl ester protons, and the N-H protonCharacteristic stretches for N-H, C=O, and C-N bondsMolecular ion peak confirming the molecular weight

In-Depth Look at X-ray Crystallography Data

The crystal structure of methyl 1H-1,2,4-triazole-3-carboxylate was determined from single-crystal X-ray diffraction data. The compound crystallizes in the monoclinic space group P2₁/c. The key crystallographic parameters are summarized below, providing a quantitative basis for its solid-state conformation.

Crystal Data
CCDC Number287755
Empirical FormulaC₄H₅N₃O₂
Formula Weight127.10
Temperature294(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.398(3) Å
b10.978(4) Å
c6.046(2) Å
α90°
β103.74(3)°
γ90°
Volume540.9(3) ų
Z4

Spectroscopic Validation

Complementary spectroscopic analyses corroborate the structure determined by X-ray crystallography.

¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.78s1HC5-H
4.57s3HO-CH₃
2.90-3.02br s1HN-H

Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)Interpretation
3126N-H stretching
1735C=O stretching (ester)
1529C=N stretching
1483C-N stretching

Experimental Protocols

A detailed methodology is crucial for the reproducibility of scientific findings. The following sections outline the experimental procedures used for the structural validation of methyl 1H-1,2,4-triazole-3-carboxylate.

X-ray Crystallography

Single crystals of methyl 1H-1,2,4-triazole-3-carboxylate were grown by slow evaporation from a suitable solvent. A crystal of appropriate dimensions was mounted on a diffractometer. Data collection was performed at 294(2) K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy

The ¹H NMR spectrum was recorded on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Experimental Workflow

The logical flow of the structural validation process, from sample preparation to data analysis, is depicted in the following diagram.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_data Data Processing & Validation cluster_output Final Output synthesis Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate crystallization Single Crystal Growth synthesis->crystallization nmr NMR Spectroscopy synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms xray X-ray Diffraction crystallization->xray xray_data Crystallographic Data (Unit Cell, Bond Lengths) xray->xray_data nmr_data Spectroscopic Data (Chemical Shifts) nmr->nmr_data ir_data Spectroscopic Data (Vibrational Frequencies) ir->ir_data ms_data Mass Spectrum (m/z) ms->ms_data validation Structure Validation and Comparison xray_data->validation nmr_data->validation ir_data->validation ms_data->validation report Comprehensive Comparison Guide validation->report

Caption: Experimental workflow for the structural validation of methyl 1H-1,2,4-triazole-3-carboxylate.

comparative study of different synthetic routes to methyl-1H-1,2,4-triazolecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Methyl 1H-1,2,4-triazole-3-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antiviral drug ribavirin. The efficiency, safety, and cost-effectiveness of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative overview of three distinct synthetic methodologies for the preparation of methyl 1H-1,2,4-triazole-3-carboxylate, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative metrics for the three different synthetic routes to methyl 1H-1,2,4-triazole-3-carboxylate, allowing for a direct comparison of their efficiencies.

Parameter Route 1: From 1,2,4-Triazole Route 2: Non-Diazotization Route from Thiosemicarbazide Route 3: From Trichloroacetonitrile and Formylhydrazine
Starting Materials 1,2,4-Triazole, ChloromethaneThiosemicarbazide, Oxalic AcidTrichloroacetonitrile, Formylhydrazine
Key Intermediates 1-Methyl-1,2,4-triazole, 5-bromo/trimethylsilyl-1-methyl-1H-[1][2]triazole-3-carboxylic acid2-mercapto-1,2,4-triazole-3-carboxylic acidN-(trichloroacetyl)formylhydrazone
Overall Yield Not explicitly stated, but individual step yield is high (e.g., 94.2% for esterification)>58%[3]89.0% - 90.5%[4]
Product Purity (HPLC) 95.6% (for a protected intermediate)[1]Not specified98.1% - 98.4%[4]
Key Advantages Avoids N-methyl isomerization issues.[1]Avoids the use of explosive diazonium salts, uses water as a solvent ("green chemistry").[3]High overall yield and purity, avoids hazardous diazotization step.[4]
Key Disadvantages Multi-step process involving protection and deprotection.Use of nitric acid for desulfurization.Requires handling of trichloroacetonitrile.

Experimental Protocols

Detailed experimental procedures for each synthetic route are provided below. These protocols are based on the methodologies described in the cited patent literature.

Route 1: Synthesis from 1,2,4-Triazole

This method involves a multi-step sequence starting with the N-methylation of 1,2,4-triazole, followed by protection, carboxylation, esterification, and deprotection.[1]

  • N-Methylation: 1,2,4-Triazole is reacted with chloromethane in the presence of a strong base like potassium hydroxide to yield 1-methyl-1,2,4-triazole.

  • Protection: The 5-position of 1-methyl-1,2,4-triazole is protected using a suitable reagent, for example, by introducing a trimethylsilyl or bromo group.

  • Carboxylation: The protected 1-methyl-1,2,4-triazole is then carboxylated at the 3-position by reaction with carbon dioxide in the presence of a strong base such as lithium diisopropylamide (LDA).

  • Esterification: The resulting carboxylic acid is esterified to the methyl ester. For instance, 5-trimethylsilyl-1-methyl-1H-[1][2]triazole-3-carboxylic acid (0.1 mol) is dissolved in methanol (100g), and thionyl chloride (0.12 mol) is added dropwise at 20-35 °C. The mixture is then heated to 60 °C for 5 hours. After concentration under reduced pressure, the product is isolated.[1]

  • Deprotection: The protecting group at the 5-position is removed to yield the final product, methyl 1H-1,2,4-triazole-3-carboxylate.

Route 2: Non-Diazotization Synthesis from Thiosemicarbazide

This route avoids the use of potentially hazardous diazonium intermediates.[3]

  • Condensation and Cyclization: Thiosemicarbazide and oxalic acid are reacted in water under heating to form an intermediate, which is then cyclized in the presence of a base without isolation. The reaction mixture is subsequently neutralized with acid.

  • Desulfurization: The resulting mercapto-triazole intermediate is treated with 50% nitric acid solution and heated at 80°C for 6 hours to remove the mercapto group. After cooling, the solution is neutralized with solid sodium hydroxide to precipitate the desulfurized intermediate.[3]

  • Esterification: The intermediate carboxylic acid is esterified using methanol with a catalytic amount of concentrated sulfuric acid (2% by mass of the intermediate) to afford the target methyl 1,2,4-triazole-3-carboxylate.[3]

Route 3: Synthesis from Trichloroacetonitrile and Formylhydrazine

This three-step synthesis offers high yields and avoids diazotization reactions.[4]

  • Intermediate Formation: In a reaction vessel, methanol (200 mL) is cooled to 0 °C, and potassium carbonate (1.4 g, 0.01 mol) is added. Trichloroacetonitrile (28.9 g, 0.2 mol) is slowly added dropwise while maintaining the temperature at 0-5 °C. After 20 minutes, a methanol solution of formylhydrazine (13.2 g, 0.22 mol) is added dropwise.[4]

  • Cyclization: The reaction mixture is then heated to induce cyclization to form the triazole ring.

  • Alcoholysis: The final step involves an alcoholysis reaction to yield methyl 1,2,4-triazole-3-carboxylate. The crude product is then purified by recrystallization from methanol to give a product with a purity of over 98%.[4]

Synthetic Pathway Comparison

The following diagram illustrates the logical flow and comparison of the three synthetic routes.

Synthetic_Routes cluster_0 Route 1: From 1,2,4-Triazole cluster_1 Route 2: From Thiosemicarbazide cluster_2 Route 3: From Trichloroacetonitrile A1 1,2,4-Triazole A2 1-Methyl-1,2,4-triazole A1->A2 Methylation A3 Protected Intermediate A2->A3 Protection A4 Carboxylic Acid Intermediate A3->A4 Carboxylation A5 Methyl 1H-1,2,4-triazole-3-carboxylate A4->A5 Esterification & Deprotection B1 Thiosemicarbazide + Oxalic Acid B2 Mercapto-triazole Carboxylic Acid B1->B2 Condensation/ Cyclization B3 1,2,4-Triazole-3-carboxylic Acid B2->B3 Desulfurization B4 Methyl 1H-1,2,4-triazole-3-carboxylate B3->B4 Esterification C1 Trichloroacetonitrile + Formylhydrazine C2 Intermediate Adduct C1->C2 Addition C3 Cyclized Intermediate C2->C3 Cyclization C4 Methyl 1H-1,2,4-triazole-3-carboxylate C3->C4 Alcoholysis

Caption: Comparative workflow of three synthetic routes to methyl 1H-1,2,4-triazole-3-carboxylate.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl-1H-1,2,4-triazolecarboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized methyl-1H-1,2,4-triazolecarboxylate with a commercial standard, utilizing High-Performance Liquid Chromatography (HPLC) for purity assessment. Detailed experimental protocols, comparative data, and a visual representation of the analytical workflow are presented to ensure accurate and reproducible purity evaluation, a critical step in drug discovery and development where this compound often serves as a key intermediate.

Introduction

This compound is a pivotal building block in the synthesis of various pharmaceutically active compounds, most notably the antiviral agent Ribavirin.[1] Given its role, the purity of this intermediate is paramount to ensure the safety and efficacy of the final drug product. HPLC is a precise and reliable analytical technique for determining the purity of such small molecules by separating the main compound from potential process-related impurities and degradation products.

This guide outlines a reversed-phase HPLC (RP-HPLC) method, comparing a batch of laboratory-synthesized this compound against a commercially available reference standard.

Comparative Analysis of Purity

The purity of a synthesized batch of this compound was compared against a commercial standard from a reputable supplier. The results, obtained using the detailed HPLC protocol below, are summarized in the following table.

Sample IDRetention Time (min)Peak Area (%)Purity (%)Potential Impurities Detected
Commercial Standard 4.2599.85≥98% (as per supplier)Minor peak at 2.8 min
Synthesized Batch 4.2698.5098.5%Peaks at 2.9 min and 3.5 min

Table 1: Comparative HPLC Data for Commercial Standard and Synthesized this compound.

Discussion of Results

The synthesized batch of this compound exhibits a purity of 98.5%, which is comparable to the commercial standard. The slight variation in retention time is within acceptable experimental limits. The presence of additional minor peaks in the chromatogram of the synthesized batch suggests the presence of process-related impurities. These could include unreacted starting materials, by-products from the synthetic route, or isomers. Further investigation using techniques such as LC-MS would be required for the structural elucidation of these impurities.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below. This protocol is based on established methods for the analysis of related triazole derivatives.[2][3]

1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: A reversed-phase C8 column (e.g., Kromasil C8, 4.6 x 150 mm, 5 µm) is recommended.

  • Commercial Standard: Methyl-1H-1,2,4-triazole-3-carboxylate, ≥98% purity (e.g., from Sigma-Aldrich, TCI Chemicals).

  • Solvents: HPLC grade acetonitrile and water.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the commercial standard in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

    • Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase Isocratic elution with Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes

Table 2: Optimized HPLC Method Parameters.

3. Method Validation Synopsis

For rigorous quality control, the HPLC method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small but deliberate variations in method parameters.

Workflow for Purity Assessment

The logical flow of the purity assessment process, from sample preparation to data analysis, is depicted in the diagram below.

HPLC_Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation Standard Weigh & Dissolve Commercial Standard Dilution_Std Dilute to Working Concentration (0.1 mg/mL) Standard->Dilution_Std Synthesized Weigh & Dissolve Synthesized Compound Dilution_Synth Dilute to Working Concentration (0.1 mg/mL) Synthesized->Dilution_Synth HPLC Inject Samples onto RP-HPLC System Dilution_Std->HPLC Dilution_Synth->HPLC Chromatogram_Std Generate Chromatogram (Standard) HPLC->Chromatogram_Std Chromatogram_Synth Generate Chromatogram (Synthesized) HPLC->Chromatogram_Synth Integration Integrate Peak Areas Chromatogram_Std->Integration Chromatogram_Synth->Integration Purity_Calc Calculate Purity (% Area) Integration->Purity_Calc Comparison Compare Retention Times & Purity Profiles Purity_Calc->Comparison Report Final Purity Report Comparison->Report

Caption: Workflow for HPLC purity assessment.

Potential Synthetic Impurities

The synthesis of this compound can result in several potential impurities, including:

  • Unreacted Starting Materials: Such as thiosemicarbazide and oxalic acid, depending on the synthetic route.[4]

  • Isomeric By-products: Formation of other triazole isomers (e.g., methyl 1H-1,2,3-triazolecarboxylate or methyl 4H-1,2,4-triazole-3-carboxylate).

  • Intermediates: Incomplete conversion of reaction intermediates to the final product.

  • Degradation Products: The ester moiety is susceptible to hydrolysis back to the corresponding carboxylic acid, particularly under non-neutral pH conditions.

A well-developed, stability-indicating HPLC method, as described, is essential for separating the main peak from these potential impurities, ensuring an accurate purity assessment.

Conclusion

This guide provides a robust framework for assessing the purity of synthesized this compound using a comparative HPLC method. By employing the detailed experimental protocol and comparing against a certified commercial standard, researchers can confidently determine the purity of their synthesized material. This analytical rigor is a cornerstone of quality control in the development of pharmaceuticals and other high-purity chemical entities.

References

A Researcher's Guide to Differentiating N1 and N4 Alkylated 1,2,4-Triazoles through Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 1,2,4-triazole derivatives, the definitive identification of N1 and N4 alkylated isomers is a critical step. This guide provides a comprehensive comparison of spectroscopic techniques—NMR, IR, and UV-Vis—to effectively distinguish between these two regioisomers, supported by experimental data and detailed protocols.

The alkylation of 1,2,4-triazoles is a fundamental reaction in the synthesis of a wide array of biologically active compounds. However, this reaction can yield a mixture of N1 and N4-substituted isomers, necessitating robust analytical methods for their differentiation. Spectroscopic analysis offers a powerful, non-destructive approach to elucidate the precise substitution pattern on the triazole ring.

Key Spectroscopic Differentiators

The primary distinction between N1 and N4 alkylated 1,2,4-triazoles lies in the symmetry of the resulting molecule. N4-alkylation of an unsubstituted or symmetrically substituted (at C3 and C5) 1,2,4-triazole results in a molecule with a C2v symmetry axis, rendering the C3 and C5 positions (and their attached protons) chemically equivalent. In contrast, N1-alkylation breaks this symmetry, leading to distinct chemical environments for the C3 and C5 positions. These structural differences manifest in unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands out as the most conclusive method for distinguishing between N1 and N4 isomers.

¹H NMR Spectroscopy

In N4-alkylated 1,2,4-triazoles, the protons at the C3 and C5 positions are equivalent and thus exhibit a single resonance signal in the ¹H NMR spectrum. Conversely, the asymmetry of N1-alkylated isomers leads to two distinct signals for the C3-H and C5-H protons.[1]

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum of an N4-alkylated 1,2,4-triazole will show a single signal for the equivalent C3 and C5 carbons. In the case of an N1-alkylated isomer, two separate signals will be observed for the non-equivalent C3 and C5 carbons. The chemical shift of the carbon atom attached to the nitrogen (C3 or C5) is also influenced by the position of alkylation.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N1- and N4-Alkyl-1,2,4-triazoles

Isomer TypeSpectroscopic FeatureTypical Chemical Shift Range (ppm)Key Differentiating Characteristic
N1-Alkylated ¹H NMR (Triazole Protons)Two distinct signalsTwo separate signals for H-3 and H-5
¹³C NMR (Triazole Carbons)Two distinct signalsTwo separate signals for C-3 and C-5
N4-Alkylated ¹H NMR (Triazole Protons)One singletA single signal for the equivalent H-3 and H-5
¹³C NMR (Triazole Carbons)One signalA single signal for the equivalent C-3 and C-5

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the nature of the alkyl and other substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While not as definitive as NMR, IR and UV-Vis spectroscopy can provide supplementary evidence for isomer differentiation.

Infrared (IR) Spectroscopy

The vibrational modes of the triazole ring are sensitive to the substitution pattern. Characteristic differences in the positions and intensities of bands corresponding to C=N, C-N, and ring stretching vibrations can be observed between the N1 and N4 isomers. For instance, the N-H stretching vibration, present in the parent triazole, will be absent in both alkylated isomers.[2] The fingerprint region (below 1500 cm⁻¹) is often complex but can contain unique patterns for each isomer.

Table 2: General IR Absorption Bands for Alkylated 1,2,4-Triazoles

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic/heteroaromatic)3100 - 3000
C-H (aliphatic)3000 - 2850
C=N Stretching1650 - 1550
Ring Stretching1550 - 1400
C-N Stretching1350 - 1250
Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the triazole ring can be influenced by the position of alkylation, leading to slight differences in the absorption maxima (λmax) and molar absorptivity (ε) in the UV-Vis spectra.[3] These differences are often subtle and may be more pronounced when conjugated systems are attached to the triazole ring.

Table 3: Illustrative UV-Vis Absorption Data for Substituted 4-Alkyl-4H-1,2,4-triazoles

Compoundλmax (nm)ε (cm⁻¹M⁻¹)
3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole258.527,700
3,5-Bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole258.031,300
4-Ethyl-3,5-bis[4-(furan-2-yl)phenyl]-4H-1,2,4-triazole310.053,000

Data extracted from a study on 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles.[3]

Experimental Protocols

General Procedure for Alkylation of 1,2,4-Triazole

A mixture of 1,2,4-triazole, a suitable base (e.g., K₂CO₃, NaH), and an alkylating agent (e.g., alkyl halide) in an appropriate solvent (e.g., DMF, acetonitrile) is stirred at room temperature or heated, depending on the reactivity of the alkylating agent. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration and evaporation of the solvent. The resulting crude product, often a mixture of N1 and N4 isomers, is then purified by column chromatography on silica gel.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • UV-Vis Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using a suitable solvent (e.g., methanol, ethanol, or dichloromethane) in a quartz cuvette.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of N1 and N4 alkylated 1,2,4-triazoles based on spectroscopic data.

isomer_differentiation start Alkylation of 1,2,4-Triazole (Mixture of N1 and N4 Isomers) purification Purification (e.g., Column Chromatography) start->purification isolated_isomers Isolated Isomers purification->isolated_isomers nmr 1H and 13C NMR Analysis isolated_isomers->nmr two_signals Two Signals for Triazole Protons/Carbons nmr->two_signals Asymmetric? one_signal One Signal for Triazole Protons/Carbons two_signals->one_signal No n1_isomer N1-Alkylated Isomer two_signals->n1_isomer Yes n4_isomer N4-Alkylated Isomer one_signal->n4_isomer Yes supplementary Supplementary Analysis (IR, UV-Vis, Mass Spec) n1_isomer->supplementary Further Characterization n4_isomer->supplementary Further Characterization confirm_n1 Confirm N1 Structure supplementary->confirm_n1 confirm_n4 Confirm N4 Structure supplementary->confirm_n4

References

A Comparative Guide to the Antiviral Spectrum of Methyl-1H-1,2,4-triazolecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Derivatives of methyl-1H-1,2,4-triazole-3-carboxylate, in particular, have garnered significant attention as precursors to potent antiviral compounds. This guide provides a comparative evaluation of the antiviral spectrum of these derivatives, supported by available experimental data, detailed methodologies for key antiviral assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to 1,2,4-Triazole Derivatives as Antiviral Agents

1,2,4-triazole derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. Their chemical stability, resistance to metabolic degradation, and ability to mimic biological molecules make them attractive candidates for drug development.[1] A prime example is Ribavirin, a synthetic nucleoside analog of guanosine, which is derived from a 1,2,4-triazole-3-carboxamide core and exhibits activity against a wide range of RNA and DNA viruses.[1][2]

The central hypothesis behind the antiviral action of many 1,2,4-triazole nucleoside analogs is their ability to interfere with viral nucleic acid synthesis. After intracellular phosphorylation, these compounds can act as competitive inhibitors of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of the growing viral RNA chain or inducing lethal mutagenesis.

Comparative Antiviral Activity

Table 1: Antiviral Activity of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeVirusAssay TypeActivity (IC₅₀/EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI = CC₅₀/IC₅₀)Reference
Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide)Influenza A (H1N1)Plaque Reduction Assay1.5 µM>100 µM>66Fictional Data for Illustrative Purposes
Hepatitis C Virus (HCV)Replicon Assay2.8 µM>50 µM>17Fictional Data for Illustrative Purposes
Respiratory Syncytial Virus (RSV)CPE Inhibition Assay0.8 µM>100 µM>125Fictional Data for Illustrative Purposes
Compound A (Hypothetical Ester Derivative)Herpes Simplex Virus-1 (HSV-1)Plaque Reduction Assay5.2 µM>200 µM>38Fictional Data for Illustrative Purposes
Compound B (Hypothetical Amide Derivative)Human Immunodeficiency Virus (HIV-1)Reverse Transcriptase Assay10.5 µM>150 µM>14Fictional Data for Illustrative Purposes

Note: The data in the table above is illustrative due to the lack of directly comparable published data for a series of methyl-1H-1,2,4-triazolecarboxylate derivatives. Researchers should refer to specific primary literature for validated data on individual compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and the appended functionalities. For antiviral activity, modifications at the N1 position, often with a ribose or a ribose-like moiety, are crucial for recognition by viral polymerases. The carboxamide group at the C3 position is also a key feature for the activity of ribavirin and its analogs. Replacing the carboxamide with other functional groups, such as esters or thioamides, can significantly alter the antiviral spectrum and potency.[1]

A study on the synthesis of alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides, starting from methyl 1H-1,2,4-triazole-3-carboxylate, explored their antiproliferative and antimicrobial effects. While not focused on antiviral activity, the study provides valuable insights into the chemical modifications possible for this class of compounds.[2]

Table 2: Biological Activity of 1-Alkyl/Aryloxymethyl-1,2,4-triazole-3-carboxamides (Derivatives of Methyl 1H-1,2,4-triazole-3-carboxylate)

CompoundR Group at N1Antiproliferative Activity (Leukemia Cell Lines, IC₅₀ in µM)Antimicrobial Activity (MIC in µg/mL)
11c n-propyloxymethyl15.8 ± 1.2>500
11e n-butyloxymethyl12.5 ± 0.9>500
11h benzyloxymethyl25.1 ± 2.1>500
11j n-decyloxymethyl3.2 ± 0.3250 (vs. M. luteus)

Data extracted from "Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities". The study did not report antiviral data for these specific compounds.[2]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reliable evaluation and comparison of antiviral compounds. Below are the methodologies for two key assays used in the assessment of antiviral activity against RNA viruses.

Plaque Reduction Assay for Influenza Virus

This assay is a gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Influenza virus stock

  • Test compounds (this compound derivatives)

  • Overlay medium (e.g., DMEM with 0.6% agarose, 2 µg/mL TPCK-trypsin)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to form a confluent monolayer.

  • Virus Adsorption: Wash the cell monolayer with phosphate-buffered saline (PBS). Infect the cells with a diluted influenza virus suspension (approximately 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment: After virus adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of the test compound. A no-compound control and a positive control (e.g., oseltamivir) should be included.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until visible plaques are formed.

  • Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Data Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the no-compound control is determined as the EC₅₀.

Hepatitis C Virus (HCV) Replicon Assay

This cell-based assay is used to identify and characterize inhibitors of HCV RNA replication. It utilizes a subgenomic HCV RNA that can replicate autonomously in human hepatoma cells (e.g., Huh-7).

Materials:

  • Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)

  • DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection)

  • Test compounds

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include appropriate controls (vehicle control and a known HCV inhibitor like sofosbuvir).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC₅₀ of the compounds.

  • Data Analysis: The luciferase signal is proportional to the level of HCV RNA replication. Calculate the concentration of the compound that inhibits luciferase activity by 50% (EC₅₀). The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Visualizing Mechanisms and Workflows

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

Many 1,2,4-triazole nucleoside analogs, including the active form of ribavirin, target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. The diagram below illustrates the proposed mechanism of action.

Inhibition_of_RdRp cluster_Cell Host Cell cluster_Virus Viral Replication Complex Triazole_Prodrug Triazole Nucleoside (e.g., Ribavirin) Triazole_TP Triazole Nucleoside Triphosphate (Active Form) Triazole_Prodrug->Triazole_TP Intracellular Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triazole_TP->RdRp Competitive Inhibition Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Synthesizes RdRp->Nascent_RNA Chain Termination or Lethal Mutagenesis Viral_RNA Viral RNA Template Viral_RNA->RdRp Binds to NTPs Cellular NTPs (ATP, GTP, CTP, UTP) NTPs->RdRp Substrate

Caption: Proposed mechanism of action for triazole nucleoside analogs.

Experimental Workflow: Antiviral Compound Screening

The general workflow for screening and evaluating the antiviral potential of new chemical entities, such as this compound derivatives, is depicted below.

Antiviral_Screening_Workflow cluster_Discovery Compound Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Validation Mechanism & Validation Synthesis Synthesis of Triazole Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (Determine CC₅₀) Characterization->Cytotoxicity Antiviral_Assay Primary Antiviral Assay (e.g., CPE Inhibition) Characterization->Antiviral_Assay Selectivity_Index Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Cytotoxicity->Selectivity_Index Dose_Response Dose-Response Study (Determine EC₅₀) Antiviral_Assay->Dose_Response Dose_Response->Selectivity_Index Mechanism_Study Mechanism of Action Studies (e.g., RdRp Assay) Selectivity_Index->Mechanism_Study Active Compounds Resistance_Study Viral Resistance Profiling Selectivity_Index->Resistance_Study Active Compounds Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Resistance_Study->Lead_Optimization

Caption: General workflow for antiviral drug discovery and evaluation.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel antiviral agents. Their structural similarity to the core of the broad-spectrum antiviral drug ribavirin highlights their potential. While comprehensive comparative data on the antiviral spectrum of these specific ester derivatives is still emerging, the established methodologies and a deeper understanding of their mechanism of action provide a solid framework for future research. The synthesis and evaluation of new analogs, guided by structure-activity relationship studies, will be crucial in identifying lead compounds with improved efficacy, selectivity, and resistance profiles against a range of viral pathogens. Further primary research focusing on the direct antiviral screening of a library of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl-1H-1,2,4-triazolecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

The safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides detailed, step-by-step procedures for the proper disposal of methyl-1H-1,2,4-triazolecarboxylate, a crucial aspect of laboratory safety and chemical handling for researchers, scientists, and drug development professionals. Adherence to these guidelines will help ensure compliance with safety regulations and promote a culture of safety within your organization.

Hazard Identification and Safety Precautions

This compound is classified with specific hazards that necessitate careful handling and disposal.[1] Understanding these hazards is the first step in ensuring safe laboratory practices.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Corrosion/IrritationCauses skin irritation.[1]H315
Serious Eye Damage/IrritationCauses serious eye irritation.[1]H319
Specific Target Organ ToxicityMay cause respiratory irritation.[1]H335

Source: MedChemExpress Safety Data Sheet[1], Sigma-Aldrich Safety Data Sheet

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment is mandatory.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
Respiratory Protection A dust mask (type N95 or equivalent) should be used.
Hand Protection Handle with impervious gloves.[3]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]

  • Control and Contain: Prevent further leakage or spillage if it is safe to do so.[1][4] Keep the product away from drains and water courses.[1]

  • Absorb: For liquid spills, absorb with a non-combustible material like diatomite or universal binders.[1] For solid spills, sweep up and shovel into a suitable container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[1]

  • Dispose: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.[1]

Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the safe disposal of this compound waste.

Step 1: Waste Minimization

Before beginning any experiment, consider strategies to reduce the volume of chemical waste generated.[5] This can be achieved by:

  • Ordering the smallest quantity of the chemical required for your research.[5]

  • Reducing the scale of laboratory experiments whenever possible.[5]

  • Sharing surplus chemicals with other labs.[5]

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][7]

  • Collect waste this compound and materials contaminated with it separately from other waste streams.

  • Do not mix with incompatible wastes.[7] Specifically, keep it separate from strong oxidizing agents, strong acids, and strong bases.[2]

Step 3: Container Selection and Labeling

The choice of container is important for safe storage and disposal.

  • Use only appropriate and compatible containers for waste storage; plastic is often preferred.[5] The container must have a secure screw cap and be in good condition, with no cracks or deterioration.[6]

  • Containers should not be filled beyond 90% capacity, leaving at least one inch of headroom to allow for expansion.[6]

  • All waste containers must be clearly and accurately labeled as hazardous waste, identifying the contents, including the full chemical name "this compound".

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6]

  • The SAA must be inspected weekly for any signs of leakage.[6]

  • Waste containers must be kept closed except when adding waste.[5][7]

  • Partially filled containers can remain in the SAA for up to one year, provided accumulation limits are not exceeded.[6] Once a container is full, it must be removed from the SAA within three days.[6]

Step 5: Arrange for Professional Disposal

Under no circumstances should this compound be disposed of down the drain. [4][5] It must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5][8]

  • Contact your institution's EHS department to schedule a pickup for the properly containerized and labeled waste.[5]

  • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

Disposal of Empty Containers

Even "empty" containers that held this compound must be handled with care.

  • A container is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue remains.[7]

  • It is recommended to triple rinse the empty container.[7] The rinsate must be collected and disposed of as hazardous waste.[7]

  • After proper rinsing, remove or deface the label before recycling or disposing of the container in the regular trash.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes collect_waste Collect Waste in a Compatible, Labeled Container is_spill->collect_waste No spill_protocol->collect_waste segregate Segregate from Incompatible Chemicals collect_waste->segregate store_saa Store Securely in Satellite Accumulation Area (SAA) segregate->store_saa is_full Is Container Full (or >1 year old)? store_saa->is_full contact_ehs Contact EHS for Hazardous Waste Pickup is_full->contact_ehs Yes continue_storage Continue Secure Storage and Weekly Inspection is_full->continue_storage No end End: Proper Disposal contact_ehs->end continue_storage->store_saa

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Methyl-1H-1,2,4-triazolecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, logistical procedures, and disposal plans for handling methyl-1H-1,2,4-triazolecarboxylate (CAS No: 4928-88-5). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1][2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment must be worn when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][4]
Hand Protection Wear chemical-resistant gloves.[5][6] Gloves must be inspected prior to use.[6]
Skin and Body Protection Wear appropriate protective clothing and chemical-resistant boots to prevent skin exposure.[2][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4]

Operational and Handling Procedures

Adherence to proper operational procedures is critical to minimize exposure and ensure a safe working environment.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Use only in a well-ventilated area or in a chemical fume hood.[1][5]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[3]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Store away from strong oxidizing agents, strong acids, and strong bases.[2][5]

Emergency and First-Aid Measures

Immediate action is required in case of accidental exposure.

Exposure RouteFirst-Aid Procedure
In case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing and get medical attention.[1][2]
In case of Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2] Remove and wash contaminated clothing before reuse.[2]
If Inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[2] Call a poison center or doctor if you feel unwell.[2]
If Swallowed Clean mouth with water and drink plenty of water afterwards.[2] Do NOT induce vomiting.[1] Get medical attention if symptoms occur.[2]

Spill and Disposal Plan

Accidental Release Measures:

  • Ensure adequate ventilation and evacuate personnel to safe areas.[1]

  • Use personal protective equipment as required.[2]

  • Avoid dust formation.[2]

  • Sweep up and shovel into suitable containers for disposal.[2]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[2]

  • Waste material must be disposed of in accordance with national and local regulations.

  • Leave chemicals in their original containers. Do not mix with other waste.

Chemical Handling Workflow

The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling a Don Personal Protective Equipment (PPE) b Ensure Proper Ventilation (Fume Hood) a->b c Weigh/Measure Chemical b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Dispose of Waste in Approved Container e->f g Doff and Dispose of/Clean PPE f->g h Wash Hands Thoroughly g->h

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.